molecular formula C13H14Cl2N2O3 B019940 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline CAS No. 183322-19-2

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Cat. No.: B019940
CAS No.: 183322-19-2
M. Wt: 317.16 g/mol
InChI Key: RORJMEOQKVOQBC-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, also known as this compound, is a useful research compound. Its molecular formula is C13H14Cl2N2O3 and its molecular weight is 317.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORJMEOQKVOQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596527
Record name 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
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Molecular Weight

317.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-19-2
Record name 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Quinazoline-Based Kinase Inhibitor

In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the development of targeted cancer therapies.[1][2] These heterocyclic compounds have demonstrated remarkable efficacy as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[3] 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a notable member of this class, recognized as a key intermediate in the synthesis of potent tyrosine kinase inhibitors.[4] This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, offering a roadmap for researchers and drug development professionals to elucidate and validate its therapeutic potential.

The central hypothesis guiding our investigation is that this compound functions as an ATP-competitive inhibitor of EGFR, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival. This mechanism is shared by several clinically approved quinazoline-based drugs, such as lapatinib and dacomitinib, which serve as valuable comparators in our analysis.[5][6][7][8][9][10][11][12][13][14]

The Quinazoline Core and Its Interaction with the EGFR Kinase Domain

The quinazoline ring system provides a rigid and versatile scaffold that can be functionalized to achieve high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.[1] The substituents at the 6- and 7-positions of the quinazoline ring, in this case, a 2-chloroethoxy and a 2-methoxyethoxy group respectively, play a crucial role in modulating the compound's potency and selectivity. The chlorine atom at the 4-position is a key reactive site, often serving as a leaving group for the introduction of various amine-containing pharmacophores to enhance target engagement.

The proposed mechanism of action involves the compound binding to the intracellular ATP-binding site of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[6][7] Consequently, the aberrant signaling that drives tumor growth in EGFR-dependent cancers is abrogated.

Elucidating the Mechanism of Action: A Multi-Faceted Experimental Approach

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols are designed to provide a comprehensive understanding of the compound's biological activity, from its effects on cell viability to its direct interaction with the target protein.

Assessing Cellular Viability and Proliferation

The initial step in characterizing the biological activity of this compound is to determine its effect on the viability and proliferation of cancer cell lines known to be dependent on EGFR signaling (e.g., A431, NCI-H1975). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[15][16][17][18][19]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of this compound in EGFR-Dependent Cancer Cell Lines

Cell LineEGFR StatusIC50 (µM)
A431Wild-type, overexpressed[Data to be generated]
NCI-H1975L858R/T790M mutant[Data to be generated]
PC-9Exon 19 deletion[Data to be generated]
Control Cell Line (e.g., MCF-7)Low EGFR expression[Data to be generated]
Probing Target Engagement and Downstream Signaling

Western blotting is an indispensable technique to visualize the inhibition of EGFR phosphorylation and the subsequent dampening of downstream signaling pathways.[20][21][22] This provides direct evidence of the compound's on-target activity within the cellular context.

Experimental Protocol: Western Blot Analysis of EGFR Signaling Pathway

  • Cell Treatment and Lysis: Treat EGFR-dependent cancer cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Wash and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Mandatory Visualization: EGFR Signaling Pathway and Point of Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 cluster_ras_raf_mek_erk cluster_ras_raf_mek_erk P1->cluster_ras_raf_mek_erk cluster_pi3k_akt cluster_pi3k_akt P2->cluster_pi3k_akt RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 4-Chloro-6-(2-chloroethoxy)- 7-(2-methoxyethoxy)quinazoline Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling and inhibition by the quinazoline compound.

Direct Measurement of Kinase Inhibition

An in vitro kinase assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of EGFR.[23][24][25][26][27] This cell-free system allows for the determination of the compound's potency (IC50) against the purified kinase.

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Reaction Setup: In a microplate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of the test compound.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection of Kinase Activity: Quantify the kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays that measure ADP levels.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: In Vitro Kinase Inhibitory Activity

KinaseIC50 (nM)
EGFR (Wild-type)[Data to be generated]
EGFR (L858R mutant)[Data to be generated]
EGFR (Exon 19 deletion)[Data to be generated]
Other related kinases (e.g., HER2, VEGFR2) for selectivity profiling[Data to be generated]
Confirming Target Engagement in a Cellular Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound binds to its intended target, EGFR, within the complex environment of a living cell.[28][29][30][31][32] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble EGFR in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Heating cluster_lysis 3. Lysis & Centrifugation cluster_analysis 4. Analysis of Soluble Fraction cluster_result 5. Result Cells_Vehicle Cells + Vehicle Heat_Vehicle Heat to various temperatures Cells_Vehicle->Heat_Vehicle Cells_Compound Cells + Compound Heat_Compound Heat to various temperatures Cells_Compound->Heat_Compound Lysis_Vehicle Lyse cells & centrifuge Heat_Vehicle->Lysis_Vehicle Lysis_Compound Lyse cells & centrifuge Heat_Compound->Lysis_Compound Analysis_Vehicle Western Blot for soluble EGFR Lysis_Vehicle->Analysis_Vehicle Analysis_Compound Western Blot for soluble EGFR Lysis_Compound->Analysis_Compound Melting_Curve Melting Curve Shift (Target Engagement) Analysis_Vehicle->Melting_Curve Analysis_Compound->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: A Pathway to Validated Therapeutic Potential

The collective data from these experimental approaches will provide a robust and comprehensive understanding of the mechanism of action of this compound. By systematically evaluating its effects on cell viability, target phosphorylation, downstream signaling, direct kinase activity, and in-cell target engagement, researchers can confidently establish its role as an EGFR inhibitor. This foundational knowledge is critical for guiding further preclinical and clinical development, ultimately paving the way for its potential application as a targeted cancer therapeutic.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • Lapatinib - Wikipedia. [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. [Link]

  • In vitro kinase assay - Protocols.io. [Link]

  • Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - JoVE. [Link]

  • MTT assay - Wikipedia. [Link]

  • What is the mechanism of Dacomitinib? - Patsnap Synapse. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central. [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach | Bentham Science Publishers. [Link]

  • DRUG NAME: Dacomitinib - BC Cancer. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central. [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. [Link]

  • Dacomitinib Monograph for Professionals - Drugs.com. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. [Link]

  • Dacomitinib mechanism of action: irreversible pan-HER inhibition[13][33]. Abbreviations: EGFR = epidermal growth factor receptor - ResearchGate. [Link]

  • Antitumour effects and mechanisms of action of the panHER inhibitor, dacomitinib, alone and in combination with the STAT3 inhibitor, S3I-201, in human sarcoma cell lines - Spandidos Publications. [Link]

  • In vitro kinase assay - Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. [Link]

  • How could I detect EGFR by western blot? - ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

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An In-depth Technical Guide to 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: Synthesis, Properties, and Applications in Kinase Inhibitor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Targeted Cancer Therapy

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, a substituted quinazoline derivative, holds significant importance in the field of medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical role as an intermediate and potential impurity in the manufacturing of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While primarily associated with the synthesis of erlotinib, its structural features offer insights into the broader landscape of quinazoline-based kinase inhibitors.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for its detection and quantification as a process impurity.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 183322-19-2

  • Molecular Formula: C₁₃H₁₄Cl₂N₂O₃[2]

  • Molecular Weight: 317.17 g/mol [2]

  • Chemical Structure:

    • SMILES: COCCOc1cc2c(cc1OCCCl)c(Cl)ncn2[2]

    • InChI Key: RORJMEOQKVOQBC-UHFFFAOYSA-N[2]

Physicochemical Data

Precise experimental data for this specific compound is not widely published. The following table includes available data and estimations based on closely related analogues.

PropertyValue/InformationSource/Notes
Appearance White to off-white or pale yellow solid.Based on analogues.[3]
Melting Point Estimated: ~182-185 °CBased on the melting point of the closely related 4-chloro-6,7-bis-(2-chloroethoxy)quinazoline.
Boiling Point Data not available. Likely to decompose at high temperatures.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.Based on analogues.[3]
Stability Store in a refrigerator, under an inert atmosphere. Hygroscopic.General recommendation for similar chlorinated heterocyclic compounds.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): Characteristic signals are expected around δ 3.45 (s, 3H, OCH₃), δ 4.20 (m, 4H, OCH₂CH₂Cl), and δ 8.50 (s, 1H, quinazoline H-2).[4] A detailed assignment would require further 2D NMR studies.

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak: For C₁₃H₁₄Cl₂N₂O₃, the nominal mass is 316 g/mol . In mass spectrometry, expect to observe the protonated molecule [M+H]⁺ at m/z 317, along with characteristic isotopic patterns for the two chlorine atoms.

Infrared (IR) Spectroscopy
  • Expected Absorptions: Key functional groups would give rise to characteristic IR bands, including C-Cl stretching, C-O-C (ether) stretching, C=N and C=C (aromatic) stretching, and C-H stretching vibrations.

Part 3: Synthesis and Chemical Reactivity

This compound is synthesized from its corresponding quinazolinone precursor. Its reactivity is dominated by the electrophilic nature of the C4 position.

Synthetic Pathway Overview

The synthesis of this compound follows a logical progression from a substituted benzaldehyde to the final chlorinated quinazoline.

G A 3,4-Dihydroxybenzaldehyde B 3-(2-Chloroethoxy)-4-hydroxybenzaldehyde A->B Selective Etherification (2-Chloroethyl bromide, K₂CO₃) C 3-(2-Chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde B->C Etherification (2-Methoxyethyl bromide, K₂CO₃) D 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one C->D Cyclization (Formamide or Ammonium Formate) E This compound D->E Chlorination (POCl₃ or SOCl₂)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one (Precursor)

  • Rationale: This multi-step synthesis begins with the sequential etherification of 3,4-dihydroxybenzaldehyde to install the desired alkoxy side chains, followed by cyclization to form the quinazolinone core.

  • Step 1: Selective Etherification of 3,4-Dihydroxybenzaldehyde.

    • To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃).

    • Add one equivalent of 2-chloroethyl bromide and heat the reaction mixture. The regioselectivity is controlled by the stoichiometry of the alkylating agent.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product, 3-(2-chloroethoxy)-4-hydroxybenzaldehyde, by column chromatography.

  • Step 2: Second Etherification.

    • Dissolve the product from Step 1 in a suitable solvent with a base (e.g., K₂CO₃).

    • Add 2-methoxyethyl bromide and heat the mixture.

    • After completion, perform a standard workup to isolate 3-(2-chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde.

  • Step 3: Cyclization to form the Quinazolinone Core.

    • Treat the benzaldehyde derivative from Step 2 with formamide or ammonium formate under acidic conditions.

    • Heat the reaction mixture to induce cyclization. Yields for this step typically range from 70-80%.

    • Cool the reaction and isolate the crude 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one by filtration. The product can be purified by recrystallization.

Protocol 2: Chlorination to this compound

  • Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, a good leaving group, using a strong chlorinating agent. This is a critical activation step for subsequent nucleophilic substitution reactions.

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser, suspend 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one in a suitable solvent such as toluene.

    • Carefully add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction when using SOCl₂.

    • Heat the reaction mixture to reflux for several hours (typically 6-8 hours).

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench the excess chlorinating agent, for example, by slowly adding it to ice water.

    • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from methanol or ethanol to yield the final product with high purity (>99.5%).[4]

Chemical Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution at the C4 and C6 chloro groups. The C4 chloro is significantly more reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

G A This compound B 4-Anilino-quinazoline Derivative (e.g., Erlotinib) A->B Nucleophilic Substitution (e.g., 3-Ethynylaniline) C Other 4-Substituted Quinazolines A->C Nucleophilic Substitution (Amines, Thiols, Alkoxides)

Caption: Reactivity of this compound.

Part 4: Role in Drug Development and Biological Significance

This compound's significance lies in its role as a key building block for potent kinase inhibitors.

Intermediate in the Synthesis of Erlotinib

This compound is a known impurity and a potential intermediate in the synthesis of Erlotinib, an EGFR inhibitor used in cancer therapy.[1] The synthesis of Erlotinib involves the nucleophilic substitution of the 4-chloro group with 3-ethynylaniline.

Potential for Novel Kinase Inhibitor Synthesis

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various kinases.[] The reactive chloro groups on this molecule allow for the introduction of a wide array of functional groups, making it a valuable starting material for the synthesis of libraries of novel kinase inhibitors for structure-activity relationship (SAR) studies.[1][]

EGFR Signaling Pathway

The ultimate targets of drugs synthesized from this intermediate, such as erlotinib, are receptor tyrosine kinases like EGFR. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR Downstream Downstream Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits Proliferation Decreased Proliferation & Increased Apoptosis Downstream->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by Erlotinib.

Conclusion

This compound is a molecule of significant interest to medicinal chemists and process development scientists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its primary value lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors, most notably as a precursor and impurity in the production of erlotinib. A thorough understanding of its chemical properties and reactivity is paramount for the development of robust and efficient synthetic routes to these life-saving medicines.

References

  • GSRS. This compound. (n.d.). Retrieved from [Link]

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The Quinazoline Scaffold: A Privileged Core for Epidermal Growth Factor Receptor (EGFR) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline ring system represents a cornerstone in the development of targeted cancer therapies, particularly as a scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various malignancies, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the pivotal role of the quinazoline scaffold in the design and evolution of EGFR inhibitors. We will explore the fundamental mechanism of action, delve into the structure-activity relationships (SAR) that have guided the progression from first to third-generation inhibitors, and discuss the ongoing challenges of acquired resistance. This document is intended to serve as a technical resource, synthesizing mechanistic insights with practical considerations for professionals in oncology research and drug development.

Introduction: EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family.[1][2][3] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of EGFR induces receptor dimerization.[4][5] This dimerization event triggers the intrinsic kinase activity of the intracellular domain, leading to autophosphorylation of specific tyrosine residues.[4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7][8] These pathways are crucial for regulating fundamental cellular processes like proliferation, survival, differentiation, and migration.[7][9]

In numerous cancers, aberrant EGFR activation, driven by overexpression, gene amplification, or somatic mutations within the kinase domain, leads to uncontrolled cell growth and tumor progression.[1][6][9][10] The discovery of specific activating mutations, such as the exon 19 deletion (del19) and the L858R point mutation in NSCLC, revealed an "Achilles' heel" for these tumors.[6] These mutations render cancer cells dependent on EGFR signaling for their survival, a phenomenon known as "oncogene addiction." This dependency created a clear therapeutic window for the development of targeted inhibitors that could selectively block the ATP-binding site of the EGFR kinase domain, thereby shutting down the pro-survival signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ligand EGF / TGF-α Ligand->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway leading to cell proliferation and survival.

The Quinazoline Scaffold: A Privileged Structure for EGFR Inhibition

The quinazoline core has emerged as a highly effective scaffold in the design of ATP-competitive kinase inhibitors.[10][11][12][13] Its bicyclic, nitrogen-containing heterocyclic structure provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding pocket of the EGFR kinase domain.

The general structure of a 4-anilinoquinazoline EGFR inhibitor consists of three key components:

  • The Quinazoline Core: This acts as the "anchor," mimicking the adenine ring of ATP. The N1 and N3 atoms of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone amide of Methionine 793 (Met793). This interaction is a hallmark of this class of inhibitors and is essential for their potent activity.

  • The 4-Anilino Group: This moiety extends into a hydrophobic pocket within the active site. Modifications to the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Substituents on the Quinazoline Core (Positions 6 and 7): These positions are typically decorated with small, solubilizing groups that extend towards the solvent-exposed region of the ATP-binding cleft. These substitutions are vital for optimizing drug-like properties such as solubility and cell permeability.

Quinazoline_Binding cluster_EGFR EGFR ATP-Binding Pocket cluster_Inhibitor Quinazoline Inhibitor Hinge Hinge Region (Met793) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Quinazoline Quinazoline Core Quinazoline->Hinge H-Bond (Key Interaction) Anilino 4-Anilino Group Anilino->Hydrophobic Hydrophobic Interactions Substituents 6,7-Substituents Substituents->Solvent Solubility / PK

Caption: General binding mode of 4-anilinoquinazoline inhibitors in the EGFR ATP pocket.

The Evolution of Quinazoline-Based EGFR Inhibitors

The development of quinazoline-based EGFR inhibitors is a remarkable story of iterative medicinal chemistry, driven by the clinical challenge of acquired resistance. This evolution can be categorized into three distinct generations.

First-Generation: Reversible Inhibitors

Gefitinib and Erlotinib are the pioneering first-generation EGFR tyrosine kinase inhibitors (TKIs).[10] They feature the classic 4-anilinoquinazoline scaffold and function as reversible, ATP-competitive inhibitors.[14][15][16] These drugs exhibit significant efficacy in patients whose tumors harbor activating EGFR mutations (del19, L858R).[6]

  • Mechanism: Gefitinib and Erlotinib bind non-covalently to the ATP pocket of both wild-type and mutant EGFR, although they show higher affinity for the activated mutant forms.[14][17] The binding is driven by the key hydrogen bond to Met793 and hydrophobic interactions.[18]

  • Limitation: The clinical benefit of first-generation inhibitors is invariably limited by the development of acquired resistance. The most common mechanism, accounting for approximately 60% of cases, is a secondary point mutation in exon 20, which substitutes the "gatekeeper" threonine residue at position 790 with a bulkier methionine (T790M).[5][15] This mutation increases the affinity of the kinase for ATP, sterically hinders the binding of the inhibitors, and ultimately renders the drugs ineffective.[19][20]

Second-Generation: Irreversible Covalent Inhibitors

To overcome the resistance conferred by the T790M mutation, a new strategy was devised: irreversible inhibition. Afatinib and Dacomitinib represent the second generation of quinazoline-based inhibitors.[12][13]

  • Mechanism: These drugs retain the 4-anilinoquinazoline core for initial binding but incorporate a reactive "warhead"—typically an acrylamide group—at the 6-position of the quinazoline ring.[21] After initial reversible binding in the ATP pocket, this electrophilic group is positioned to form a covalent bond with the thiol side chain of a nearby cysteine residue at position 797 (Cys797).[21][22] This irreversible binding permanently inactivates the enzyme until a new receptor is synthesized, leading to more sustained target inhibition compared to their reversible counterparts.[23]

  • Limitation: While showing activity against some T790M-positive cells in preclinical models, second-generation inhibitors also potently inhibit wild-type EGFR.[15] This lack of selectivity leads to significant dose-limiting toxicities, such as rash and diarrhea, which are mechanism-based side effects of wild-type EGFR inhibition in the skin and gastrointestinal tract.[5] Consequently, achieving therapeutic concentrations high enough to effectively inhibit T790M in patients proved challenging.

Third-Generation: Mutant-Selective Covalent Inhibitors

The development of Osimertinib marked a paradigm shift in EGFR-targeted therapy.[24] It was specifically designed to be a third-generation inhibitor that potently and selectively targets both the initial activating mutations (del19, L858R) and the T790M resistance mutation, while largely sparing wild-type EGFR.[24][25][26]

  • Mechanism: Osimertinib's design is a masterclass in medicinal chemistry. It combines the irreversible covalent binding strategy of the second generation—targeting Cys797—with a distinct chemical scaffold (a pyrimidine core linked to an indole group) that is optimized to fit within the ATP-binding site of the T790M-mutant EGFR.[24][27] This structural optimization allows it to avoid clashing with the bulky methionine at position 790 while maintaining high affinity. Its reduced activity against wild-type EGFR translates to a significantly improved safety profile compared to second-generation inhibitors.[24][25]

  • Limitation: As with previous generations, resistance to Osimertinib eventually emerges. The most common on-target resistance mechanism is the acquisition of a tertiary mutation at the Cys797 position (most often C797S), which prevents the covalent bond formation essential for Osimertinib's activity.[5]

Table 1: Comparison of Quinazoline-Based EGFR Inhibitor Generations

GenerationRepresentative DrugsBinding ModeKey Target MutationsWild-Type EGFR InhibitionPrimary Resistance Mechanism
First Gefitinib, ErlotinibReversibledel19, L858RHighT790M[15]
Second Afatinib, DacomitinibIrreversible (Covalent)del19, L858R, (some T790M)HighT790M, C797S
Third OsimertinibIrreversible (Covalent)del19, L858R, T790MLow[24][25]C797S[5]

Experimental Protocols for Inhibitor Characterization

The evaluation of novel EGFR inhibitors requires a suite of robust biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

In Vitro EGFR Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[28]

    • Serially dilute the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

    • Prepare a solution of recombinant EGFR kinase (wild-type or mutant) in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase buffer.[29] The ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 10 µL of the EGFR enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[28]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[28]

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[29]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Enzyme, Substrate/ATP) Start->Prep Reaction Kinase Reaction (Incubate 60 min) Prep->Reaction Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Stop Detect Add Detection Reagent (Convert ADP -> ATP, Generate Light) Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Sources

A Technical Guide to the Synthesis of Lapatinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Lapatinib

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2][3] Its mechanism of action involves reversible blockade of the intracellular phosphorylation domains of these receptors, which are implicated in the growth of various tumor types, particularly HER2-positive metastatic breast cancer.[1][4] The intricate molecular architecture of lapatinib necessitates a multi-step synthesis, the efficiency of which hinges on the strategic preparation of its core intermediates. This guide provides an in-depth review of the prevalent and innovative synthetic routes to these key building blocks, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for researchers and drug development professionals.

Part 1: Deconstructing the Lapatinib Molecule: A Convergent Synthetic Strategy

The industrial synthesis of lapatinib is most effectively approached through a convergent strategy. This involves the independent synthesis of several key fragments, which are then strategically coupled in the final stages. This approach maximizes overall yield by allowing for the optimization of each synthetic branch separately before the crucial, and often costly, coupling steps. The primary intermediates are the quinazoline core, the substituted aniline moiety, and the furan-sulfone side chain.

G cluster_quinazoline Quinazoline Core Synthesis cluster_aniline Aniline Moiety cluster_furan Furan Side-Chain Synthesis A 6-Iodoquinazolin-4-one B 4-Chloro-6-iodoquinazoline A->B Chlorination F N-Aryl Quinazoline Intermediate B->F C 3-Chloro-4-(3-fluorobenzyloxy)aniline C->F Nucleophilic Aromatic Substitution D 5-Formyl-2-furylboronic acid G Furan-Substituted Quinazoline D->G E 2-(Methylsulfonyl)ethanamine H Lapatinib E->H F->G Suzuki Coupling G->H Reductive Amination

Caption: Convergent synthesis strategy for Lapatinib.

Part 2: Synthesis of Key Intermediates

The Quinazoline Core: 4-Chloro-6-iodoquinazoline

4-Chloro-6-iodoquinazoline serves as the foundational scaffold of lapatinib, providing the essential heterocyclic core.[5][6] The chlorine atom at the 4-position is a crucial reactive handle for nucleophilic aromatic substitution, while the iodine at the 6-position enables palladium-catalyzed cross-coupling reactions to introduce the furan ring.[7]

Causality Behind Experimental Choices: The synthesis starts from the more stable 6-iodoquinazolin-4-ol (or its tautomer, 6-iodoquinazolin-4-one). The critical step is the conversion of the hydroxyl group into a more reactive leaving group—chlorine. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. The reaction is typically catalyzed by a small amount of dimethylformamide (DMF), which reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), the active electrophilic species that facilitates the chlorination. The use of an excess of thionyl chloride also serves as the reaction solvent. An alternative method employs oxalyl chloride, which also forms the Vilsmeier reagent with DMF.[7] Post-reaction, repeated evaporation with a high-boiling solvent like toluene is a standard technique to azeotropically remove any residual thionyl chloride, which is critical for the purity of the final product.[7]

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline[7]

  • Reagent Charging: To a reaction flask, add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol).

  • Chlorination: Add thionyl chloride (10 mL) followed by the slow addition of dimethylformamide (DMF) (0.5 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4.5 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Cool the mixture to room temperature. Evaporate the excess thionyl chloride under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and add toluene (50 mL). Evaporate the mixture to dryness under reduced pressure. Repeat this toluene azeotropic removal process one more time to ensure complete removal of residual thionyl chloride.

  • Isolation: The product, 4-chloro-6-iodoquinazoline, is obtained as a brown solid (5.2 g, 99% yield) and is often used in the next step without further purification.

Parameter Method 1 (SOCl₂)[7] Method 2 (Oxalyl Chloride)[7]
Starting Material 6-iodoquinazolin-4-ol6-iodoquinazolin-4-ol
Chlorinating Agent Thionyl ChlorideOxalyl Chloride / DMF
Solvent Thionyl Chloride1,2-Dichloroethane (DCE)
Reaction Time 4.5 hours4.5 hours
Yield 99%Not specified, but effective
Key Advantage High yield, simple reagentsAvoids large excess of SOCl₂
The Sulfone Side Chain: 2-(Methylsulfonyl)ethanamine

This small, hydrophilic fragment is crucial for the pharmacological profile of lapatinib. It is introduced in the final step of the synthesis via reductive amination.[4] Its synthesis is a key industrial process.

Causality Behind Experimental Choices: A common industrial route involves the oxidation of 2-(methylthio)ethylamine.[8] Hydrogen peroxide is a green and powerful oxidizing agent. The reaction is often catalyzed by sodium tungstate, which forms a peroxotungstate species in the presence of H₂O₂, acting as the active oxygen transfer agent to convert the sulfide to a sulfone. This method is efficient and avoids the use of more hazardous or costly oxidizing agents.[8] An alternative reported synthesis involves diborane, but this reagent is costly and difficult to handle on a large scale.[9]

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)ethanamine[8]

  • Reagent Charging: In a suitable reactor, charge 2-(methylthio)ethylamine (1.00 mol), water (200 g), and sodium tungstate (0.1 g).

  • Oxidation: Heat the mixture to 50°C. Add a 30% by weight aqueous solution of hydrogen peroxide (2.05 mol) dropwise over 1 hour, maintaining the temperature at 50°C.

  • Reaction Completion: Continue stirring for an additional hour after the addition is complete.

  • Isolation: Distill off the solvent from the reaction solution under reduced pressure.

  • Purification: Perform a final distillation under high vacuum to obtain 2-(methylsulfonyl)ethanamine as a pure fraction. (Yield reported as 75.1%).

Part 3: Assembly of the Lapatinib Framework

The assembly of lapatinib from its key intermediates involves two critical C-N and C-C bond-forming reactions, followed by the final side-chain installation.

G A 4-Chloro-6-iodoquinazoline C N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine A->C SNAr Reaction (Isopropanol, reflux) B 3-Chloro-4-(3-fluorobenzyloxy)aniline B->C E 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino) -quinazolin-6-yl)furan-2-carbaldehyde C->E Suzuki Coupling (Pd Catalyst, Base) D 5-Formyl-2-furylboronic acid D->E G Lapatinib E->G Reductive Amination (H₂, Pd/C or NaBH(OAc)₃) F 2-(Methylsulfonyl)ethanamine F->G

Caption: Key coupling reactions in Lapatinib synthesis.

Step 1: Nucleophilic Aromatic Substitution

The first key step is the coupling of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline.[10] This reaction proceeds via a nucleophilic aromatic substitution (SₙAr), where the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride. The reaction is typically performed at elevated temperatures in a polar solvent like isopropanol.

Step 2: Suzuki Cross-Coupling

With the aniline moiety installed, the next crucial transformation is the formation of the C6-furan bond. This is classically achieved via a palladium-catalyzed Suzuki cross-coupling reaction between the iodo-quinazoline intermediate and 5-formyl-2-furylboronic acid.[3][11]

Causality Behind Experimental Choices: The Suzuki reaction is favored for its high functional group tolerance and generally high yields. A palladium catalyst, often Pd/C for ease of removal, is essential.[11][12] A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The reaction is performed in an organic solvent, and upon completion, the aldehyde group is poised for the final reductive amination step.

Step 3: Reductive Amination

The final step involves installing the sulfone side chain by reacting the furan-2-carbaldehyde intermediate with 2-(methylsulfonyl)ethanamine.[4][11] This is a reductive amination, which first involves the formation of an imine intermediate, followed by its reduction to the final amine.

Causality Behind Experimental Choices: Historically, hydride reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) were used.[4] However, these reagents are hazardous and atom-inefficient. Modern, greener approaches favor catalytic hydrogenation (H₂ gas with a palladium catalyst), which produces only water as a byproduct and is more amenable to large-scale production.[4] The choice of catalyst and conditions is critical to ensure selective reduction of the imine without affecting other functional groups.

Part 4: Advances in Greener and Alternative Synthetic Routes

While the classical Suzuki coupling route is robust, research has focused on developing more sustainable and cost-effective methods.

  • Direct C-H Arylation: A significant improvement involves replacing the Suzuki coupling with a direct palladium-catalyzed C-H arylation of furfural with the bromo- or iodo-quinazoline intermediate.[4][13] This eliminates the need to pre-synthesize the organoboron reagent, thus shortening the synthesis and improving atom economy.[13]

  • Meerwein Reaction: An alternative approach avoids palladium catalysts and boronic acids altogether by utilizing a Meerwein reaction between a diazonium salt derived from a 6-aminoquinazoline precursor and furfuraldehyde.[10]

  • Aqueous Synthesis: Environmentally responsible syntheses have been developed that perform key steps in recyclable water using specialized surfactants, dramatically reducing the reliance on organic solvents.[14] One such process reduced the palladium catalyst loading from 9.2 mol% to just 500 ppm.[14]

Conclusion

The synthesis of lapatinib is a testament to the power of modern organic chemistry, relying on a convergent strategy that hinges on the efficient preparation of key intermediates. The synthesis of the 4-chloro-6-iodoquinazoline core, the installation of the aniline side chain, the palladium-catalyzed formation of the furan linkage, and the final reductive amination are all critical steps that have been extensively optimized. Ongoing research into greener alternatives, such as direct C-H functionalization and aqueous reaction media, continues to refine the synthesis, making it more sustainable, cost-effective, and environmentally responsible. This guide provides the foundational knowledge and specific protocols necessary for researchers to confidently navigate the synthesis of this important anticancer agent.

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A Technical Guide to the Biological Activity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific biological activity data for the compound 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline . However, the structural characteristics of this molecule— a 4-chloroquinazoline core with alkoxy substitutions at positions 6 and 7—are hallmarks of a well-established class of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

This guide, therefore, provides an in-depth analysis of the biological activity of this structural class, using established, clinically relevant quinazoline derivatives as exemplars. The principles, mechanisms, and experimental protocols described herein are directly applicable to the investigation of novel compounds like the one specified.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous approved anticancer drugs.[1][2] Its primary utility lies in its ability to function as an ATP-competitive inhibitor of tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[3] Dysregulation of these kinases, particularly EGFR, is a common driver of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4][5]

The general structure of the user-specified compound suggests it belongs to the second generation of EGFR inhibitors. Key features include:

  • 4-Chloro Group: This position is a reactive site. In many inhibitors, the chlorine is displaced by a nucleophilic residue (like a cysteine) in the kinase's active site, forming a permanent, covalent bond.[1][6]

  • 6,7-Alkoxy Substitutions: The methoxyethoxy and chloroethoxy groups at positions 6 and 7 are crucial for optimizing binding affinity and pharmacokinetic properties.[7][8] These groups often form hydrogen bonds within the ATP-binding pocket of the EGFR enzyme.[7]

Clinically approved drugs like Gefitinib (first-generation) and Afatinib (second-generation) are built upon this quinazoline framework, validating its therapeutic potential.[5][7]

Mechanism of Action: Irreversible EGFR Inhibition

Based on its structure, this compound is predicted to function as an irreversible inhibitor of EGFR. Unlike first-generation inhibitors (e.g., Gefitinib, Erlotinib) which bind reversibly, irreversible inhibitors form a stable, covalent bond with the target enzyme, leading to sustained inactivation.[3][5]

The key steps are:

  • Competitive Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. The 6,7-dimethoxy groups enhance this affinity.

  • Covalent Bond Formation: The 4-chloroquinazoline moiety acts as a Michael acceptor. A key cysteine residue (Cys797) within the active site performs a nucleophilic attack, displacing the chlorine atom and forming a permanent covalent bond.

  • Sustained Inhibition: This irreversible binding locks the kinase in an inactive state, blocking the downstream signaling pathways that drive tumor cell proliferation and survival.[5]

This covalent inhibition is particularly effective against certain acquired resistance mutations, such as the T790M mutation, which can render first-generation inhibitors less effective.[5][7]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR Kinase Domain (ATP Binding Pocket) Cys797 Cysteine 797 (Nucleophile) Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Inhibitor Quinazoline Inhibitor (e.g., 4-Chloro-Derivative) Inhibitor->EGFR 1. Competes with ATP for binding site Inhibitor->Cys797 2. Forms Covalent Bond (Irreversible Inhibition) ATP ATP ATP->EGFR Binds to activate Apoptosis Apoptosis Blocked Preclinical_Workflow start Novel Quinazoline Compound Synthesis biochem Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem Test direct inhibition ic50 Determine IC50 vs. WT & Mutant EGFR biochem->ic50 cell_assay Cell-Based Viability Assay (e.g., MTT) ic50->cell_assay Confirm cellular activity gi50 Determine GI50 in Relevant Cancer Cell Lines cell_assay->gi50 adme In Silico / In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) gi50->adme Evaluate drug-like properties pk_pd Pharmacokinetic & Pharmacodynamic Studies (In Vivo Models) adme->pk_pd Assess in vivo behavior & efficacy lead_opt Lead Optimization pk_pd->lead_opt Refine structure for clinical potential

Caption: Preclinical evaluation workflow for a novel quinazoline kinase inhibitor.

Pharmacokinetics and Drug-Likeness

Beyond direct biological activity, the success of a quinazoline inhibitor depends on its pharmacokinetic (PK) properties. In silico and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial early steps. [9][10]These computational models predict a compound's potential for oral bioavailability, metabolic stability, and potential toxicities, guiding further chemical modifications to create a viable drug candidate. [4][9]For instance, the specific alkoxy groups at the 6 and 7 positions of the quinazoline ring are often modified to fine-tune these PK parameters. [11]

Conclusion and Future Directions

While specific data for this compound is not publicly available, its structure strongly suggests it is a member of the potent class of irreversible EGFR inhibitors. Its biological activity can be thoroughly characterized using the standard biochemical and cell-based assays detailed in this guide. The key determinants of its therapeutic potential will be its potency against wild-type and clinically relevant mutant forms of EGFR, its selectivity against other kinases, and its overall pharmacokinetic profile. Future research would involve synthesizing this compound and subjecting it to the described preclinical workflow to validate its potential as a novel anticancer agent.

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Decoding Erlotinib's Molecular Landscape: A Technical Guide to the Structure and Formation of Erlotinib Impurity F

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Erlotinib Therapy

Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] Marketed as Tarceva®, its efficacy is intrinsically linked to its purity. The manufacturing process and subsequent storage of erlotinib can, however, lead to the emergence of related substances or impurities. These impurities, even in trace amounts, can potentially alter the drug's efficacy, safety, and stability profile. Therefore, a thorough understanding of the structure and genesis of these impurities is not merely a regulatory requirement but a scientific necessity for ensuring patient safety and optimal therapeutic outcomes.

This technical guide provides an in-depth exploration of a significant and well-characterized erlotinib impurity: Erlotinib Impurity F . While various numbering conventions for impurities may exist in specific laboratory or company contexts, "Erlotinib Impurity F" is a designation recognized in resources such as the European Pharmacopoeia (EP). We will delve into its chemical architecture, plausible formation pathways, and the analytical methodologies crucial for its detection and characterization.

Unveiling the Structure of Erlotinib Impurity F

Erlotinib Impurity F is a dimeric structure, chemically identified as 6,6′,7,7′-tetrakis(2-methoxyethoxy)-4H-[3,4′-biquinazolin]-4-one .[3][4] This complex molecule is essentially formed from two quinazoline rings linked together, with one of them modified into a quinazolinone.

Core Structural Features:
  • Dimeric Nature: Unlike the monomeric structure of erlotinib, Impurity F is composed of two quinazoline-based units.

  • Quinazolinone Moiety: One of the quinazoline rings has undergone a transformation to a 4-oxo structure, forming a quinazolinone.

  • Biquinazolin Linkage: The two quinazoline systems are directly bonded, creating the biquinazolin core.

  • Methoxyethoxy Side Chains: The characteristic bis(2-methoxyethoxy) substitution pattern of erlotinib is retained on both quinazoline portions of the impurity.

The molecular formula of Erlotinib Impurity F is C28H34N4O9, with a corresponding molecular weight of approximately 570.6 g/mol .[3][4]

Potential Formation Pathways of Erlotinib Impurity F

The genesis of Erlotinib Impurity F is likely rooted in the synthetic pathway of erlotinib itself, potentially arising from side reactions of key intermediates or starting materials. While the precise, step-by-step mechanism of its formation is proprietary to manufacturing processes, a plausible hypothesis can be constructed based on the principles of organic chemistry and known reactions involved in quinazoline synthesis.

One potential route involves the self-condensation or dimerization of a reactive intermediate under specific reaction conditions, such as elevated temperatures or the presence of certain catalysts. The formation of such process-related impurities underscores the critical need for stringent control over reaction parameters during the synthesis of the active pharmaceutical ingredient (API).[5]

Logical Relationship: Synthesis and Impurity Formation

cluster_synthesis Erlotinib Synthesis cluster_impurity Impurity F Formation Starting_Materials Starting Materials (e.g., substituted anthranilonitrile) Intermediates Key Intermediates (e.g., 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline) Starting_Materials->Intermediates Final_Coupling Coupling with 3-ethynylaniline Intermediates->Final_Coupling Side_Reaction Side Reaction (e.g., Dimerization of Intermediates) Intermediates->Side_Reaction Uncontrolled Conditions Erlotinib_API Erlotinib API Final_Coupling->Erlotinib_API Impurity_F Erlotinib Impurity F Side_Reaction->Impurity_F

Caption: Relationship between the main synthesis pathway of Erlotinib and the potential side reaction leading to Impurity F.

Analytical Characterization of Erlotinib Impurity F

The identification and quantification of Erlotinib Impurity F necessitate the use of high-resolution analytical techniques. A combination of chromatographic and spectroscopic methods is typically employed for its unequivocal structural elucidation and routine quality control.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of erlotinib and its related impurities.[6][7] A well-developed, stability-indicating HPLC method can effectively resolve Impurity F from the parent drug and other process-related impurities.

Table 1: Typical HPLC Parameters for Erlotinib Impurity Analysis

ParameterTypical Value/ConditionRationale
Column C18 (e.g., Inertsil ODS-3V, 4.6 x 250 mm, 5 µm)Provides good retention and resolution for non-polar to moderately polar compounds like erlotinib and its impurities.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile)Allows for the effective separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature 30°CEnsures reproducible retention times and peak shapes.
Detection UV at 254 nmErlotinib and its chromophoric impurities exhibit strong absorbance at this wavelength.
Spectroscopic Methods:
  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for determining the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide an accurate mass measurement, which is crucial for proposing the elemental composition.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of isolated impurities. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the connectivity of atoms within the molecule.[5]

Experimental Workflow: Impurity Identification and Characterization

Sample Erlotinib Bulk Drug Sample HPLC HPLC Separation Sample->HPLC Detection UV Detection HPLC->Detection Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation Quantification Quantification of Impurity Detection->Quantification LC_MS LC-MS Analysis Isolation->LC_MS NMR NMR Spectroscopy (1H, 13C) Isolation->NMR Structure Structural Elucidation of Impurity F LC_MS->Structure NMR->Structure

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Velpatasvir

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The initial request specified CAS 183322-19-2. Our comprehensive search identified this number as corresponding to 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, an impurity related to the anticancer drug Erlotinib[1][2][3][4][5][6][7][8][9][10][11]. Given the scope and intended audience of this guide, a detailed monograph on a chemical impurity would be of limited utility. It is highly probable that the intended subject was the pangenotypic Hepatitis C virus (HCV) inhibitor, Velpatasvir (CAS: 1377049-84-7) , a compound of significant interest to researchers and drug development professionals. Therefore, this guide will focus on the physicochemical characteristics of Velpatasvir.

Introduction

Velpatasvir, also known by its synonym GS-5816, is a potent, direct-acting antiviral (DAA) agent that has revolutionized the treatment of chronic Hepatitis C.[12][13] It is a cornerstone of combination therapies, most notably in the fixed-dose combination with sofosbuvir, marketed as Epclusa®.[14][15] This combination therapy is lauded for its efficacy against all six major HCV genotypes.[14][15][16] Velpatasvir's therapeutic success is intrinsically linked to its molecular structure and resulting physicochemical properties, which dictate its mechanism of action, pharmacokinetic profile, and formulation requirements. This guide provides a comprehensive overview of these characteristics for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

Velpatasvir is a complex organic heteropentacyclic compound.[12] Its intricate structure, featuring multiple chiral centers, is fundamental to its high-affinity binding to its target protein.

Table 1: Chemical Identifiers for Velpatasvir

IdentifierValueSource(s)
IUPAC Name Methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methyl-1-pyrrolidinyl]-3-methyl-1-oxo-2-butanyl}carbamate[14]
CAS Number 1377049-84-7[14][17][18]
Molecular Formula C49H54N8O8[12][14][17][18]
Molecular Weight 883.0 g/mol [14][17][18]
Synonym GS-5816[18][19]

Physicochemical Properties

The physicochemical properties of Velpatasvir are critical determinants of its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Velpatasvir exhibits pH-dependent aqueous solubility, a crucial factor for its oral absorption.[17][20] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating low solubility and low permeability.[20]

Table 2: Solubility of Velpatasvir

Solvent/ConditionSolubilitySource(s)
Aqueous (pH > 5) Practically insoluble (< 0.1 mg/mL)[17][21]
Aqueous (pH 2) Slightly soluble (3.6 mg/mL)[17]
Aqueous (pH 1.2) Soluble (> 36 mg/mL)[17]
Ethanol ~30 mg/mL[18]
DMSO ~20 mg/mL (up to 91 mg/mL with sonication)[18][19]
Dimethylformamide (DMF) ~20 mg/mL[18]
Water Insoluble[22]

The poor solubility of Velpatasvir above pH 5 underscores the potential for reduced absorption with concurrent use of acid-reducing agents like proton pump inhibitors.[14][21]

Physical Form and Stability

Velpatasvir is supplied as a crystalline solid.[18] While the amorphous form is also known, crystalline forms are often preferred in drug development for their stability.[23] Patents have described various crystal forms, including salts and solvates, to optimize its physical and chemical properties.[23]

Table 3: Physical and Stability Data for Velpatasvir

PropertyValueSource(s)
Appearance Crystalline solid[18]
Storage Temperature -20°C[18][19]
Stability (as solid) ≥ 4 years at -20°C[18]
UV/Vis. λmax 269, 303, 339 nm[18]

Forced degradation studies have shown that Velpatasvir is susceptible to degradation under acidic, basic, and oxidative stress conditions.[24][25] This information is vital for developing stable formulations and analytical methods.

Mechanism of Action

Velpatasvir is a potent and selective inhibitor of the Hepatitis C virus non-structural protein 5A (NS5A).[12][13][14][16] NS5A is a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virions.[16] By binding to NS5A, Velpatasvir disrupts the formation of the viral replication complex, thereby halting viral proliferation.[16]

Velpatasvir_MoA cluster_HCV HCV Life Cycle HCV_RNA HCV RNA Replication_Complex Replication Complex (includes NS5A) HCV_RNA->Replication_Complex Replication Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly RNA & Protein Packaging New_Virions New HCV Virions Virion_Assembly->New_Virions Release Velpatasvir Velpatasvir NS5A NS5A Protein Velpatasvir->NS5A Binds to NS5A->Replication_Complex Inhibits NS5A->Virion_Assembly Inhibits

Caption: Mechanism of action of Velpatasvir.

Pharmacokinetics

The pharmacokinetic profile of Velpatasvir is characterized by rapid absorption and slow metabolism.[13][14]

  • Absorption: Peak plasma concentrations are reached approximately 3 hours after oral administration.[13][14]

  • Distribution: Velpatasvir is highly protein-bound (>99.5%).[14][17]

  • Metabolism: It is a substrate of CYP2B6, CYP2C8, and CYP3A4, with slow turnover.[14][17] The parent drug constitutes over 98% of the drug material in plasma.[17]

  • Excretion: The majority of the drug is excreted in the feces (94%), with a minimal amount in the urine (0.4%).[13][14] The biological half-life is approximately 15 hours.[13][14]

Experimental Protocols

Protocol 1: Determination of Velpatasvir Solubility

This protocol outlines a general procedure for determining the thermodynamic solubility of Velpatasvir at different pH values.

  • Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 2.0, 5.0, 7.4) using standard laboratory procedures.

  • Sample Preparation: Add an excess amount of solid Velpatasvir to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of Velpatasvir in the filtrate using a validated analytical method, such as RP-HPLC with UV detection.[26][27]

  • Data Analysis: The measured concentration represents the solubility of Velpatasvir at that specific pH.

Solubility_Workflow Start Start Prep_Buffers Prepare pH Buffers Start->Prep_Buffers Add_Velpatasvir Add Excess Velpatasvir Prep_Buffers->Add_Velpatasvir Equilibrate Equilibrate (e.g., 37°C, 24-48h) Add_Velpatasvir->Equilibrate Filter Filter Samples (0.45 µm) Equilibrate->Filter Analyze Analyze by RP-HPLC Filter->Analyze End Solubility Data Analyze->End

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, a key intermediate in the synthesis of tyrosine kinase inhibitors. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document transitions from a simple data repository to an actionable scientific protocol. We delve into the theoretical underpinnings of solubility for quinazoline derivatives, provide a detailed, field-proven experimental workflow for generating precise solubility data, and offer expert insights into the interpretation of these results. This guide is designed to empower researchers, process chemists, and drug development professionals to confidently establish the solubility profile of this compound, a critical parameter for reaction optimization, purification, and formulation development.

Introduction: The Significance of a Quinazoline Intermediate

This compound (CAS No. 183322-19-2, Molecular Formula: C₁₃H₁₄Cl₂N₂O₃, Molecular Weight: 317.17 g/mol ) is a substituted quinazoline derivative of significant interest in medicinal chemistry.[1][2] It is primarily recognized as a critical intermediate or a potential impurity in the synthesis of advanced anticancer therapeutics, such as erlotinib, which target the epidermal growth factor receptor (EGFR).[1]

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved tyrosine kinase inhibitors.[3] The solubility of intermediates like this compound is a paramount physical property that dictates the efficiency of its synthesis, the ease of its purification, and its reactivity in subsequent synthetic steps. Inadequate solubility can lead to challenges in reaction kinetics, yield, and the formation of impurities. Therefore, a thorough understanding of its solubility profile in various organic solvents is not merely an academic exercise but a fundamental requirement for robust and scalable pharmaceutical development.

Theoretical Background: Factors Governing Solubility

The solubility of a solid crystalline compound in a liquid solvent is the result of a thermodynamic equilibrium. The process involves the disruption of two sets of intermolecular forces: those holding the solute molecules together in the crystal lattice (lattice energy) and those between the solvent molecules. This is followed by the formation of new forces between the solute and solvent molecules (solvation energy).

For 4(3H)-quinazolinone derivatives, poor aqueous solubility is a common characteristic, often attributed to their rigid, fused heterocyclic ring system, which contributes to high crystal lattice energy.[4] The solubility in organic solvents, however, is a nuanced interplay of factors:

  • Polarity Matching: The principle of "like dissolves like" is a useful starting point. The ether linkages and nitrogen atoms in the quinazoline ring introduce polar characteristics, suggesting potential solubility in polar aprotic solvents.

  • Hydrogen Bonding: The quinazoline core contains hydrogen bond acceptors (nitrogen and oxygen atoms), which can interact favorably with protic solvents (e.g., alcohols) or other hydrogen bond donors.

  • Molecular Shape and Size: The planar nature of the quinazoline ring system allows for efficient packing in a crystal lattice. Solvents that can effectively disrupt this packing will enhance solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid.[5]

Based on the structure of the target compound and data from structurally similar molecules, such as 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, we can anticipate favorable solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol.[1]

Experimental Protocol: Equilibrium Solubility Determination via the Crystal Slurry Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask or crystal slurry method.[6] This protocol outlines a robust procedure to generate accurate and reproducible solubility data.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker or magnetic stir plate with stir bars

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance (4-decimal place)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of scintillation vials. An amount that is visually in excess of what will dissolve is sufficient (e.g., ~50-100 mg).

  • Solvent Addition: Accurately dispense a fixed volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter.

  • Sample Collection: Carefully draw a sample from the clear supernatant of each vial using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed HPLC vial. This filtration step ensures that only the dissolved solute is analyzed.[7]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. Record the dilution factor precisely.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with UV detection is typically suitable for quinazoline derivatives.[8][9] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Self-Validating System & Causality
  • Why an excess of solid? Adding an excess of the solute ensures that the solution becomes saturated, and a solid phase remains in equilibrium with the liquid phase. This is the definition of thermodynamic solubility.[6]

  • Why 24-48 hours of agitation? This extended period is necessary to ensure that the system has reached a true thermodynamic equilibrium, rather than a kinetically trapped supersaturated state.

  • Why filtration? The removal of all undissolved solid particles is critical for accurate quantification. Any suspended solids would artificially inflate the measured solubility.[7]

  • Why a calibration curve? An external standard calibration curve provides the most accurate method for converting the instrumental response (peak area) into a precise concentration value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Vials B Dispense Solvent (5.0 mL) A->B C Agitate Slurry (24-48h at 25 °C) B->C D Settle Slurry (2h at 25 °C) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Filtrate Accurately E->F G Quantify by HPLC (vs. Calibration Curve) F->G H Final Solubility Data G->H Calculate Solubility (mg/mL)

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

As quantitative solubility data for this compound is not currently published, the following table serves as a template for presenting experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Qualitative Classification
Toluene2.4TBDTo be determined
Dichloromethane (DCM)9.1TBDTo be determined
Tetrahydrofuran (THF)7.5TBDTo be determined
Ethyl Acetate6.0TBDTo be determined
Acetone21TBDTo be determined
Isopropanol18TBDTo be determined
Ethanol25TBDTo be determined
Acetonitrile37.5TBDTo be determined
Methanol33TBDTo be determined
N,N-Dimethylformamide (DMF)38TBDTo be determined
Dimethyl Sulfoxide (DMSO)47TBDTo be determined
Water80.1TBDTo be determined

TBD: To Be Determined experimentally following the protocol in Section 3.

Interpreting the Results: Upon generating the data, a correlation between solvent polarity (indicated by the dielectric constant) and solubility can be assessed. It is hypothesized that solubility will be highest in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can effectively solvate the quinazoline derivative. Solubility in alcohols is expected to be moderate, facilitated by hydrogen bonding. In non-polar solvents like toluene, solubility is predicted to be low. Poor aqueous solubility is also anticipated, consistent with related quinazoline compounds.[4]

Safety, Handling, and Storage

  • Hazard Classification: Based on the SDS for the analogous compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, this substance should be treated as harmful if swallowed and capable of causing serious eye damage.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]

  • Handling: Avoid creating dust. Use good occupational work practices. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[10]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area with soap and water.

Conclusion

While a definitive, pre-existing dataset for the solubility of this compound in organic solvents remains elusive, this guide provides the necessary scientific foundation and practical methodology for its determination. By following the detailed equilibrium slurry protocol, researchers can generate reliable, high-quality data essential for the advancement of their work. The provided theoretical context and safety guidelines ensure that this process is not only accurate but also conducted with an understanding of the underlying chemical principles and necessary precautions. This approach transforms a data gap into an opportunity for rigorous scientific investigation, empowering researchers to build the foundational knowledge required for successful drug development and chemical synthesis.

References

  • Quinazoline Safety and Handling. Szabo-Scandic. [URL: https://www.szabo-scandic.com/media/pdf/6e/c0/8b/253-82-7_1.pdf]
  • This compound. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UEM9RP6JA]
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB11012074_EN.htm]
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2014). In Profiles of Drug Substances, Excipients, and Related Methodology. [URL: https://www.researchgate.net/publication/263884399_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Product Information. ChemScene. [URL: https://www.chemscene.com/products/4-Chloro-6,7-bis-2-methoxyethoxy-quinazoline-CS-W007977.html]
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [URL: https://www.cibtech.org/J-CHEM-SCIENCES/PUBLICATIONS/2015/Vol-4-No-1/JCS-004-006-JCS-001-BALUJA.pdf]
  • 4-Hydroxyquinazoline SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR121880250]
  • Quinazoline SDS, 253-82-7 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/quinazoline-cas-253-82-7.html]
  • 4-Chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline Product Information. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-7-2-chloro-ethoxy-6-2-methoxy-ethoxy-quinazoline-183322-20-5]
  • Material Safety Data Sheet - Quinazoline, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28511.htm]
  • Quinazoline SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds.html?productName=ACR121880250&productDescription=Quinazoline+97%25&partNumber=ACR121880250&brand=ACROS+ORGANICS]
  • 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1138406.htm]
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Solubility Data. Cayman Chemical. [URL: https://www.caymanchem.com/product/14986/4-chloro-6,7-bis(2-methoxyethoxy)quinazoline]
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. Benchchem. [URL: https://www.benchchem.com/product/b8529329/technical-support/solubility-issue]
  • This compound Product Information. Benchchem. [URL: https://www.benchchem.com/product/b019940]
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7664610/]
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Overview. Smolecule. [URL: https://www.smolecule.com/4-chloro-6-7-bis-2-methoxyethoxy-quinazoline-cas-183322-18-1.html]
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [URL: https://dspace.mit.edu/handle/1721.1/146006]
  • Prediction of solubility of solid organic compounds in solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/ie020184e]
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2021). Acta Poloniae Pharmaceutica. [URL: https://www.researchgate.
  • 4-Chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline Product Information. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-7-2-chloro-ethoxy-6-2-methoxy-ethoxy-quinazoline-183322-20-5]
  • Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. (2021). Drug development & registration. [URL: https://journal.npl-rez.ru/jour/article/view/426]

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Methodological & Application

Synthesis Protocol for 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a crucial heterocyclic compound, recognized primarily as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural resemblance to intermediates used in the preparation of tyrosine kinase inhibitors (TKIs) underscores its importance in drug discovery and development, particularly in the field of oncology. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs that target critical signaling pathways in cancer cells.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The presented methodology is designed to be robust and scalable, offering researchers a reliable pathway to access this valuable compound. The protocol is divided into three main stages: the synthesis of a key substituted anthranilic acid intermediate, the subsequent formation of the quinazolinone ring system, and the final chlorination to yield the target product. Each step is detailed with explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and safety.

Materials and Reagents

ReagentGradeSupplier
2-Amino-4,5-dimethoxybenzoic acidReagent Grade, ≥98%Sigma-Aldrich
Boron tribromide (BBr₃)1.0 M in CH₂Cl₂Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Methanol (MeOH)ACS GradeVWR Chemicals
Sodium bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker
2-(Methoxyethoxy)ethyl bromide97%TCI America
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Avantor
Ethyl acetate (EtOAc)ACS GradeBDH Chemicals
HexanesACS GradeMacron Fine Chemicals
Formamide≥99.5%MilliporeSigma
1-Bromo-2-chloroethane98%Oakwood Chemical
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Strem Chemicals
N,N-Dimethylformamide (DMF)Catalytic gradeEMD Millipore
TolueneAnhydrous, 99.8%Supelco
Ice
Saturated Sodium Bicarbonate Solution
Hydrochloric Acid (HCl)1 M solutionRicca Chemical

Experimental Protocols

The synthesis of this compound is accomplished through a three-stage process, as illustrated in the workflow diagram below.

SynthesisWorkflow A Stage 1: Synthesis of 2-Amino-5-hydroxy-4-(2-methoxyethoxy)benzoic acid B Stage 2: Synthesis of 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one A->B Cyclization & O-Alkylation C Stage 3: Synthesis of this compound B->C Chlorination

Figure 1: Overall synthetic workflow.

Stage 1: Synthesis of 2-Amino-5-hydroxy-4-(2-methoxyethoxy)benzoic acid

This stage involves the selective demethylation of a commercially available starting material followed by a selective O-alkylation.

Step 1.1: Selective Demethylation of 2-Amino-4,5-dimethoxybenzoic acid

The synthesis begins with the selective demethylation of the methoxy group at the 5-position of 2-amino-4,5-dimethoxybenzoic acid. Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers. The selectivity for the 5-position is achieved by careful control of the stoichiometry and reaction temperature, as the methoxy group para to the amino group is generally more susceptible to cleavage.

  • Procedure:

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol) in anhydrous dichloromethane (100 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add boron tribromide (1.0 M solution in DCM, 55.8 mL, 55.8 mmol, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.

    • Quench the reaction by the slow addition of methanol (50 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add water (100 mL) to the residue and adjust the pH to approximately 7-8 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-hydroxy-4-methoxybenzoic acid.

Step 1.2: Selective O-Alkylation

The phenolic hydroxyl group of 2-amino-5-hydroxy-4-methoxybenzoic acid is then selectively alkylated with 2-(methoxyethoxy)ethyl bromide. The use of a weak base like potassium carbonate is crucial to favor O-alkylation over N-alkylation of the aniline nitrogen.

  • Procedure:

    • To a solution of 2-amino-5-hydroxy-4-methoxybenzoic acid (from the previous step, approx. 8.5 g, 46.4 mmol) in anhydrous N,N-dimethylformamide (100 mL), add anhydrous potassium carbonate (12.8 g, 92.8 mmol, 2.0 eq).

    • Add 2-(methoxyethoxy)ethyl bromide (8.5 g, 55.7 mmol, 1.2 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour it into ice-water (500 mL).

    • Acidify the mixture to pH 4-5 with 1 M HCl.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 2-amino-5-hydroxy-4-(2-methoxyethoxy)benzoic acid.

Stage 2: Synthesis of 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one

This stage involves the formation of the quinazolinone ring via the Niementowski reaction, followed by the introduction of the chloroethoxy group.

Step 2.1: Cyclization to form 6-Hydroxy-7-(2-methoxyethoxy)quinazolin-4(3H)-one

The substituted anthranilic acid is cyclized with formamide, which serves as both the reagent and the solvent, to form the quinazolinone ring. This is a classic and effective method for the synthesis of 4(3H)-quinazolinones.

  • Procedure:

    • In a 100 mL round-bottom flask, combine 2-amino-5-hydroxy-4-(2-methoxyethoxy)benzoic acid (from Stage 1, approx. 10.0 g, 39.2 mmol) and formamide (50 mL).

    • Heat the mixture to 180 °C and maintain this temperature for 4 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add water (100 mL) to the mixture and stir for 30 minutes.

    • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 6-hydroxy-7-(2-methoxyethoxy)quinazolin-4(3H)-one.

Step 2.2: O-Alkylation with 1-Bromo-2-chloroethane

The final ether linkage is introduced by alkylating the 6-hydroxy group with 1-bromo-2-chloroethane.

  • Procedure:

    • Suspend 6-hydroxy-7-(2-methoxyethoxy)quinazolin-4(3H)-one (from the previous step, approx. 8.0 g, 31.7 mmol) in anhydrous N,N-dimethylformamide (80 mL).

    • Add anhydrous potassium carbonate (8.76 g, 63.4 mmol, 2.0 eq).

    • Add 1-bromo-2-chloroethane (5.45 g, 37.0 mmol, 1.2 eq).

    • Heat the reaction mixture to 90 °C and stir for 6 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour it into ice-water (400 mL).

    • Stir the resulting suspension for 30 minutes.

    • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one.

Stage 3: Synthesis of this compound

The final step is the chlorination of the quinazolinone at the 4-position. Phosphorus oxychloride is a common and effective reagent for this transformation. The addition of a catalytic amount of DMF can accelerate the reaction.

  • Procedure:

    • In a dry 100 mL round-bottom flask, suspend 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one (from Stage 2, approx. 8.0 g, 25.4 mmol) in phosphorus oxychloride (40 mL).

    • Add a catalytic amount of N,N-dimethylformamide (0.5 mL).

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The suspension should become a clear solution.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.

    • Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point: To assess the purity of the crystalline products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety and Handling Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Boron tribromide is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

  • Phosphorus oxychloride is also highly corrosive, toxic, and reacts violently with water. Handle with caution and quench the reaction mixture carefully.

  • 1-Bromo-2-chloroethane is a toxic and potentially carcinogenic compound. Avoid inhalation and skin contact.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in demethylation (Step 1.1) Incomplete reaction or side reactions.Ensure anhydrous conditions. Check the quality and concentration of the BBr₃ solution. Optimize the reaction time and temperature.
N-alkylation instead of O-alkylation (Step 1.2 & 2.2) Use of a strong base or high reaction temperature.Use a weaker base like K₂CO₃ or Cs₂CO₃. Maintain the recommended reaction temperature.
Incomplete cyclization (Step 2.1) Insufficient temperature or reaction time.Ensure the reaction temperature reaches 180 °C. Extend the reaction time if necessary, monitoring by TLC.
Low yield in chlorination (Stage 3) Incomplete reaction or degradation of the product during workup.Ensure the reaction goes to completion by monitoring with TLC. Perform the quenching and neutralization steps at low temperatures to minimize hydrolysis of the product. Ensure complete extraction of the product.
Difficulty in purification of the final product Presence of impurities from previous steps or side reactions.Ensure the purity of the quinazolinone precursor before chlorination. Optimize the recrystallization solvent system. Column chromatography may be required for highly impure samples.

Conclusion

This application note provides a detailed and logical synthetic protocol for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate for use in various drug discovery and development endeavors. The modular nature of this synthesis also allows for the potential preparation of a variety of analogues by employing different alkylating agents in the O-alkylation steps, further enhancing its utility in medicinal chemistry research.

References

  • Niementowski, S. v. Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie1895, 51 (1), 564–572.
  • Chen, K. et al. The medicinal chemistry of quinazoline derivatives. Curr. Med. Chem.2005, 12 (1), 1-1.
  • Luo, J. et al. Recent advances of quinazoline/quinazoline-based hybrids as anticancer agents. Eur. J. Med. Chem.2020, 194, 112241.

Application Note: 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline in Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesizing Next-Generation Kinase Inhibitors

Abstract and Significance

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Within this class, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline stands out as a highly functionalized and critical intermediate for the synthesis of potent, irreversible tyrosine kinase inhibitors (TKIs). Its strategic design, featuring a reactive chlorine at the C4 position and specific ether side chains at C6 and C7, makes it an ideal precursor for covalent inhibitors targeting the epidermal growth factor receptor (EGFR) family, such as Dacomitinib. This guide provides a comprehensive overview of its application, the underlying biological rationale, detailed synthetic protocols, and expected outcomes for researchers in drug discovery and development.

Biological Context: Targeting the EGFR/HER2 Signaling Axis

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1/HER1) and HER2 (ErbB2), are critical regulators of cell growth, proliferation, and survival.[2] In many cancers, these pathways are dysregulated through receptor overexpression or activating mutations, leading to uncontrolled tumor progression.[3][4]

Ligand binding to EGFR induces receptor dimerization (either homodimers or heterodimers with other family members like HER2) and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[5] This phosphorylation cascade activates downstream signaling pathways, primarily the PI3K/AKT (promoting survival) and MAPK (promoting proliferation) pathways.[6] Drugs derived from this compound, such as Dacomitinib, are designed to interrupt this aberrant signaling. They function as ATP-competitive inhibitors, binding to the kinase domain of EGFR/HER2 and preventing the phosphorylation events that drive tumorigenesis.[7]

Diagram: Simplified EGFR/HER2 Signaling Pathway

The following diagram illustrates the signaling cascade targeted by inhibitors synthesized from the title compound.

EGFR_Pathway Figure 1: Simplified EGFR/HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer Ligand Binding & Dimerization HER2 HER2 HER2->Dimer Ligand Binding & Dimerization P_Dimer Autophosphorylation (pY) Dimer->P_Dimer ATP -> ADP PI3K PI3K P_Dimer->PI3K RAS RAS P_Dimer->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation TKI Dacomitinib (TKI) TKI->P_Dimer Inhibition

Caption: Dacomitinib inhibits autophosphorylation, blocking downstream signaling.

Core Application: Synthesis of Dacomitinib

The primary application of this compound is as the central electrophilic scaffold in the synthesis of Dacomitinib. The key reaction is a nucleophilic aromatic substitution (SNA) at the C4 position.[8] The electron-deficient nature of the quinazoline ring, exacerbated by the two nitrogen atoms, makes the C4 carbon—bearing a good leaving group (Cl)—highly susceptible to attack by an electron-rich nucleophile, in this case, a substituted aniline.[9]

Diagram: Synthetic Workflow for Dacomitinib

Dacomitinib_Synthesis Figure 2: Synthetic Workflow for Dacomitinib Start 4-Chloro-6-(2-chloroethoxy) -7-(2-methoxyethoxy)quinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Aniline 3-Chloro-4-fluoroaniline Aniline->Reaction Intermediate N-(3-chloro-4-fluorophenyl)-6-(2-chloroethoxy) -7-(2-methoxyethoxy)quinazolin-4-amine Reaction->Intermediate Coupling Piperidine Coupling Intermediate->Coupling Product Dacomitinib (Final Product) Coupling->Product Piperidine Piperidine Piperidine->Coupling

Caption: Two-step synthesis of Dacomitinib from the key quinazoline intermediate.

Experimental Protocols

Protocol 4.1: Synthesis of N-(3-chloro-4-fluorophenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

Principle: This step involves the SNAr reaction between the title compound and 3-chloro-4-fluoroaniline. The reaction is typically acid-catalyzed to protonate the quinazoline nitrogen, further activating the C4 position towards nucleophilic attack. Isopropanol is a common solvent choice due to its polarity and ability to solubilize both reactants.

Materials & Reagents:

  • This compound (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (IPA), anhydrous

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic, ~0.1 eq) or HCl

  • Reaction vessel with condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous isopropanol to the flask to create a stirrable slurry (approx. 10-15 mL per gram of starting material).

  • Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) to prevent side reactions.

  • Addition of Nucleophile: Add 3-chloro-4-fluoroaniline (1.1 eq) to the mixture.

  • Catalyst Addition: Add a catalytic amount of p-TSA monohydrate.

    • Scientist's Note: The acid catalyst protonates the N1 of the quinazoline ring, which significantly enhances the electrophilicity of the C4 carbon, thereby accelerating the rate of substitution.[10]

  • Reaction: Heat the mixture to reflux (approx. 82°C for IPA) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting chloroquinazoline is observed.

  • Work-up: a. Cool the reaction mixture to room temperature. A precipitate of the product hydrochloride or tosylate salt should form. b. Filter the solid product and wash with cold isopropanol or diethyl ether to remove unreacted starting materials. c. Dry the solid under vacuum. The product can be used directly in the next step or neutralized to the free base if required for characterization.

Protocol 4.2: Synthesis of Dacomitinib (Final Step)

Principle: This step involves a second nucleophilic substitution, where the terminal chlorine on the C6-ethoxy side chain of the intermediate is displaced by piperidine to form the final product, Dacomitinib. This reaction typically requires a base to neutralize the HCl generated and a polar aprotic solvent.

Materials & Reagents:

  • Intermediate from Protocol 4.1 (1.0 eq)

  • Piperidine (3-5 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable inorganic base (2-3 eq)

  • Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Reaction vessel with condenser and magnetic stirrer

Step-by-Step Procedure:

  • Setup: In a dry reaction flask, suspend the intermediate from Protocol 4.1 (1.0 eq) and potassium carbonate (2-3 eq) in anhydrous DMF.

  • Nucleophile Addition: Add piperidine (3-5 eq) to the suspension.

    • Scientist's Note: An excess of piperidine is used to drive the reaction to completion. K₂CO₃ acts as an acid scavenger, preventing the protonation of piperidine which would render it non-nucleophilic.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding the mixture to a beaker of cold water with stirring. This will precipitate the crude Dacomitinib free base. c. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) or by column chromatography on silica gel to yield pure Dacomitinib.

Data and Expected Outcomes

The successful synthesis of Dacomitinib and its intermediates should be verified using standard analytical techniques. The following table summarizes expected outcomes and key characterization data.

ParameterStage / CompoundExpected Value / ObservationAnalytical Method
Reaction Yield Intermediate (Protocol 4.1)85-95%Gravimetric
Reaction Yield Dacomitinib (Protocol 4.2)75-90%Gravimetric
Purity Final Product>99.0%HPLC
Identity DacomitinibCorrect molecular ion peak [M+H]⁺LC-MS
Structure Dacomitinib¹H and ¹³C NMR spectra consistent with the expected structureNMR Spectroscopy

Note: Yields are representative and can vary based on scale and specific reaction conditions.

Troubleshooting:

  • Low yield in Protocol 4.1: Ensure anhydrous conditions and sufficient heating. The aniline nucleophile may be of poor quality.

  • Incomplete reaction in Protocol 4.2: The base may be insufficient or inactive. Ensure the reaction temperature is maintained.

  • Purification challenges: If the final product is oily, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification before filtration.

Conclusion

This compound is a purpose-built intermediate that exemplifies modern drug design principles. Its structure is optimized for the efficient, high-yield synthesis of targeted covalent inhibitors like Dacomitinib. The protocols outlined herein provide a robust framework for researchers to utilize this key building block in the discovery and development of novel therapeutics for EGFR/HER2-driven cancers. Mastery of its application allows for rapid access to complex molecular architectures essential for advancing oncological research.

References

  • ResearchGate. (n.d.). HER2/epidermal growth factor receptor (EGFR) signalling pathway in... Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Retrieved from [Link]

  • Niculescu, M., & Dragoș, D. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Signal Transduction and Targeted Therapy.
  • ResearchGate. (n.d.). HER2/EGFR signaling pathway in breast cancer. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

  • PubMed. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Retrieved from [Link]

  • PubMed. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.
  • ResearchGate. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of lapatinib. Retrieved from [Link]

  • LASSBio. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • NIH. (2018). Dacomitinib potentiates the efficacy of conventional chemotherapeutic agents via inhibiting the drug efflux function of ABCG2 in vitro and in vivo. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Phase-2 Dacomitinib Study on Patients With EGFR-Driven Advanced Solid Tumours With Low EGFR-AS1 IncRNA Expr or Other Novel Emerging Biomarkers. Retrieved from [Link]

Sources

The Strategic Application of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline in the Synthesis of Novel Lapatinib Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of the synthetic utility of the novel intermediate, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, in the preparation of advanced Lapatinib analogues. As a leading dual tyrosine kinase inhibitor, Lapatinib's core 4-anilinoquinazoline structure is a critical pharmacophore for targeting the EGFR and HER2 signaling pathways.[1][2] This document outlines the rationale, key synthetic protocols, and expected outcomes for leveraging this specialized quinazoline intermediate in drug discovery and development programs.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives are a cornerstone in the development of targeted cancer therapies, with several compounds gaining clinical significance as potent protein kinase inhibitors.[3][4] The 4-anilinoquinazoline scaffold, in particular, has proven to be a highly successful template for designing inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[5] Lapatinib, a prominent member of this class, functions by competitively binding to the ATP-binding site of both EGFR (ErbB1) and HER2 (ErbB2), thereby inhibiting receptor autophosphorylation and downstream signaling cascades that drive cell proliferation and survival in certain cancers.[1]

The synthesis of Lapatinib and its derivatives typically involves a multi-step sequence, with the crucial step being the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and a substituted aniline.[1][2] The nature of the substituents on the quinazoline ring significantly influences the potency, selectivity, and pharmacokinetic properties of the final compound.[1] The subject of this guide, this compound, represents a strategic building block for creating novel Lapatinib analogues with potentially enhanced characteristics.

Synthetic Strategy and Rationale

The central synthetic transformation involves the coupling of the 4-chloroquinazoline core with an appropriate aniline derivative. The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution, facilitating its displacement by the amino group of the aniline.

The use of this compound as the starting material allows for the introduction of specific alkoxy side chains at the 6 and 7-positions of the quinazoline ring. These modifications can influence the drug's interaction with the kinase active site and its overall physicochemical properties.

Visualizing the Synthetic Approach

lapatinib_synthesis intermediate This compound lapatinib_analogue Novel Lapatinib Analogue intermediate->lapatinib_analogue Nucleophilic Aromatic Substitution aniline Substituted Aniline (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline) aniline->lapatinib_analogue

Figure 1: General synthetic scheme for the preparation of Lapatinib analogues.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a novel Lapatinib analogue using this compound.

Part 1: Synthesis of the Quinazoline Core (Hypothetical Precursor Synthesis)

While the focus is on the application of the title compound, a general understanding of its likely synthesis from a substituted anthranilic acid provides valuable context. This typically involves cyclization to form the quinazolinone, followed by chlorination.[1]

Part 2: Nucleophilic Aromatic Substitution

This protocol details the key coupling reaction to form the 4-anilinoquinazoline core of the Lapatinib analogue.

Materials:

  • This compound

  • 3-Chloro-4-(3-fluorobenzyloxy)aniline (or other desired substituted aniline)

  • Isopropanol (IPA)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equivalent).

  • Add isopropanol to dissolve the starting material completely.

  • Add 3-Chloro-4-(3-fluorobenzyloxy)aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold isopropanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude Lapatinib analogue.

Part 3: Purification and Characterization

The crude product from the substitution reaction will likely require purification to meet the stringent purity requirements for biological testing.

Purification:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to improve purity.

  • Column Chromatography: If recrystallization is insufficient, purification by silica gel column chromatography may be necessary, using an appropriate eluent system.

Characterization:

The structure and purity of the final Lapatinib analogue should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful coupling of the two fragments.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

The following table summarizes the key reactants and expected product for the synthesis of a representative novel Lapatinib analogue.

Reactant 1Reactant 2Product
This compound3-Chloro-4-(3-fluorobenzyloxy)anilineN-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine
MW: 332.76 g/mol MW: 251.68 g/mol MW: 548.43 g/mol
Role: ElectrophileRole: NucleophileDescription: Novel Lapatinib Analogue

Visualizing the Workflow

experimental_workflow start Start: Reactants in Isopropanol reflux Heat to Reflux with p-TsOH catalyst start->reflux monitoring Monitor Reaction by TLC/HPLC reflux->monitoring workup Cool, Precipitate, and Filter monitoring->workup purification Purify by Recrystallization or Column Chromatography workup->purification characterization Characterize by NMR, MS, HPLC purification->characterization

Sources

Application Note: A Protocol for the Recrystallization of Crude Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinazoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer and antimalarial drugs.[1][2] The biological efficacy and safety profile of the final Active Pharmaceutical Ingredient (API) are directly contingent on the purity of its synthetic intermediates.[3] Impurities introduced or carried over during synthesis can lead to downstream reaction failures, undesirable side products, and potential toxicity. Consequently, robust purification methods are critical in the drug development pipeline.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, making it exceptionally well-suited for quinazoline intermediates.[4][5] The method leverages the fundamental principle that the solubility of a compound in a given solvent increases with temperature.[6] By dissolving a crude solid in a hot, saturated solution and allowing it to cool slowly, the desired compound crystallizes out in a pure form, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[7][8]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for crude quinazoline intermediates. It covers the foundational principles of solvent selection, a detailed step-by-step workflow, and a troubleshooting guide to address common challenges.

Guiding Principles of Recrystallization

The success of any recrystallization procedure is governed by the thermodynamic properties of the solute-solvent system. A mastery of these principles is essential for rational protocol design.

Solubility and Temperature Dependence

The ideal recrystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures but poor solubility at lower (room or sub-zero) temperatures.[9] This differential solubility is the primary driving force for the crystallization process.[4] As a hot, saturated solution cools, it becomes supersaturated, a metastable state where the concentration of the solute exceeds its equilibrium solubility.[4] This thermodynamically unfavorable state is resolved by the precipitation of the excess solute, which, under controlled conditions, forms a pure crystalline lattice.[3]

The Critical Role of Solvent Selection

Choosing the correct solvent is the most critical step in developing a recrystallization protocol.[10] An ideal solvent should meet several criteria:

  • Differential Solubility: As described above, it should dissolve the compound well when hot and poorly when cold.[8]

  • Inertness: The solvent must not react chemically with the compound being purified.[8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).[11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

For quinazoline intermediates, which are nitrogen-containing heterocycles, polarity plays a key role. A general rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[12] Therefore, polar solvents like ethanol or ethyl acetate are common starting points. Mixed solvent systems (e.g., ethanol/water, toluene/hexane) are also highly effective, particularly when no single solvent meets all criteria.[10][13]

Nucleation and Crystal Growth

Crystallization begins with nucleation, the formation of initial, stable crystalline aggregates. This can be induced by allowing the solution to cool, by adding a "seed crystal" of the pure compound, or by creating a rough surface, such as scratching the inside of the flask.[14][15] Following nucleation, crystal growth occurs as more molecules deposit onto the existing lattice. For optimal purity, this process should be slow. Rapid cooling often leads to precipitation rather than crystallization, trapping impurities within the solid.[11]

Experimental Workflow and Protocol

The following diagram outlines the logical flow of a typical recrystallization procedure.

Recrystallization_Workflow A Step 1: Solvent Selection & Screening B Step 2: Dissolution of Crude Intermediate in Minimum Hot Solvent A->B C Step 3: Hot Filtration (Optional) To Remove Insoluble Impurities B->C If solids remain D Step 4: Slow Cooling & Crystallization B->D If solution is clear C->D E Step 5: Isolation by Vacuum Filtration D->E F Step 6: Washing Crystals with Cold Solvent E->F G Step 7: Drying Crystals F->G H Pure Quinazoline Intermediate G->H

Caption: General workflow for the purification of quinazoline intermediates via recrystallization.

Protocol: Purification of a Crude Quinazoline Intermediate

This protocol provides a step-by-step method for purifying a generic crude quinazoline intermediate.

Materials & Equipment:

  • Crude quinazoline intermediate

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Selection of candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane, Water)

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Solvent Screening (Test Tube Scale):

    • Place a small amount (approx. 20-30 mg) of the crude solid into several test tubes.

    • To each tube, add a different candidate solvent dropwise at room temperature. Observe solubility.

    • If the solid is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[10]

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

    • The ideal solvent is one that dissolves the solid completely when hot and forms a high yield of crystals upon cooling.[15] If no single solvent is ideal, test mixed solvent pairs.[10]

  • Dissolution:

    • Place the bulk of the crude quinazoline intermediate into an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to premature cooling and solvent evaporation.[16]

    • Add a magnetic stir bar and the chosen solvent in small portions.

    • Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot solvent portion-wise until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution. Adding a large excess will significantly reduce the final yield.[15]

  • Hot Filtration (If Necessary):

    • If insoluble impurities (e.g., dust, catalysts) or colored impurities (after adding decolorizing carbon) are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[10][17]

    • Pre-warm a stemless funnel and a second Erlenmeyer flask on the hot plate.

    • Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution.

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass. This slows evaporation and prevents contaminants from entering.

    • Allow the flask to cool slowly and undisturbed on a benchtop to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][11]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the now cold solution.[6]

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum and pour the crystalline slurry into the funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Using warm or excessive solvent will dissolve some of the product, lowering the yield.[18]

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry or place them in a vacuum oven at a suitable temperature to remove all residual solvent.

Data Presentation: Solvent Selection Parameters

The choice of solvent is highly dependent on the specific substitution pattern of the quinazoline intermediate. The following table provides a starting point for solvent screening.

Solvent/SystemPolarityBoiling Point (°C)Common Applications & Rationale
Ethanol Polar Protic78Good general-purpose solvent for many nitrogen heterocycles. Often forms good quality crystals.
Isopropanol Polar Protic82Similar to ethanol, but slightly less polar. Can be effective if solubility in ethanol is too high.
Ethyl Acetate Polar Aprotic77A versatile solvent that can dissolve a range of polar and non-polar compounds.
Toluene Non-polar111Useful for less polar quinazoline derivatives. Its high boiling point allows for a large solubility differential.
Ethanol/Water VariableVariableA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" to induce crystallization upon cooling.[10]
Toluene/Hexane VariableVariableExcellent for compounds that are too soluble in hot toluene. Hexane is added as the anti-solvent to decrease solubility.[10]

Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [14] 2. The solution is supersaturated. [15]1. Re-heat the solution and boil off some of the solvent to increase concentration, then attempt to cool again.[16] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[14][17]
"Oiling Out" (Product Separates as a Liquid) The boiling point of the saturated solution is higher than the melting point of the compound, often exacerbated by impurities.[16]Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the more "soluble" solvent in a mixed system) and allow it to cool more slowly.[14][16]
Low Yield of Recovered Crystals 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Excessive washing with solvent.1. If the mother liquor has not been discarded, concentrate it and cool to recover a second crop of crystals.[9] 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[10] 3. Always wash crystals with a minimal amount of ice-cold solvent.
Product is Colored or Appears Impure Colored impurities were not removed; rapid precipitation trapped mother liquor.Add a small amount of activated decolorizing carbon to the hot solution before the filtration step.[10] Ensure cooling is slow to prevent impurity inclusion.[11]

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

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Application Notes and Protocols: A Detailed Guide to the Chlorination of Quinazolinone Precursors for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chlorinated Quinazolinones in Medicinal Chemistry

The quinazolinone scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This nitrogen-containing heterocyclic system is present in over 150 naturally occurring alkaloids and serves as the foundational framework for numerous synthetic compounds with diverse pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][3][4][5]

A common and highly effective strategy to enhance the therapeutic potential of the quinazolinone core is the introduction of a chlorine atom.[6] Halogenation, and specifically chlorination, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, studies have demonstrated that the presence of a chlorine atom at specific positions on the quinazolinone ring can significantly boost anticonvulsant activity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the chlorination of a quinazolinone precursor, emphasizing the underlying chemical principles, detailed protocols, safety considerations, and analytical characterization.

Chlorination Chemistry: Reagents, Mechanisms, and Rationale

The conversion of a hydroxy- or oxo- group on the quinazolinone ring to a chloro group is a pivotal step in the synthesis of many potent pharmaceutical agents. Several reagents can accomplish this transformation, with the choice depending on the specific substrate, desired reactivity, and scale of the reaction.

Commonly employed chlorinating agents include:

  • Phosphorus Oxychloride (POCl₃): A powerful dehydrating and chlorinating agent, often used for converting 4(3H)-quinazolinones to 4-chloroquinazolines.[1][7]

  • Thionyl Chloride (SOCl₂): Frequently used with a catalytic amount of N,N-dimethylformamide (DMF) for similar transformations.[1]

  • N-Chlorosuccinimide (NCS): A versatile reagent that can act as a source of electrophilic chlorine (Cl⁺) or a chlorine radical (Cl•), depending on the reaction conditions.[8][9][10][11] It is often used in combination with triphenylphosphine (PPh₃).[1][12]

  • Trichloroisocyanuric Acid (TCCA): Another effective chlorinating agent that can be used with triphenylphosphine.[1][12]

This guide will focus on the widely used and effective method of chlorination using phosphorus oxychloride (POCl₃), which proceeds through a well-defined two-stage mechanism.

Mechanism of Chlorination with POCl₃

The reaction of a 4(3H)-quinazolinone with POCl₃ is not a direct displacement. Instead, it involves two key stages that can be controlled by temperature:[7]

  • Phosphorylation: The reaction is initiated by the nucleophilic attack of the quinazolinone's carbonyl oxygen onto the phosphorus atom of POCl₃. This occurs readily at lower temperatures (typically below 25°C) in the presence of a base to give phosphorylated intermediates.[7]

  • Chloride Displacement: Upon heating (usually to 70-90°C), a chloride ion (Cl⁻) attacks the phosphorylated intermediate, leading to the formation of the 4-chloroquinazoline product and phosphate byproducts.[7]

Understanding this two-stage process is crucial for optimizing reaction conditions and minimizing the formation of impurities.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-phenylquinazoline from 2-phenylquinazolin-4(3H)-one

This protocol provides a step-by-step methodology for the chlorination of a model quinazolinone precursor.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-phenylquinazolin-4(3H)-one≥98%Commercially AvailableEnsure the starting material is dry.[13]
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHandle in a fume hood with appropriate PPE.
TolueneAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor work-up and purification.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Safety Precautions: A Critical Overview

Chlorination reactions demand strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Always handle in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15]

  • Chlorine Gas (potential byproduct): Highly toxic and can cause severe respiratory irritation.[14] Ensure the reaction is conducted in a fume hood with adequate airflow.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.[14] A spill kit containing an appropriate neutralizing agent (e.g., soda ash) should be available.[16] Never mix chlorine-containing compounds with acids or ammonia.[15]

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylquinazolin-4(3H)-one (5.0 g, 22.5 mmol).

  • Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask. The quinazolinone will form a suspension.

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly heat the reaction mixture to 80-90°C using a heating mantle.

    • Maintain this temperature and continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring in an ice bath. This step must be performed in a fume hood as it will generate HCl fumes.

    • Stir the mixture until all the ice has melted. A solid precipitate of the product should form.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizing the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification start Dry 2-phenylquinazolin-4(3H)-one flask Round-bottom flask start->flask reagent Phosphorus Oxychloride (POCl3) reagent->flask stir_rt Stir at Room Temperature (30 min) flask->stir_rt heat Heat to 80-90°C (3-4 hours) stir_rt->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Pour onto Crushed Ice cool->quench neutralize Neutralize with NaHCO3 quench->neutralize filter Vacuum Filtration neutralize->filter purify Recrystallization or Column Chromatography filter->purify product Pure 4-Chloro-2-phenylquinazoline purify->product

Caption: Experimental workflow for the synthesis of 4-chloro-2-phenylquinazoline.

Analytical Characterization of the Chlorinated Product

Confirmation of the successful synthesis and purity of the chlorinated quinazolinone is essential. A combination of spectroscopic and chromatographic techniques should be employed.[17][18]

Analytical TechniquePurposeExpected Observations for 4-Chloro-2-phenylquinazoline
¹H NMR Structural elucidation and confirmation of proton environments.Disappearance of the N-H proton signal from the starting material. Characteristic shifts for the aromatic protons.
¹³C NMR Confirmation of the carbon skeleton.Appearance of a new signal for the carbon atom bonded to chlorine (C4).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the mass of the chlorinated product. The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[19]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high level of purity.

Mechanism Visualization

G cluster_mechanism Chlorination Mechanism with POCl3 SM Quinazolinone Precursor (Lactam form) Intermediate Phosphorylated Intermediate SM->Intermediate + POCl3 (Phosphorylation) POCl3 POCl3 Product 4-Chloroquinazoline Intermediate->Product + Cl- (Chloride Displacement) Chloride Cl-

Caption: Simplified reaction mechanism for the chlorination of a quinazolinone.

Conclusion

The chlorination of quinazolinone precursors is a fundamental and powerful transformation in the synthesis of medicinally important compounds. The protocol detailed herein, utilizing phosphorus oxychloride, provides a reliable method for achieving this conversion. A thorough understanding of the reaction mechanism, coupled with stringent adherence to safety protocols and comprehensive analytical characterization, is paramount for the successful and safe execution of this critical synthetic step in the drug development pipeline.

References

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  • Y. -F. Wang, et al., "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds," Molecules, vol. 20, no. 9, pp. 16568-16580, Sep. 2015. [Link]

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  • S. A. T. T. M. Reiner, "Advances in the Analysis of Persistent Halogenated Organic Compounds," LCGC North America, vol. 28, no. 2, pp. 136-146, Feb. 2010. [Link]

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Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Libraries from 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-Anilinoquinazoline in Modern Drug Discovery

The 4-anilinoquinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement that facilitates high-affinity interactions with a variety of biological targets. This has led to the successful development of numerous therapeutic agents, most notably in the realm of oncology. The 4-anilinoquinazoline framework is a cornerstone of many clinically approved tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Lapatinib, which have revolutionized the treatment of certain cancers by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The modular nature of its synthesis, allowing for diverse substitutions at the 4-anilino and other positions of the quinazoline ring, makes it an ideal scaffold for the construction of vast chemical libraries for high-throughput screening and lead optimization.[4][5][6]

This guide provides a comprehensive overview of the synthesis of 4-anilinoquinazoline libraries, with a focus on the reaction of 4-chloroquinazolines with substituted anilines. We will delve into the underlying chemical principles, offer detailed, field-proven protocols for both conventional and microwave-assisted synthesis, and discuss alternative synthetic strategies.

Chemical Principles and Mechanistic Insights

The primary synthetic route to 4-anilinoquinazolines from 4-chloroquinazolines is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly facile at the C4 position of the quinazoline ring due to the electron-withdrawing effect of the adjacent nitrogen atoms, which activates the ring towards nucleophilic attack.

The SNAr Mechanism: A Stepwise Explanation

The SNAr reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of the aniline nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinazoline. This initial attack is the rate-determining step of the reaction. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinazoline ring system, with significant density on the electronegative nitrogen atoms, which helps to stabilize this intermediate.[7][8]

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the quinazoline ring is restored by the elimination of the chloride leaving group. This step is typically fast. The resulting product is the thermodynamically stable 4-anilinoquinazoline.

The regioselectivity for the attack at the C4 position over the C2 position in 2,4-dichloroquinazoline precursors is well-documented and is attributed to the lower activation energy required for the nucleophilic attack at C4.[9]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 4-Chloroquinazoline I1 Meisenheimer Complex (Resonance Stabilized) R1->I1 Nucleophilic Attack (Rate-Determining Step) R2 Aniline (Nucleophile) R2->I1 P1 4-Anilinoquinazoline I1->P1 Elimination of Cl- (Re-aromatization) P2 Chloride Ion I1->P2

Caption: The SNAr mechanism for the synthesis of 4-anilinoquinazolines.

Experimental Protocols: A Comparative Approach

We present two robust protocols for the synthesis of 4-anilinoquinazoline libraries: a conventional heating method and a more rapid microwave-assisted method. The choice of method will depend on available equipment, desired throughput, and the specific reactivity of the substrates.

Protocol 1: Conventional Synthesis via Reflux

This method is suitable for laboratories without access to a dedicated microwave reactor and is effective for a wide range of anilines, particularly those that are electron-rich.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or ethanol (5-10 mL per mmol of 4-chloroquinazoline).

  • Addition of Aniline: Add the desired substituted aniline (1.1-1.5 eq.) to the solution. For less reactive anilines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.) can be beneficial to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) or by recrystallization from an appropriate solvent.

  • Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes and improving yields.[1][10][11] This method is particularly advantageous for high-throughput library synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 4-chloroquinazoline (1.0 eq.) and the substituted aniline (1.1-1.5 eq.) in a microwave-compatible solvent (e.g., isopropanol, ethanol, or a mixture of THF/water).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a predetermined time (usually 10-30 minutes). The reaction conditions (temperature, time, and power) should be optimized for each substrate combination.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the conventional protocol.

  • Characterization: Characterize the purified product using standard analytical techniques.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Combine 4-chloroquinazoline and aniline in solvent Conventional Conventional Heating (Reflux, 4-24h) Prep->Conventional Microwave Microwave Irradiation (100-150°C, 10-30 min) Prep->Microwave Workup Cooling, Precipitation/ Concentration Conventional->Workup Microwave->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: A comparative workflow of conventional and microwave-assisted synthesis.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 4-anilinoquinazolines, highlighting the advantages of microwave-assisted synthesis.

EntryAniline SubstituentMethodSolventTemperature (°C)TimeYield (%)Reference
14-MethoxyConventionalIsopropanol8012 h75[12]
24-MethoxyMicrowaveIsopropanol12020 min96[12]
33-TrifluoromethylConventionalEthanol8018 h60[6]
43-TrifluoromethylMicrowaveTHF/H2O14015 min88[1]
52-MethylConventionalEthanol8024 h45[1]
62-MethylMicrowaveTHF/H2O15020 min82[1]
7UnsubstitutedConventionalIsopropanol8010 h80[12]
8UnsubstitutedMicrowaveIsopropanol12015 min95[12]

Alternative Synthetic Strategies: The Buchwald-Hartwig Amination

While SNAr is the most common method, the Buchwald-Hartwig amination offers a powerful alternative, particularly for less reactive anilines or when milder reaction conditions are required.[13][14] This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (4-chloroquinazoline) and an amine (aniline).

The catalytic cycle of the Buchwald-Hartwig amination is a complex process involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the 4-anilinoquinazoline product and regenerate the Pd(0) catalyst.[15] The choice of palladium precursor, phosphine ligand, and base is crucial for the success of this reaction.[16]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition PdAmido Palladium-Amido Complex OxAdd->PdAmido + Aniline, - Base*H+ PdAmido->Pd0 Reductive Elimination Product 4-Anilinoquinazoline PdAmido->Product Reductive Elimination Reactants 4-Chloroquinazoline + Aniline + Base Reactants->OxAdd + 4-Chloroquinazoline

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization and Quality Control

Thorough characterization of the synthesized 4-anilinoquinazoline library is essential to ensure the identity, purity, and structural integrity of each compound. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure, including the position and nature of substituents on both the quinazoline and aniline rings.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compounds.

Conclusion and Future Perspectives

The synthesis of 4-anilinoquinazoline libraries from 4-chloroquinazolines is a well-established and versatile process that continues to be of great importance in drug discovery. The advent of microwave-assisted synthesis has significantly enhanced the efficiency of this transformation, enabling the rapid generation of large and diverse compound libraries. Furthermore, the availability of alternative methods like the Buchwald-Hartwig amination provides chemists with additional tools to tackle challenging substrates. As our understanding of the biological roles of kinases and other targets of 4-anilinoquinazolines deepens, the development of novel and efficient synthetic methodologies will remain a critical endeavor in the quest for new and improved therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2013).
  • de Oliveira, C. S., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1-11.
  • Sánchez, J., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(1), 123.
  • Zhang, H., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(16), 4858-4867.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Babu, R., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 18(1), 121-133.
  • ResearchGate. (n.d.). Representative biologically active 4-anilinoquinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Chen, J., et al. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 124, 638-648.
  • Fekete, L., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 1846-1853.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Reddy, T. S., et al. (2008). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 43(11), 2461-2469.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Molecules. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

Sources

Large-Scale Preparation of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: A Comprehensive Guide to Synthesis and Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a detailed guide for the large-scale synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, a critical intermediate in the manufacture of several targeted anticancer therapies, including the tyrosine kinase inhibitors (TKIs) Lapatinib and Erlotinib.[1][2][3] The protocols herein are designed for scalability, focusing on reaction efficiency, safety, and final product purity. We will explore the underlying chemical principles, from the regioselective alkylation of the starting phenolic compound to the final chlorination of the quinazolinone core, and discuss modern industrial optimization strategies.

Introduction and Strategic Importance

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs that target key signaling pathways in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[3] this compound (CAS No: 236809-98-8) is a high-value synthetic intermediate whose purity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).[2]

The strategic challenge in its production lies in achieving high yields and purity on a large scale while managing costs and ensuring operational safety. This guide presents a robust, four-step synthetic pathway amenable to industrial production, followed by a discussion on process optimization.

Overall Synthetic Workflow

The synthesis is strategically designed as a linear sequence starting from a readily available substituted benzaldehyde. The core logic is to first build the substituted benzene ring with the required ether sidechains and then construct the heterocyclic quinazolinone ring, followed by a final chlorination step.

G A 3,4-Dihydroxybenzaldehyde B Step 1: First Etherification (Regioselective Alkylation) A->B 1,2-Dichloroethane K₂CO₃, DMF C 3-(2-Chloroethoxy)-4-hydroxybenzaldehyde B->C D Step 2: Second Etherification C->D 2-Methoxyethyl bromide K₂CO₃, DMF E 3-(2-Chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde D->E F Step 3: Cyclization (Quinazolinone Formation) E->F Formamide or Ammonium Formate G 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one F->G H Step 4: Chlorination G->H POCl₃ or SOCl₂ cat. DMF I This compound (Final Product) H->I

Caption: Overall synthetic workflow for the target quinazoline intermediate.

Detailed Synthesis Protocols

This section details the step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS No.MW ( g/mol )Role
3,4-Dihydroxybenzaldehyde139-85-5138.12Starting Material
1,2-Dichloroethane107-06-298.96Alkylating Agent
2-Methoxyethyl bromide6482-24-2138.99Alkylating Agent
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Formamide75-12-745.04Cyclizing Agent
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Chlorinating Agent
Thionyl Chloride (SOCl₂)7719-09-7118.97Alternative Chlorinating Agent
Dichloromethane (DCM)75-09-284.93Solvent
Methanol / Ethanol67-56-1 / 64-17-532.04 / 46.07Recrystallization Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Neutralizing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Step 1: Synthesis of 3-(2-Chloroethoxy)-4-hydroxybenzaldehyde
  • Expertise & Causality: This initial etherification is regioselective. The hydroxyl group at the 4-position is more acidic than the one at the 3-position due to resonance stabilization of the phenoxide by the adjacent aldehyde group. However, kinetic control under these conditions often favors alkylation at the less sterically hindered 3-position. Using a slight excess of K₂CO₃ ensures deprotonation, while DMF serves as an excellent polar aprotic solvent to facilitate the Sₙ2 reaction.[4]

  • Protocol:

    • To a suitable reactor, charge 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 volumes).

    • Heat the mixture to 80-90°C under a nitrogen atmosphere.

    • Slowly add 1,2-dichloroethane (1.1 eq) over 1-2 hours, maintaining the temperature.

    • After the addition is complete, maintain the reaction at 100°C for 6-8 hours, monitoring by TLC or HPLC for the disappearance of the starting material.[4]

    • Cool the reaction mixture to room temperature and pour it into ice water (10-20 volumes).

    • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

    • Expected Yield: ~85%.[4]

Step 2: Synthesis of 3-(2-Chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde
  • Expertise & Causality: The second etherification alkylates the remaining hydroxyl group. The reaction conditions are similar to the first step, demonstrating the versatility of this Williamson ether synthesis protocol.

  • Protocol:

    • Charge the crude 3-(2-chloroethoxy)-4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) into a reactor with DMF (5-10 volumes).

    • Heat the mixture to 80-90°C under a nitrogen atmosphere.

    • Add 2-methoxyethyl bromide (1.2 eq) dropwise.

    • Maintain the reaction at 100°C for 4-6 hours, monitoring for completion.

    • Perform an aqueous workup as described in Step 1. The resulting crude product is typically of sufficient purity to be carried forward.

    • Expected Yield: >90% (for this step).

Step 3: Formation of 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one
  • Expertise & Causality: This is a cyclization reaction that forms the quinazolinone core. Formamide acts as both a reagent (source of N-C=O unit) and a solvent at high temperatures. The reaction proceeds via the formation of a formylamino intermediate, followed by intramolecular cyclization and dehydration.

  • Protocol:

    • Charge the benzaldehyde derivative from Step 2 (1.0 eq) and formamide (5-10 eq) into a reactor equipped with a distillation apparatus.

    • Heat the mixture to 180-190°C. Water will be generated and should be distilled off.

    • Maintain the temperature for 5-7 hours until the reaction is complete (monitored by HPLC).

    • Cool the mixture to 80-90°C and add water or isopropanol to precipitate the product.

    • Cool further to room temperature, and then to 0-5°C to maximize precipitation.

    • Filter the solid, wash thoroughly with water, and then with a cold non-polar solvent like hexanes to remove impurities.

    • Dry the solid under vacuum.

    • Expected Yield: 70-80%.[4]

Step 4: Chlorination to Yield this compound
  • Expertise & Causality: This is the final and critical chlorination step. The quinazolin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. A strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is used to replace the hydroxyl group with a chlorine atom.[4][5] A catalytic amount of DMF is crucial; it reacts with the chlorinating agent to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent and soluble electrophile, thereby accelerating the reaction.[4]

G cluster_tautomer Tautomerization Quinazolinone Quinazolin-4(3H)-one (Keto Tautomer) Hydroxyquinazoline 4-Hydroxyquinazoline (Enol Tautomer) Quinazolinone->Hydroxyquinazoline Activated_Intermediate Activated O-P Intermediate Hydroxyquinazoline->Activated_Intermediate Electrophilic attack on hydroxyl group Vilsmeier Vilsmeier Reagent (from POCl₃ + DMF) Product 4-Chloroquinazoline Activated_Intermediate->Product Nucleophilic attack by Cl⁻ Elimination of PO₂Cl₂⁻

Caption: Simplified mechanism of the DMF-catalyzed chlorination step.

  • Protocol (using POCl₃):

    • Charge the quinazolin-4(3H)-one from Step 3 (1.0 eq) into a reactor.

    • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) at room temperature. The reaction is exothermic. Toluene can be used as a co-solvent for better temperature control on a large scale.

    • Add a catalytic amount of DMF (0.1 eq) dropwise.

    • Heat the mixture to reflux (around 110-120°C) and maintain for 3-5 hours.[4] Monitor the reaction by HPLC.

    • Once complete, cool the reaction mixture and carefully quench it by slowly adding it to a mixture of ice and a base like sodium bicarbonate or ammonia solution to neutralize the excess POCl₃ and HCl generated. CAUTION: Quenching is highly exothermic and releases HCl gas.

    • Extract the product with a suitable solvent like dichloromethane (DCM).

    • Wash the organic layer with saturated NaHCO₃ solution, then brine.[4]

    • Dry over anhydrous Na₂SO₄ and concentrate to obtain the crude product.

    • Expected Yield: >95% (near-quantitative conversion).[4]

Purification and Quality Control

  • Purification: The crude product is purified by recrystallization. Methanol or ethanol are effective solvents.[4]

    • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool in an ice bath to maximize recovery.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

    • Expected Purity: >99.5% by HPLC.[4]

  • Analytical Characterization:

    • ¹H NMR: To confirm the structure and absence of proton-containing impurities.

    • HPLC: To determine purity, typically against a reference standard.

    • Mass Spectrometry: To confirm the molecular weight (312.75 g/mol ).[6][7]

    • Melting Point: As an indicator of purity.

Industrial-Scale Optimization

For commercial production, efficiency and safety are paramount. The following strategies can be implemented:

  • One-Pot Cyclization-Chlorination: After the cyclization (Step 3), instead of isolating the intermediate, the solvent can be exchanged to toluene, followed directly by the addition of the chlorinating agent. This reduces handling, minimizes material loss, and saves significant time.[4]

  • Alternative Chlorinating Agents: While POCl₃ is effective, it produces phosphoric acid byproducts that can complicate workup. Thionyl chloride (SOCl₂) is a viable alternative that produces only gaseous byproducts (SO₂ and HCl), simplifying purification.[5] Oxalyl chloride with catalytic DMF in a solvent like DCM is another high-yield method that can be performed at lower temperatures.[4]

  • Continuous Flow Alkylation: The etherification steps (1 and 2) can be adapted for a continuous flow reactor. This provides superior control over temperature and reaction time, enhances safety by minimizing the volume of reagents reacting at any given moment, and can lead to higher throughput.[4]

Conclusion

The synthesis of this compound is a well-established process that can be reliably scaled for industrial production. The key to success lies in careful control of reaction parameters, particularly in the regioselective alkylation and the final chlorination steps. By implementing modern process optimization techniques such as one-pot procedures or continuous flow chemistry, manufacturers can significantly improve the efficiency, safety, and cost-effectiveness of producing this vital pharmaceutical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role. Available from: [Link]

  • Zhang, G., & Zha, L. (2013).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Available from: [Link]

  • Google Patents. WO2014170910A1 - Process for the preparation of lapatinib.
  • Google Patents. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.

Sources

Application Notes: 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline as a Chemical Probe Scaffold for Kinase Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Kinase Inhibition

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a substituted quinazoline derivative recognized primarily as a critical intermediate in the synthesis of potent tyrosine kinase inhibitors (TKIs), including therapeutically significant agents like Erlotinib and Lapatinib.[1][2] The quinazoline core is a "privileged scaffold" in medicinal chemistry, known for its ability to orient substituents in a manner that facilitates high-affinity binding within the ATP-binding pocket of various kinases.[3][4][5] While not extensively characterized as a standalone chemical probe, its structural relationship to well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) makes it an invaluable starting point for developing novel probes to investigate kinase signaling pathways.[2][3]

This guide provides a conceptual and practical framework for utilizing this compound as a foundational scaffold for chemical probe development. We will explore its potential mechanism of action based on its derivatives and provide detailed protocols for characterizing its activity against key oncogenic kinases.

Scientific Foundation: Targeting the EGFR/HER2 Signaling Axis

The primary rationale for exploring this quinazoline scaffold as a chemical probe stems from the mechanisms of Erlotinib and Lapatinib. Both are potent inhibitors of the ErbB family of receptor tyrosine kinases.[6][7]

  • Erlotinib primarily targets EGFR (ErbB1), competitively inhibiting the binding of ATP to the intracellular tyrosine kinase domain.[6][8][9] This action blocks receptor autophosphorylation and subsequent activation of downstream pro-survival signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways.[3][8]

  • Lapatinib is a dual inhibitor, targeting both EGFR and HER2 (ErbB2).[2][10][11] Its ability to block both receptors provides a broader inhibition of signaling, which can be particularly effective in tumors co-expressing these receptors or in overcoming certain resistance mechanisms.[11][12]

Given that this compound provides the core structure for these inhibitors, it is hypothesized to serve as a competitive inhibitor at the ATP-binding site of EGFR and HER2. The chloro group at the 4-position is a reactive site, allowing for nucleophilic substitution to introduce various moieties that can modulate potency and selectivity, making it an ideal platform for structure-activity relationship (SAR) studies.[3]

Signaling Pathway Overview

The diagram below illustrates the central role of EGFR and HER2 in cell signaling and the point of intervention for inhibitors based on the quinazoline scaffold.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates HER2->ADP HER2->Ras Activates HER2->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Probe Quinazoline Probe (e.g., Erlotinib, Lapatinib) Probe->EGFR Inhibits Probe->HER2 Inhibits ATP ATP ATP->EGFR Phosphorylates ATP->HER2 Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling and inhibition by quinazoline-based probes.

Data Presentation: Comparative Potency

To provide a benchmark for experiments, the following table summarizes the inhibitory concentrations (IC50) of Erlotinib and Lapatinib against their primary kinase targets. Researchers developing new probes from the 4-chloroquinazoline scaffold can use these values as a reference for potency.

CompoundTarget KinaseIC50 (nM)Cell Line / Assay TypeReference
Erlotinib EGFR2 - 20Various cancer cell lines[8][9]
Lapatinib EGFR10.8In vitro kinase assay[2]
HER29.8In vitro kinase assay[2]

Experimental Protocols

The following protocols are designed to characterize the inhibitory activity of this compound or its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the direct inhibitory effect of a compound on a purified kinase.[13][14]

Causality Behind Experimental Choices:

  • Purified Kinase: Using a recombinant, purified EGFR or HER2 enzyme ensures that the observed inhibition is a direct effect on the target, free from cellular complexities.

  • ATP Concentration: The ATP concentration is typically set near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Luminescent Readout: The ADP-Glo™ system provides high sensitivity and a broad dynamic range, converting the ADP product into a light signal.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the purified active EGFR or HER2 kinase and the appropriate substrate (e.g., Poly(Glu, Tyr)) in 1x Kinase Assay Buffer to the desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Add 10 µL of the diluted kinase solution to the appropriate wells.

    • Add 10 µL of the ATP/substrate mixture to all wells to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" signal from all other readings.

    • Normalize the data to the "positive control" (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol measures the phosphorylation status of EGFR within a cellular context, providing insight into the compound's ability to inhibit the target in a more physiologically relevant environment.[15][16][17]

Causality Behind Experimental Choices:

  • Cell Line Selection: A431 cells are commonly used as they overexpress EGFR, providing a robust signal for phosphorylation.[18]

  • Serum Starvation: Removing serum from the media for several hours synchronizes the cells and reduces basal EGFR activation, leading to a cleaner signal upon ligand stimulation.

  • Ligand Stimulation: Adding EGF triggers receptor dimerization and autophosphorylation, providing the activated state that the inhibitor is designed to block.

  • Phospho-Specific Antibodies: Using antibodies that only recognize the phosphorylated form of EGFR (e.g., at Tyr1068 or Tyr1173) allows for direct measurement of kinase inhibition. Total EGFR levels are used for normalization.[15][17]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells by replacing the growth medium with serum-free medium for 16-24 hours.

    • Pre-treat the cells with various concentrations of the test compound (or vehicle control, e.g., 0.1% DMSO) for 2 hours.

    • Stimulate the cells with 100 ng/mL of recombinant human EGF for 10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-block the membrane and probe with a primary antibody for total EGFR.

    • Repeat the immunodetection steps.

  • Data Analysis:

    • Use densitometry software to quantify the band intensities for both p-EGFR and total EGFR.

    • Calculate the ratio of p-EGFR to total EGFR for each sample to determine the level of inhibition.

Experimental Workflow and Self-Validation

A well-designed experiment incorporates controls that ensure the results are trustworthy and interpretable.

Experimental_Workflow cluster_planning Experimental Design cluster_controls Controls (Trustworthiness) cluster_execution Execution cluster_analysis Analysis & Validation start Hypothesis: Compound inhibits EGFR VC Vehicle Control (e.g., DMSO) start->VC PC Positive Control (e.g., Erlotinib) start->PC NC Negative Control (No EGF stimulation) start->NC culture Culture & Serum Starve A431 Cells treat Treat with Test Compound and Controls culture->treat stimulate Stimulate with EGF treat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse wb Western Blot for p-EGFR & Total EGFR lyse->wb dens Densitometry Analysis wb->dens norm Normalize p-EGFR to Total EGFR dens->norm ic50 Calculate IC50 norm->ic50 conclusion Conclusion on Probe Efficacy ic50->conclusion

Caption: Workflow for cell-based probe validation with integrated controls.

Trustworthiness: A Self-Validating System

  • Vehicle Control (DMSO): This is the most critical control. It ensures that the solvent used to dissolve the compound has no effect on EGFR phosphorylation. The activity of the test compound is always compared against this baseline.

  • Positive Control (Erlotinib): Including a known, potent inhibitor like Erlotinib validates the assay itself. If Erlotinib fails to inhibit p-EGFR, it points to a problem with the experimental setup (e.g., bad reagents, incorrect stimulation), not necessarily the test compound.

  • Negative Control (Unstimulated Cells): Comparing stimulated versus unstimulated cells confirms that the EGF treatment is effectively activating the EGFR pathway.

By including these controls, the protocol becomes a self-validating system. An effective test compound should show a dose-dependent decrease in p-EGFR relative to the vehicle control, and the positive control should show strong inhibition, while the negative control should show low basal phosphorylation.

Conclusion

While this compound is primarily a synthetic intermediate, its privileged quinazoline scaffold provides a strong rationale for its exploration as a chemical probe or as a template for probe development. By employing rigorous biochemical and cell-based assays as detailed in this guide, researchers can effectively characterize its inhibitory profile against EGFR, HER2, and other kinases. The inclusion of proper controls ensures the trustworthiness of the data, paving the way for the development of novel tools to dissect complex kinase signaling networks in health and disease.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
  • ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrates Erlotinib's mechanism of action in inhibiting EGFR signaling in cancer cells. [Image]. Retrieved from [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Retrieved from [Link]

  • Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of toxicology, 82(8), 467–478.
  • Burris, H. A., 3rd (2004). Dual kinase inhibition in the treatment of breast cancer: initial experience with the EGFR/ErbB-2 inhibitor lapatinib. The oncologist, 9 Suppl 3, 10–15.
  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical therapeutics, 30(8), 1426–1447.
  • Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride?. Retrieved from [Link]

  • Yuan, H., et al. (2023). Erlotinib is an EGFR TKI for NSCLC and Pancreatic Cancer Research.
  • European Journal of Nuclear Medicine and Molecular Imaging. (2024). Quinazoline-2,4(1H,3H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 51(13), 3840-3853.
  • ResearchGate. (n.d.). ErbB2 cellular signaling pathways and lapatinib mechanism of action. [Image]. Retrieved from [Link]

  • Kim, T. E., et al. (2012). Lapatinib, a dual EGFR and HER2 tyrosine kinase inhibitor, downregulates thymidylate synthase by inhibiting the nuclear translocation of EGFR and HER2. PloS one, 7(5), e38023.
  • BenchChem. (n.d.). Application Notes and Protocols for Assaying EGFR Phosphorylation with Simotinib Hydrochloride.
  • Abdel-Aziz, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 534.
  • Archives of Pharmacy. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(9), e1900053.
  • SpringerLink. (n.d.). Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • ResearchGate. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. [Preprint].
  • ResearchGate. (n.d.). Quinazoline-based scaffolds used to design our target compounds. [Image]. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Retrieved from [Link]

  • ResearchGate. (2018). How do I get EGFR western blot. Retrieved from [Link]

  • PubMed. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 30(3), 555.
  • ResearchGate. (2016). How could I detect EGFR by western blot?. Retrieved from [Link]

  • PubMed. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade.
  • MDPI. (n.d.). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating 4-Chloroquinazoline Chemistry: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during reactions involving 4-chloroquinazoline. As a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors like gefitinib, understanding and controlling the side reactions of 4-chloroquinazoline is critical for achieving high yields and purity of target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols to mitigate byproduct formation.

Issue 1: Significant formation of a white, poorly soluble precipitate, identified as 4-quinazolone.

Question: My reaction mixture is cloudy, and I'm isolating a significant amount of 4-quinazolone. What is causing this, and how can I prevent it?

Answer: The formation of 4-quinazolone is the most common byproduct in 4-chloroquinazoline reactions and is a result of hydrolysis. The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack by water. This can occur if there is residual moisture in your starting materials, solvents, or reaction atmosphere.

Causality: The mechanism involves the nucleophilic attack of water at the C4 position, followed by the elimination of hydrogen chloride. The resulting 4-hydroxyquinazoline exists in tautomeric equilibrium with the more stable 4-quinazolone.

Mitigation Strategies:

  • Stringent Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.

  • Solvent Selection: While polar aprotic solvents like isopropanol are commonly used, ensure they are of high purity and anhydrous. In some cases, non-polar solvents may reduce the solubility of water and thereby slow the rate of hydrolysis.

  • Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. If the desired reaction proceeds at a reasonable rate at a lower temperature, consider reducing the reaction temperature.

  • Careful Work-up: During the work-up procedure, minimize the contact of the reaction mixture with aqueous solutions, especially if the mixture is acidic or basic, which can catalyze hydrolysis.

Issue 2: Formation of a di-substituted product when using a diamine nucleophile.

Question: I am trying to achieve mono-substitution with a diamine, but I'm observing a significant amount of the di-substituted byproduct. How can I improve the selectivity for the desired mono-substituted product?

Answer: The formation of di-substituted products occurs when both amino groups of the diamine react with two molecules of 4-chloroquinazoline. This is a common issue when the two amino groups have similar reactivity.

Causality: The relative rates of the first and second substitution reactions determine the product distribution. If the second substitution is competitive with the first, a mixture of products will be obtained.

Mitigation Strategies:

  • Control Stoichiometry: Use a large excess of the diamine nucleophile. This will increase the probability that a molecule of 4-chloroquinazoline will encounter an unreacted diamine rather than the mono-substituted intermediate.

  • Slow Addition: Add the 4-chloroquinazoline solution slowly to a solution of the excess diamine. This maintains a low concentration of the electrophile and favors the initial mono-substitution.

  • Lower Reaction Temperature: Reducing the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

  • Use of a Protecting Group: If the two amino groups of the diamine have different reactivities (e.g., primary vs. secondary), it may be possible to selectively protect the more reactive amine, perform the substitution, and then deprotect to obtain the desired product.

Issue 3: Low yield and complex product mixture with electron-poor anilines.

Question: My reaction of 4-chloroquinazoline with an electron-poor aniline is sluggish and gives a low yield of the desired 4-anilinoquinazoline. How can I drive this reaction to completion?

Answer: Electron-poor anilines are less nucleophilic and therefore react more slowly with 4-chloroquinazoline. This can lead to incomplete reactions and the formation of byproducts due to prolonged reaction times or the need for harsher conditions.

Causality: The rate of a nucleophilic aromatic substitution (SNAr) reaction is highly dependent on the nucleophilicity of the attacking species. Electron-withdrawing groups on the aniline decrease the electron density on the nitrogen atom, reducing its nucleophilicity.

Mitigation Strategies:

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times, even with less reactive nucleophiles.[1]

  • Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the HCl generated, which can otherwise protonate the aniline and reduce its nucleophilicity.[2]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to stabilize the charged intermediate in the SNAr mechanism and accelerate the reaction.[3]

  • Catalysis: In some cases, the use of a catalyst, such as a palladium complex, can facilitate the C-N bond formation, although this is more common for less activated aryl chlorides. For 4-chloroquinazoline, optimizing the thermal conditions is usually sufficient.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to watch out for in 4-chloroquinazoline reactions?

A1: The most common byproduct is 4-quinazolone, resulting from hydrolysis. Other potential byproducts include di-substituted products when using di-functional nucleophiles, and in some rare cases, ring-opened products with very strong nucleophiles or harsh conditions. With certain nucleophiles like hydrazine, complex rearrangements can occur, leading to triazole byproducts.

Q2: How does the choice of chlorinating agent for the synthesis of 4-chloroquinazoline affect byproduct formation in subsequent reactions?

A2: The synthesis of 4-chloroquinazoline, typically from 4-hydroxyquinazoline, can be achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). If this reaction is incomplete, the unreacted 4-hydroxyquinazoline will be an impurity. This can be problematic as it is often difficult to separate from the desired 4-aminoquinazoline products. Ensuring the chlorination step goes to completion is crucial. The use of a catalyst, such as DMF with SOCl₂, can improve the efficiency of the chlorination.

Q3: Can the order of reagent addition impact byproduct formation?

A3: Yes, the order of addition can be critical. For example, when using a base, adding the base to the electrophile before the nucleophile can sometimes increase the rate of hydrolysis or other side reactions. It is often preferable to add the base to the mixture of the electrophile and nucleophile, or to add the electrophile to a mixture of the nucleophile and the base.

Q4: What is the best way to purify my 4-aminoquinazoline product away from 4-quinazolone?

A4: The purification strategy depends on the specific properties of your product.

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. A well-chosen solvent system can provide good separation between the desired product and the more polar 4-quinazolone.

  • Recrystallization: If there is a suitable solvent in which the desired product and the byproduct have significantly different solubilities at different temperatures, recrystallization can be a simple and scalable purification method.

  • Acid/Base Extraction: The desired 4-aminoquinazoline product is basic and can be extracted into an acidic aqueous solution. The more neutral 4-quinazolone may remain in the organic layer. Subsequent neutralization of the aqueous layer and extraction can recover the purified product. Care must be taken to avoid hydrolysis during this process.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the competing reaction pathways and to provide a logical workflow for troubleshooting, the following diagrams are provided.

Byproduct_Pathways 4-Chloroquinazoline 4-Chloroquinazoline Desired Product Desired Product 4-Chloroquinazoline->Desired Product Nucleophile (e.g., R-NH2) Hydrolysis Byproduct (4-Quinazolone) Hydrolysis Byproduct (4-Quinazolone) 4-Chloroquinazoline->Hydrolysis Byproduct (4-Quinazolone) H2O (Moisture) Di-substitution Byproduct Di-substitution Byproduct Desired Product->Di-substitution Byproduct Excess 4-Chloroquinazoline (with diamine)

Caption: Competing reaction pathways in 4-chloroquinazoline chemistry.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Byproduct(s) (TLC, LC-MS, NMR) Start->Identify_Byproduct Is_Hydrolysis Is 4-Quinazolone the Major Byproduct? Identify_Byproduct->Is_Hydrolysis Anhydrous_Conditions Implement Strict Anhydrous Conditions Is_Hydrolysis->Anhydrous_Conditions Yes Is_DiSub Is Di-substitution the Issue? Is_Hydrolysis->Is_DiSub No Optimize_Temp Optimize Reaction Temperature Anhydrous_Conditions->Optimize_Temp Purify Purify Product (Chromatography, Recrystallization) Optimize_Temp->Purify Control_Stoichiometry Adjust Stoichiometry (Excess Nucleophile) Is_DiSub->Control_Stoichiometry Yes Is_Low_Reactivity Is the Nucleophile Electron-Poor? Is_DiSub->Is_Low_Reactivity No Slow_Addition Use Slow Addition of Electrophile Control_Stoichiometry->Slow_Addition Slow_Addition->Purify Use_Microwave Employ Microwave Irradiation Is_Low_Reactivity->Use_Microwave Yes Is_Low_Reactivity->Purify No Add_Base Add Non-Nucleophilic Base Use_Microwave->Add_Base Add_Base->Purify

Caption: A logical workflow for troubleshooting byproduct formation.

Quantitative Impact of Reaction Conditions

The choice of solvent and base can have a significant impact on the yield of the desired product and the formation of byproducts. The following table summarizes typical observations.

ConditionSolventBaseTemperature (°C)Desired Product Yield (%)Key Byproducts and Remarks
Standard Amination IsopropanolNone (or excess amine)80-10070-904-Quinazolone if moisture is present.
With Electron-Poor Amine IsopropanolNone100<50Low conversion, significant starting material remains.
Optimized for Poor Amine DMFDIPEA120>80Higher yield, but requires careful removal of high-boiling solvent.
Microwave-Assisted THF/Water (1:1)None120 (Microwave)>85Rapid reaction times, often cleaner product profiles.[1]
Di-amine Mono-substitution EthanolExcess Diamine25-50VariableDi-substituted product is the main byproduct. Yield of mono-product depends on stoichiometry and addition rate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Anilinoquinazolines
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloroquinazoline (1.0 eq).

  • Add anhydrous isopropanol as the solvent.

  • Add the desired aniline (1.1 eq).

  • If the aniline is a salt or is electron-poor, add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-anilinoquinazoline derivative.

Protocol 2: Purification to Remove 4-Quinazolone
  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel, using a gradient elution system (e.g., hexanes/ethyl acetate). The less polar desired product will typically elute before the more polar 4-quinazolone byproduct.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • de Oliveira, R. A., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2699–2708. Available at: [Link]

  • Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 813–816. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Synthesis and Structure‐Photophysics Evaluation of 2‐N‐Amino‐quinazolines: Small Molecule Fluorophores for Solution and Solid State. ChemistryOpen, 9(5), 579-590. Available at: [Link]

  • Wang, Y., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(12), 9848-9857. Available at: [Link]

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 109-122. Available at: [Link]

  • U.S. Patent No. 5,214,144. (1993). Process for the preparation of 4-haloquinazolines.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Retrieved from [Link]

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  • Scilit. (n.d.). Retrieved from [Link]

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Troubleshooting low yields in 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the synthesis of several tyrosine kinase inhibitors, including Lapatinib and Erlotinib, making its efficient and high-yield production paramount for drug development professionals.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly low yields, encountered during the pivotal chlorination step.

Section 1: Starting Material and Reagent Integrity

The quality of your inputs dictates the quality of your output. Before troubleshooting the reaction itself, it's crucial to validate your starting materials.

Q1: How critical is the purity of my starting quinazolinone, 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one?

A1: Absolutely critical. The purity of the quinazolinone precursor is the foundation of a successful synthesis. Impurities can lead to a cascade of issues including side reactions, catalyst poisoning, and the formation of intractable tars, all of which drastically reduce the yield of the desired 4-chloro product.

  • Causality: Impurities such as residual solvents or unreacted starting materials from the previous step can interfere with the chlorination mechanism. For instance, protic impurities (e.g., water, alcohols) will rapidly consume the chlorinating agent (e.g., phosphorus oxychloride, POCl₃), reducing its effective concentration.[4]

  • Best Practice: Always verify the purity of your quinazolinone precursor by ¹H NMR and melting point before proceeding. It should be a dry, free-flowing solid. If impurities are detected, recrystallization from a suitable solvent like ethanol or isopropanol is recommended. Ensure the material is thoroughly dried under vacuum to remove residual moisture.[4][5]

Q2: My bottle of phosphorus oxychloride (POCl₃) is old and has a yellow tint. Can I still use it?

A2: It is strongly advised not to. Phosphorus oxychloride is highly sensitive to moisture and degrades over time to form phosphoric acid and hydrochloric acid. This degradation not only reduces the reagent's potency but the resulting acids can catalyze undesirable side reactions.

  • Causality: The active species in this reaction is POCl₃ itself, which acts as both the chlorinating agent and a dehydrating agent. The presence of its hydrolysis products alters the reaction environment and consumes the reagent, leading to incomplete conversion.[4]

  • Best Practice: Use a fresh, colorless bottle of POCl₃ for best results. If only older reagent is available, it can be redistilled under reduced pressure, but this should be done with extreme caution in a well-ventilated fume hood due to its corrosive and toxic nature.

Section 2: Troubleshooting the Chlorination Reaction

The conversion of the 4-quinazolinone to the 4-chloroquinazoline is the most common failure point. This reaction is typically performed by heating the quinazolinone in a neat chlorinating agent like POCl₃, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).

Q3: My reaction has stalled. TLC analysis shows a significant amount of unreacted starting material even after prolonged heating. What's wrong?

A3: This is a classic issue of insufficient activation. The chlorination of a 4-quinazolinone with POCl₃ is not a simple displacement; it proceeds in two distinct stages that are temperature-dependent.[6][7]

  • Phosphorylation (Low Temperature): At lower temperatures (< 25 °C), the quinazolinone oxygen attacks POCl₃ to form various phosphorylated intermediates.[6][7]

  • Chlorination (High Temperature): These intermediates must then be heated sufficiently (typically 70-90 °C or higher) for the chloride ion (Cl⁻) to displace the phosphate group and form the 4-chloro product.[6][7]

  • Causality & Solution:

    • Insufficient Temperature: The most common cause is a reaction temperature that is too low to drive the second stage. The turnover of the phosphorylated intermediate to the chloroquinazoline requires heating to 70–90 °C.[6][7] Increase the reaction temperature to reflux (approx. 105-110 °C for POCl₃) and monitor by TLC.

    • Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is required for the reaction to proceed efficiently.[6][7] Often, using POCl₃ as the solvent (a large excess) is the most effective approach to ensure the reaction goes to completion.

    • Poor Solubility: The starting quinazolinone may have poor solubility in the reaction medium. Adding a co-solvent like toluene can sometimes help, although using neat POCl₃ is standard.[8]

Q4: My reaction turned into a dark, tarry mess with very little desired product. How can I prevent this?

A4: Tar formation is typically a result of excessive heat or prolonged reaction times, leading to decomposition and polymerization side reactions.

  • Causality: Quinazolines, especially electron-rich ones, can be unstable at high temperatures for extended periods. The highly acidic and reactive conditions can lead to uncontrolled side reactions. Pseudodimer formation, where a phosphorylated intermediate reacts with unreacted quinazolinone, can also occur if conditions are not controlled.[6][7]

  • Best Practice & Optimization:

    • Temperature Control: While high heat is needed, it should be controlled. Do not exceed the reflux temperature of your reagent system.

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately. Over-heating a completed reaction is a primary cause of yield loss. A typical reaction time is 3-6 hours.[4]

    • Catalyst Use: Adding a catalytic amount of DMF can often accelerate the reaction, allowing for lower temperatures or shorter reaction times. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent.[9][10][11]

Q5: What is the role of DMF as a catalyst, and how much should I use?

A5: N,N-Dimethylformamide (DMF) reacts with POCl₃ to form the Vilsmeier reagent, [ClCH=N(Me)₂]⁺[PO₂Cl₂]⁻.[10][11] This reagent is a highly effective electrophile that rapidly activates the quinazolinone oxygen, facilitating the subsequent chlorination.

  • Mechanism: The Vilsmeier reagent formation accelerates the initial phosphorylation step, allowing the reaction to proceed more efficiently.[9][11] This can be particularly useful for less reactive quinazolinone substrates.

  • Optimization: Only a catalytic amount is needed. Typically, 0.1 to 0.3 equivalents relative to the quinazolinone is sufficient. Adding too much DMF can lead to side reactions and complicate the work-up. Some protocols use thionyl chloride (SOCl₂) with catalytic DMF, which can also be an effective system.[12][13]

G cluster_reactants Inputs cluster_reaction Reaction Stages cluster_output Outputs Quinazolinone Quinazolinone Precursor Activation Activation (Phosphorylation) Quinazolinone->Activation POCl3 POCl₃ POCl3->Activation DMF cat. DMF DMF->Activation Accelerates Chlorination Chlorination (Displacement) Activation->Chlorination Heat (70-110°C) Product 4-Chloroquinazoline Chlorination->Product Byproducts Byproducts / Tar Chlorination->Byproducts Excess Heat/ Time

Section 3: Work-up and Purification Challenges

A successful reaction can still result in low yields if the work-up and purification are not handled correctly. The 4-chloroquinazoline product is highly reactive.

Q6: My yield is low, and I suspect I'm losing product during the work-up. How can I prevent hydrolysis back to the starting material?

A6: The 4-chloro group is highly susceptible to nucleophilic attack, and water is a potent nucleophile. Hydrolysis of the product back to the starting quinazolinone during aqueous work-up is a very common problem.[12]

  • Causality: Quenching the reaction mixture, which contains excess POCl₃ and is highly acidic, with water or ice is an exothermic process. The heat generated, combined with the presence of water, rapidly hydrolyzes the product.

  • Best Practice:

    • Cooling: First, cool the reaction mixture to room temperature.

    • Solvent Removal: Remove the bulk of the excess POCl₃ under reduced pressure. This is a critical step.

    • Controlled Quench: Add the resulting residue slowly and portion-wise to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate (NaHCO₃) or ammonia.[12] The goal is to keep the temperature near 0 °C and neutralize the generated acid simultaneously.

    • Extraction: Immediately extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Do not let the crude product sit in the aqueous mixture for an extended period.

Q7: What is the most effective method for purifying the crude 4-chloroquinazoline?

A7: The choice between crystallization and column chromatography depends on the impurity profile.

  • Crystallization: If the main impurity is unreacted starting material, crystallization is often effective. The 4-chloro product is significantly less polar than the quinazolinone. Recrystallization from a solvent like methanol or ethanol can yield pure product.[5]

  • Silica Gel Chromatography: If there are multiple byproducts of similar polarity, column chromatography is necessary.

    • Caution: The product can be unstable on silica gel. To minimize degradation, it is recommended to use a fast "plug" of silica rather than a long, slow column. Additionally, deactivating the silica gel with triethylamine (by adding ~1-2% triethylamine to your eluent) can prevent hydrolysis on the acidic silica surface.

G Start Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC UnreactedSM Main Spot is Starting Material? CheckTLC->UnreactedSM Byproducts Significant Streaking or Byproduct Spots? UnreactedSM->Byproducts No IncreaseTemp ACTION: - Increase Temp (Reflux) - Increase Reaction Time - Ensure >1 eq. POCl₃ UnreactedSM->IncreaseTemp Yes WorkupLoss Product Hydrolyzed during Work-up? Byproducts->WorkupLoss No ControlTemp ACTION: - Reduce Reaction Time - Use cat. DMF - Ensure Reagent Purity Byproducts->ControlTemp Yes ImproveWorkup ACTION: - Remove POCl₃ in vacuo - Quench slowly at 0°C - Neutralize with NaHCO₃ WorkupLoss->ImproveWorkup Likely Success Improved Yield IncreaseTemp->Success ControlTemp->Success ImproveWorkup->Success

Section 4: Protocols and Data

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize byproduct formation.

  • Preparation: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 volumes, e.g., 10-15 mL per gram of starting material).

  • Catalysis (Optional but Recommended): Add N,N-dimethylformamide (DMF, 0.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM), checking for the disappearance of the starting material.

  • Work-up (Step 1 - Quench):

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • In a separate large beaker, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Slowly and carefully add the reaction residue to the ice/bicarbonate slurry, ensuring the temperature does not rise above 5-10 °C.

  • Work-up (Step 2 - Extraction):

    • Once the quench is complete and the mixture is neutral or slightly basic (pH 7-8), extract the aqueous slurry with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify either by recrystallization from methanol or by rapid silica gel chromatography using a hexane/ethyl acetate gradient.

Typical Reaction Parameters & Expected Outcomes
ParameterRecommended ConditionRationale
Chlorinating Agent POCl₃ (used as solvent)High concentration drives reaction to completion.
Catalyst 0.1-0.3 eq. DMFForms Vilsmeier reagent, accelerating the reaction.[11][14]
Temperature Reflux (~110 °C)Necessary to overcome the activation energy for the chlorination step.[6][7]
Reaction Time 3-6 hoursSufficient for completion; longer times risk decomposition.
Work-up Quench Slow addition to ice/NaHCO₃Prevents exothermic hydrolysis of the product.[12]
Expected Yield 65-85%Yields are highly dependent on the purity of starting materials and work-up procedure.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Amination of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amination of 4-chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation. As Senior Application Scientists, we have compiled and synthesized field-proven insights and established protocols to address the common challenges encountered in this crucial synthetic transformation.

Introduction

The amination of 4-chloroquinazolines is a cornerstone reaction in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including EGFR inhibitors like gefitinib and lapatinib.[1][2][3] The reaction, typically a nucleophilic aromatic substitution (SNAr), involves the displacement of the chlorine atom at the C4 position of the quinazoline ring by an amine. While seemingly straightforward, this reaction is often nuanced, with success hinging on the careful optimization of various parameters. This guide will walk you through the critical aspects of this reaction, from mechanistic principles to practical troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amination of 4-chloroquinazolines?

A1: The reaction predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4] This involves a two-step process:

  • Nucleophilic Attack: The amine attacks the electron-deficient C4 position of the quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Elimination: The chloride ion is expelled, and the aromaticity of the quinazoline ring is restored, yielding the 4-aminoquinazoline product.

The presence of electron-withdrawing nitrogen atoms in the quinazoline ring facilitates this reaction by stabilizing the negatively charged intermediate.[4]

Q2: Why is the C4 position of 2,4-dichloroquinazoline more reactive than the C2 position?

A2: The C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[6][7] Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic.[8][9][10] Consequently, the activation energy for the nucleophilic attack at C4 is lower than at C2.[8][9][10] This inherent electronic preference allows for the regioselective synthesis of 2-chloro-4-aminoquinazolines under mild conditions. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of palladium catalysis.[9]

Q3: What are the main synthetic strategies for the amination of 4-chloroquinazolines?

A3: The two primary methods are:

  • Direct Nucleophilic Aromatic Substitution (SNAr): This is the most common approach, where the 4-chloroquinazoline is heated with the desired amine in a suitable solvent, often with an acid or base catalyst.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is particularly useful for less reactive aryl halides or amines and can often be performed under milder conditions.[11][12] It requires a palladium catalyst, a phosphine ligand, and a base.

Q4: Is microwave irradiation beneficial for this reaction?

A4: Yes, microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles.[1][3][13][14][15][16] It is particularly effective for reactions involving electron-poor amines, which are typically sluggish under conventional heating.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the amination of 4-chloroquinazolines, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield
Possible Cause Explanation Troubleshooting Steps
Poor Nucleophilicity of the Amine Electron-poor anilines (e.g., those with nitro or cyano groups) are less reactive and may not readily undergo SNAr.[1][3]- Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. - Switch to Microwave Irradiation: This is often highly effective for unreactive amines.[1][3] - Consider Buchwald-Hartwig Amination: This palladium-catalyzed method is well-suited for challenging couplings.[11][12]
Inappropriate Solvent The choice of solvent can influence reactant solubility and reaction rate.- Screen Different Solvents: Common solvents include isopropanol, ethanol, THF, and DMF. For microwave-assisted reactions, a mixture of THF and water can be effective, even in the absence of a base.[1][3]
Incorrect Base The base plays a crucial role in deprotonating the amine and neutralizing the HCl generated.- For SNAr: Weak bases like sodium acetate (NaOAc) or organic bases like diisopropylethylamine (DIPEA) are often used.[17] - For Buchwald-Hartwig: Stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required.[18][19]
Steric Hindrance Ortho-substituted anilines or bulky amines can react more slowly due to steric hindrance around the nitrogen atom.[1]- Prolong Reaction Time: Allow more time for the reaction to proceed to completion. - Increase Temperature: This can help overcome the steric barrier.
Catalyst Inactivity (for Buchwald-Hartwig) The palladium catalyst can be sensitive to air and moisture.- Use an Inert Atmosphere: Ensure reactions are run under nitrogen or argon. - Use a Pre-catalyst: These are often more air-stable and lead to the clean formation of the active catalytic species.[18]
Issue 2: Formation of Side Products
Possible Cause Explanation Troubleshooting Steps
Disubstitution (on 2,4-dichloroquinazoline) If the reaction conditions are too harsh, the amine can substitute at both the C4 and C2 positions.[9]- Lower the Reaction Temperature: Use the mildest conditions that still afford a reasonable reaction rate. - Reduce Reaction Time: Monitor the reaction closely and stop it once the desired monosubstituted product is formed.
Hydrodehalogenation In palladium-catalyzed reactions, a side reaction can lead to the replacement of the chlorine atom with hydrogen.[11]- Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product).[11]
Decomposition of Starting Material 4-Chloroquinazolines can be unstable under strongly acidic or basic conditions at high temperatures.- Use Milder Conditions: If decomposition is observed, try lowering the temperature or using a weaker base.

Experimental Protocols

Protocol 1: Microwave-Assisted Amination (Base-Free)

This protocol is adapted from a method for the N-arylation of 4-chloroquinazolines.[1]

Step 1: Reagent Preparation

  • In a microwave-safe reaction vial, combine the 4-chloroquinazoline (1.0 eq.), the desired amine (1.2-1.5 eq.), and a 1:1 mixture of THF and water.

Step 2: Microwave Irradiation

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a duration of 10-120 minutes. Reaction progress should be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol for palladium-catalyzed C-N coupling.[18][19]

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

Step 2: Addition of Reagents

  • Add the 4-chloroquinazoline (1.0 eq.) and the amine (1.2 eq.) to the Schlenk tube.

  • Add anhydrous solvent (e.g., dioxane or toluene) via syringe.

Step 3: Reaction

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.

Step 4: Work-up and Purification

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Key Concepts

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Reagents Select Reagents: - 4-Chloroquinazoline - Amine - Solvent, Base/Catalyst Reaction_Setup Reaction Setup (Inert Atmosphere if needed) Reagents->Reaction_Setup Conventional Conventional Heating (Reflux) Monitoring Monitor Progress (TLC, LC-MS) Conventional->Monitoring Microwave Microwave Irradiation Microwave->Monitoring Reaction_Setup->Conventional Heat Reaction_Setup->Microwave Irradiate Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the amination of 4-chloroquinazolines.

Troubleshooting Logic

G Start Low Yield? Check_Amine Is Amine Electron-Poor? Start->Check_Amine Yes Check_Solvent Screen Solvents Start->Check_Solvent No Increase_Temp Increase Temperature or Use Microwave Check_Amine->Increase_Temp Yes Consider_Pd Consider Buchwald-Hartwig Increase_Temp->Consider_Pd Still Low Yield Check_Base Optimize Base Check_Solvent->Check_Base Check_Sterics Increase Time/Temp for Sterically Hindered Amines Check_Base->Check_Sterics

Caption: Decision tree for troubleshooting low yield issues.

References

  • Moura, R. O., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role. [Link]

  • de Oliveira, R. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8968. [Link]

  • Yoon, S. S., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]

  • Goel, N., et al. (2018). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 42(1), 347-355. [Link]

  • Moura, R. O., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • You, T., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]

  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 56. [Link]

  • de Oliveira, R. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.
  • Cheng, C. (2015). Lapatinib preparation method. SciSpace. [Link]

  • You, T., et al. (2010). Practical synthesis of lapatinib. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. [Link]

  • de Oliveira, R. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 49(40), 7356-7360. [Link]

  • Microwave enhanced synthesis of 4-aminoquinazolines. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(18), 4168. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Troubleshooting Guide. Colorcon. [Link]

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Strategies to prevent hydrolysis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support guide for this compound (CAS: 183322-19-2). As a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly tyrosine kinase inhibitors like Erlotinib, maintaining the chemical integrity of this molecule is paramount for successful downstream applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its susceptibility to hydrolysis. Here, we provide in-depth explanations, troubleshooting scenarios, and validated protocols to ensure the stability and purity of your material.

Section 1: The Chemistry of Instability: Understanding the Hydrolysis Pathway

The functionality of this compound hinges on the reactivity of the chlorine atom at the C4 position. This position is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr). Water, even in trace amounts, can act as a nucleophile, leading to the irreversible replacement of the chloro group with a hydroxyl group. This reaction converts the starting material into the significantly more polar and often undesired 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one.

The high reactivity of the C4-chloro group is a cornerstone of its synthetic utility, allowing for selective functionalization with various nucleophiles.[3] However, this same reactivity makes it prone to degradation in the presence of water. The mechanism, illustrated below, proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted.

Hydrolysis_Mechanism Start 4-Chloro-quinazoline Derivative Intermediate Meisenheimer-like Intermediate (Aromaticity Disrupted) Start->Intermediate Formation of Intermediate Product Hydrolyzed Product (Quinazolin-4(3H)-one) Intermediate->Product Loss of Cl⁻ & Re-aromatization HCl HCl / Cl⁻ (Leaving Group) Intermediate->HCl Expulsion H2O H₂O / OH⁻ (Nucleophile) H2O->Start Nucleophilic Attack at C4

Figure 1. Mechanism of Hydrolysis for 4-Chloroquinazolines.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container.[4] To further protect against ambient moisture, we recommend placing the primary container inside a secondary container with a desiccant and purging the headspace with an inert gas like argon or nitrogen before sealing.

Q2: Which solvents should I absolutely avoid during my experiments and work-up?

Any protic solvent can be a source of hydrolysis. Water is the primary concern. Alcohols (methanol, ethanol) can also lead to the formation of alkoxy-substituted byproducts, although they are sometimes used for recrystallization where short contact time and low solubility at cold temperatures mitigate this risk.[1] For reactions or storage in solution, always use high-purity, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF).[2]

Q3: How does pH affect the stability of the compound during aqueous work-up?

The compound is unstable across a wide pH range but is particularly susceptible to rapid hydrolysis under basic conditions (pH > 7) due to the increased concentration of the stronger hydroxide (OH⁻) nucleophile. While strongly acidic conditions are also detrimental, neutral or slightly acidic (pH 5-6) aqueous layers are tolerated for brief periods. When neutralizing acidic reaction mixtures (e.g., from chlorinating agents like POCl₃ or SOCl₂), use a weak base like saturated sodium bicarbonate solution and perform the extraction quickly.[2][5] Do not let the compound sit in a biphasic mixture for extended periods.

Q4: How can I quickly check if my sample has degraded?

  • Thin-Layer Chromatography (TLC): This is the fastest method. The hydrolysis product, 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one, is significantly more polar than the starting material. On a silica plate, the hydrolyzed impurity will appear as a distinct spot with a much lower Rf value (closer to the baseline).

  • High-Performance Liquid Chromatography (HPLC): On a standard C18 reverse-phase column, the more polar hydrolysis product will have a shorter retention time than the parent compound.[1] This method is ideal for quantifying the extent of degradation.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Hydrolysis results in the loss of the sharp singlet corresponding to the proton at the H-2 position of the quinazoline ring and the appearance of new, broader signals characteristic of the quinazolinone tautomer.[1]

Section 3: Troubleshooting Guide: Field Scenarios

Unexpected results can often be traced back to the hydrolysis of this sensitive intermediate. Use this guide to diagnose and resolve common experimental issues.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, New TLC Spot) Check_Purity Step 1: Confirm Hydrolysis Run TLC/HPLC of starting material and reaction mixture. Start->Check_Purity Hydrolysis_Confirmed Hydrolysis Product Detected? Check_Purity->Hydrolysis_Confirmed Review_Reaction Step 2: Review Reaction Setup Hydrolysis_Confirmed->Review_Reaction Yes Other_Issue No Hydrolysis Detected. Investigate other reaction parameters (reagent purity, temperature, etc.). Hydrolysis_Confirmed->Other_Issue No Solution_Reaction Action: - Use freshly distilled/anhydrous solvents. - Oven-dry glassware. - Run under inert atmosphere (N₂/Ar). Review_Reaction->Solution_Reaction Review_Workup Step 3: Review Work-up Solution_Workup Action: - Minimize contact time with H₂O. - Use brine to wash. - Dry organic layer thoroughly (e.g., MgSO₄). - Avoid basic pH. Review_Workup->Solution_Workup Review_Storage Step 4: Review Storage Solution_Storage Action: - Store at -20°C. - Seal tightly under inert gas. - Use desiccant in secondary container. Review_Storage->Solution_Storage Solution_Reaction->Review_Workup Solution_Workup->Review_Storage End Problem Resolved Solution_Storage->End

Figure 2. Troubleshooting Workflow for Hydrolysis Issues.

Scenario 1: My nucleophilic substitution reaction (e.g., with an amine) is giving low yields and my TLC shows a prominent, low-Rf spot in both the starting material and reaction lanes.

  • Probable Cause: Your 4-chloroquinazoline starting material was already partially hydrolyzed, or the reaction conditions were not sufficiently anhydrous.

  • Solution:

    • Verify Purity: Before starting, run a TLC or HPLC of your starting material to confirm its purity. If significant hydrolysis is present, the material may need to be purified or discarded.

    • Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or an anhydrous solvent system. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Run the reaction under a blanket of nitrogen or argon.

    • Check Reagents: Ensure your amine nucleophile and any base used (e.g., triethylamine, DIPEA) are anhydrous.

Scenario 2: The reaction appears clean by TLC, but after an aqueous work-up and extraction, my crude NMR shows a mixture containing the hydrolyzed quinazolinone.

  • Probable Cause: Hydrolysis occurred during the work-up and extraction process.

  • Solution:

    • Minimize Contact Time: Perform the aqueous wash and extraction steps as quickly as possible. Do not let the reaction mixture sit in a separatory funnel for an extended period.

    • Control pH: When quenching, add the neutralizing agent (e.g., saturated NaHCO₃ solution) slowly at 0°C. Do not allow the pH to become strongly basic.

    • Improve Drying: After separating the organic layer, wash it with brine (saturated NaCl solution) to remove the bulk of dissolved water. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and immediately remove the solvent under reduced pressure.

Section 4: Protocol: Anhydrous Nucleophilic Substitution with 3-Ethynylaniline

This protocol provides a practical example of how to handle this compound while minimizing hydrolysis, in a reaction analogous to a key step in Erlotinib synthesis.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Anhydrous Isopropanol (IPA) or Anhydrous THF

  • Oven-dried, three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous isopropanol (approx. 10 mL per gram of starting material).

  • Addition of Nucleophile: Add 3-ethynylaniline (1.1 eq) to the solution via syringe.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add the concentrated reaction mixture to a beaker of cold water with stirring to precipitate the product.

    • Filter the resulting solid, wash with cold water, and then with a small amount of cold isopropanol or ether.

    • Dry the solid product under vacuum.

  • Quality Control: Analyze the final product by HPLC and ¹H NMR to confirm purity and identity, ensuring the absence of signals corresponding to the hydrolyzed quinazolinone.

Section 5: Stability Data Summary

This table provides a qualitative summary of the compound's stability under various conditions to guide experimental design.

ParameterConditionRelative StabilityRationale & Recommendations
pH > 8 (Basic)Very Low High concentration of OH⁻ nucleophile causes rapid hydrolysis. AVOID .
6-7 (Neutral)Moderate Stable for short periods (e.g., work-up). Minimize exposure time.
< 5 (Acidic)Low Ring activation can promote hydrolysis. Avoid prolonged exposure.
Solvent Aprotic (THF, Toluene, DCM)High Non-nucleophilic and can be made anhydrous. RECOMMENDED .
Protic Aprotic (DMF, DMSO)Moderate-High Hygroscopic. Use high-purity, anhydrous grades.
Alcohols (MeOH, EtOH)Low Can act as nucleophiles (solvolysis). Use only for short procedures like recrystallization if necessary.
WaterVery Low Direct reactant for hydrolysis. AVOID .
Temperature -20°C (Solid)High Ideal for long-term storage.[4]
20-25°C (Room Temp)Moderate Stable for short periods if kept dry. Avoid prolonged exposure to ambient humidity.
> 40°CLow Increased temperature accelerates the rate of hydrolysis significantly.

References

  • This compound - Benchchem. (URL: )
  • 4-Chloro-6-ethoxy-7-methoxyquinazoline - Benchchem. (URL: )
  • How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ - Guidechem. (URL: )
  • What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline? - FAQ - Guidechem. (URL: )
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline - ChemScene. (URL: )

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Technical Support Center: Separation of Isomeric Impurities in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the often-complex challenge of separating isomeric impurities during quinazoline synthesis. Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, their synthesis can frequently lead to the formation of closely related isomers, such as regioisomers or stereoisomers, which can be difficult to separate and may possess different pharmacological or toxicological profiles.[4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding isomeric impurities in quinazoline synthesis.

Q1: What are the most common types of isomeric impurities in quinazoline synthesis and why do they form?

A1: The most prevalent isomeric impurities are regioisomers and stereoisomers (enantiomers and diastereomers).

  • Regioisomers arise when reactants can combine in different orientations. For example, in the Friedländer or Niementowski syntheses, an unsymmetrical ketone or a substituted anthranilic acid can lead to different ring-closure positions, resulting in positional isomers.[5][6][7][8][9] Controlling reaction conditions (e.g., catalyst, temperature, solvent) can sometimes favor one isomer, but mixtures are common.[10]

  • Stereoisomers occur when the synthesis creates one or more chiral centers. If chiral reagents or catalysts are not used, the product will typically be a racemic mixture of enantiomers. If the molecule contains multiple chiral centers, diastereomers can also be formed. Atropisomerism can also be a factor in sterically hindered quinazolinone derivatives.

Q2: Which analytical techniques are best for identifying and quantifying isomeric impurities?

A2: A multi-technique approach is often necessary.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for both identifying and quantifying isomers. Chiral HPLC, using a chiral stationary phase (CSP), is essential for separating enantiomers.[11] Reversed-phase HPLC is often sufficient for separating diastereomers and many regioisomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between regioisomers, as the substitution pattern directly influences the chemical shifts and coupling constants of the aromatic protons.[13] While standard NMR cannot distinguish enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between them, allowing for their analysis.[14]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, often providing faster, more efficient separations with less environmental impact compared to HPLC.[4][15][16] It is highly effective for separating stereoisomers and can also be applied to regioisomers.[17][18]

  • Mass Spectrometry (MS): While MS cannot distinguish between isomers on its own (as they have the same mass), when coupled with a separation technique like HPLC or SFC (i.e., LC-MS), it is invaluable for confirming the identity of the separated peaks.

Q3: At what stage should I be most concerned about isomer formation?

A3: Concern should begin at the synthetic design stage and continue through to final product purification. Key synthetic steps like the Niementowski or Friedländer reactions are critical junctures where regioisomer formation is likely if unsymmetrical precursors are used.[7][8][9][10] If your synthesis involves the creation of a stereocenter, you must consider the stereochemical outcome from that point forward. Early detection and characterization of isomeric impurities can save significant time and resources.

Part 2: Troubleshooting Guides

This section provides detailed solutions for specific experimental problems.

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC/UPLC

You're running your sample on HPLC, but the peaks for your desired quinazoline and an isomeric impurity are either completely merged or have a resolution (Rs) of less than 1.5.

Causality Analysis:

Poor resolution occurs when the chromatographic system fails to sufficiently differentiate between the two isomers. This is due to insufficient differences in their interaction with the stationary and mobile phases. For isomers, which have very similar physicochemical properties, achieving this differentiation is the primary challenge.

Troubleshooting Workflow:

G start Problem: Poor Peak Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase start->mobile_phase First Step column_chem Change Stationary Phase mobile_phase->column_chem If no improvement method_params Adjust Method Parameters mobile_phase->method_params If minor improvement success Success! (Rs > 1.5) mobile_phase->success Resolution achieved column_chem->mobile_phase Re-optimize for new column column_chem->success Resolution achieved failure Consider Alternative Technique (e.g., SFC, Recrystallization) column_chem->failure If still co-eluting method_params->column_chem If still poor method_params->success Resolution achieved

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Solutions & Technical Rationale:
Troubleshooting Step Actionable Solutions Scientific Rationale
1. Optimize Mobile Phase 1. Adjust Organic Modifier Ratio: Perform a gradient run to scout for an optimal isocratic condition or adjust the gradient slope. A shallower gradient increases the time isomers spend interacting with the stationary phase.[19] 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. 3. Modify pH/Additives: For ionizable quinazolines, adjust the mobile phase pH with additives like formic acid or trifluoroacetic acid (TFA).The choice of solvent and its ratio to the aqueous phase directly controls the partitioning of the analyte between phases. Methanol and acetonitrile offer different selectivities due to differences in polarity and hydrogen bonding capabilities.[19] pH modification can change the ionization state of the isomers, altering their hydrophobicity and interaction with the stationary phase, thus improving separation.[12]
2. Change Stationary Phase 1. For Regioisomers: If using a C18 column, try a Phenyl-Hexyl or a Polar-Embedded column. 2. For Enantiomers: This is non-negotiable. You must use a Chiral Stationary Phase (CSP). Common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose). Screen a variety of chiral columns.[11][19]Different stationary phases offer different separation mechanisms. A C18 column separates primarily on hydrophobicity. A Phenyl-Hexyl column can introduce π-π interactions, which can be highly effective for differentiating aromatic regioisomers.[12] CSPs create a chiral environment, allowing for transient diastereomeric interactions with the enantiomers, which causes them to have different retention times.
3. Adjust Method Parameters 1. Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase column efficiency. 2. Optimize Temperature: Vary the column temperature (e.g., 25°C, 35°C, 45°C).A lower flow rate allows more time for mass transfer between the mobile and stationary phases, often leading to sharper peaks and better resolution.[19] Temperature affects mobile phase viscosity and the kinetics of interaction. Sometimes increasing temperature improves efficiency, while other times decreasing it can enhance the selectivity of specific interactions needed for separation.[11]
4. Consider Alternative Techniques 1. Supercritical Fluid Chromatography (SFC): If available, SFC is a powerful alternative, especially for chiral separations.[4][15][16] 2. Preparative TLC: For small scales, preparative thin-layer chromatography can sometimes achieve separation where column chromatography fails.SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[4] The addition of alcohol co-solvents provides selectivity.
Issue 2: Isomers Co-crystallize During Purification

You've attempted to purify your crude quinazoline product by recrystallization, but analytical data (NMR, HPLC) of the resulting crystals shows that the isomeric impurity is still present, sometimes even enriched.

Causality Analysis:

Co-crystallization occurs when isomers have very similar crystal lattice packing energies or form a solid solution. The impurity molecules fit readily into the crystal lattice of the desired product, making separation by simple crystallization ineffective.[20]

Solutions & Technical Rationale:

G start Problem: Isomers Co-crystallize solvent_screen Perform Solvent System Screening start->solvent_screen tech_change Modify Crystallization Technique solvent_screen->tech_change If still impure success Success! (Pure Crystals) solvent_screen->success deriv Consider Derivatization tech_change->deriv If still impure chrom Use Preparative Chromatography tech_change->chrom If unsuccessful tech_change->success deriv->chrom If cleavage is problematic deriv->success After cleavage & purification

Caption: Decision workflow for separating co-crystallizing isomers.

Solutions & Technical Rationale:
Troubleshooting Step Actionable Solutions Scientific Rationale
1. Solvent System Screening 1. Single Solvent: Systematically test a wide range of solvents with varying polarities and hydrogen bonding characteristics (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). 2. Two-Solvent System (Antisolvent): Dissolve the compound in a "good" solvent and slowly add a miscible "antisolvent" in which the compound is poorly soluble to induce crystallization.[21]The goal is to find a solvent system where the solubility difference between the two isomers is maximized.[22] One isomer should ideally be significantly more soluble than the other, allowing the less soluble one to crystallize out selectively while the other remains in the mother liquor.
2. Modify Crystallization Technique 1. Slow Cooling/Evaporation: Allow the saturated solution to cool to room temperature very slowly, followed by refrigeration. Avoid crash cooling in an ice bath, which can trap impurities.[12] 2. Slurry Crystallization: Stir the impure solid in a solvent where it is only sparingly soluble for an extended period (hours to days).Slow cooling provides more time for the system to reach equilibrium, favoring the formation of a more thermodynamically stable (and hopefully purer) crystal lattice.[22] Slurrying allows for a continuous dissolution and re-precipitation process, which can gradually enrich the solid phase with the less soluble, purer isomer.
3. Derivatization 1. Form Diastereomeric Salts: If your quinazoline has a basic nitrogen, react the mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. 2. Temporary Derivatization: React a functional group on the quinazoline (e.g., a phenol or amine) to form a derivative.Diastereomers have different physical properties (solubility, melting point) and can often be separated by standard techniques like recrystallization or achiral chromatography.[12] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. Similarly, a temporary derivative can alter the physical properties enough to allow for separation, after which the original functionality is restored.

Part 3: Detailed Protocols

Protocol 1: NMR Analysis using a Chiral Solvating Agent (CSA)

This protocol describes a method to determine the enantiomeric excess (e.e.) of a chiral quinazoline sample using NMR.

Objective: To differentiate the signals of two enantiomers in a ¹H NMR spectrum.

Principle: A chiral solvating agent (CSA) forms transient, non-covalent diastereomeric complexes with the enantiomers in solution. The different spatial arrangements of these complexes cause the corresponding protons of the two enantiomers to experience slightly different magnetic environments, leading to separate signals in the NMR spectrum.[14]

Materials:

  • Quinazoline sample (racemic and enantiomerically enriched)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral phosphoric acid)[14]

  • High-quality NMR tube

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • High-field NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Prepare a Blank Spectrum: Dissolve ~5 mg of the racemic quinazoline sample in 0.6 mL of deuterated solvent. Acquire a standard ¹H NMR spectrum.

  • Add the CSA: To the same NMR tube, add a specific amount of the CSA. Start with 0.5 equivalents relative to the quinazoline.

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. Look for splitting of signals that were singlets (or simple multiplets) in the original spectrum. Protons close to the chiral center are most likely to show separation.

  • Optimize CSA Concentration: If no separation is observed, incrementally add more CSA (e.g., to 1.0, 1.5, and 2.0 equivalents), acquiring a spectrum at each step. Excessive CSA can cause line broadening.

  • Identify Separated Peaks: Once baseline separation of a pair of peaks is achieved, integrate both signals. For the racemic sample, the integrals should be 1:1.

  • Analyze Enriched Sample: Prepare a new sample using your enantiomerically enriched material and the optimized concentration of CSA.

  • Calculate Enantiomeric Excess (e.e.): Integrate the separated signals corresponding to the major (I_major) and minor (I_minor) enantiomers. Calculate the e.e. using the formula: e.e. (%) = [(I_major - I_minor) / (I_major + I_minor)] * 100

Protocol 2: General Method Development for Chiral SFC

This protocol provides a starting point for separating quinazoline enantiomers using Supercritical Fluid Chromatography (SFC).

Objective: To achieve baseline separation of a racemic quinazoline mixture.

Principle: SFC utilizes supercritical CO₂ as the primary mobile phase, offering low viscosity and high diffusivity for efficient separations. A polar organic co-solvent (modifier) is added to modulate analyte retention and selectivity on a Chiral Stationary Phase (CSP).[15][16]

Instrumentation & Materials:

  • Analytical SFC system

  • CSP columns (start with polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H)

  • Racemic quinazoline sample (~1 mg/mL in a suitable solvent)

  • SFC-grade CO₂

  • HPLC-grade co-solvents (e.g., Methanol, Ethanol, Isopropanol)

Procedure:

  • Initial Column Screening:

    • Install a Chiralpak AD-H column (or similar).

    • Set initial conditions:

      • Co-solvent: Methanol

      • Gradient: 5% to 40% Methanol over 5-7 minutes.

      • Flow Rate: 2-3 mL/min.

      • Back Pressure Regulator (BPR): 150 bar.

      • Column Temperature: 40°C.

    • Inject the racemic sample and acquire the chromatogram.

    • Repeat the screening with a Chiralcel OD-H column under the same conditions.

  • Co-solvent Optimization:

    • Based on the initial screen, choose the column that shows the best promise of separation (even if it's not baseline).

    • Run the same gradient with different co-solvents (Ethanol, Isopropanol). The change in alcohol can dramatically affect selectivity.[17]

  • Isocratic Method Development:

    • From the most promising gradient run, estimate the co-solvent percentage at which the compounds elute.

    • Set up an isocratic method at that percentage (e.g., 20% Methanol).

    • Run the isocratic method. If separation is poor but retention is reasonable, proceed to fine-tuning.

  • Fine-Tuning:

    • Adjust Co-solvent %: Make small adjustments to the isocratic co-solvent percentage (e.g., ±2-5%). Lowering the percentage will increase retention and may improve resolution.

    • Adjust Temperature/Pressure: Systematically vary the temperature (e.g., 30°C, 40°C, 50°C) and back pressure (e.g., 120 bar, 150 bar, 180 bar) to see their effect on resolution.

  • Validation: Once baseline separation (Rs > 1.5) is achieved, confirm the method's robustness by making small, deliberate changes to the parameters.

References

  • Journal of Separation Science.

  • ResearchGate.

  • Selvita.

  • Journal of Pharmaceutical and Biomedical Analysis.

  • LabRulez LCMS.

  • Alfa Chemistry.

  • Frontiers in Chemistry.

  • PubMed.

  • Wikipedia.

  • ResearchGate.

  • Wikipedia.

  • BenchChem.

  • Wikipedia.

  • Organic Reactions.

  • BenchChem.

  • Molecules.

  • ResearchGate.

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  • Perlego.

  • Wikipedia.

  • chemeurope.com.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Jack Westin.

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  • Wsu.

  • ChemicalBook.

  • BenchChem.

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  • Molecules.

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  • Molecules.

  • Restek.

  • Reddit.

  • News-Medical.net.

  • Molecules.

  • Organic Chemistry Portal.

  • Frontiers in Chemistry.

  • ResearchGate.

  • ResearchGate.

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Lapatinib Intermediate Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of lapatinib intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. Drawing from extensive field experience and established scientific principles, this resource aims to empower you to optimize your purification strategies, enhance purity, and improve overall yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of lapatinib intermediates.

Q1: What are the most common methods for purifying crude lapatinib and its intermediates?

A1: The primary and most industrially viable method for purifying lapatinib and its intermediates is crystallization.[1][2][3] Older or lab-scale processes might have utilized column chromatography, but this is often avoided in large-scale production due to cost and solvent consumption.[1][3] The choice of solvent and crystallization conditions are critical for effectively removing impurities.[4][5]

Q2: What are the typical impurities I should be aware of during lapatinib synthesis?

A2: A range of impurities can arise during the synthesis of lapatinib. These can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation products: Resulting from the instability of lapatinib or its intermediates under certain conditions.

  • Residual solvents: Solvents used in the synthesis or purification steps.

  • Genotoxic impurities: These are of particular concern and are strictly controlled to very low levels.[6]

Specific known impurities include deschloro lapatinib, lapatinib N-oxide, and various isomers or related substances.[6][][8][9]

Q3: What analytical techniques are recommended for assessing the purity of lapatinib intermediates?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of lapatinib and its intermediates.[10][11][12] Specifically, reverse-phase HPLC (RP-HPLC) with UV detection is a common method.[10][11][13] For more sensitive detection and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[14]

Q4: Is it always necessary to isolate and purify every intermediate in the lapatinib synthesis pathway?

A4: Not necessarily. "Telescoping" or "one-pot" reactions, where intermediates are not isolated, can be a more efficient and sustainable approach.[3][15] However, this strategy requires careful process control to minimize impurity formation, as the opportunity for purification between steps is removed. In many patented processes, key intermediates are isolated and purified to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.[2][16]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Purity of Lapatinib Base After Crystallization

Symptom: The purity of the isolated lapatinib base, as determined by HPLC, is below the desired specification (e.g., <99.5%).

Potential Causes & Solutions:

  • Inadequate Solvent System: The chosen solvent system may not be optimal for selectively precipitating the lapatinib base while leaving impurities dissolved.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents. Common solvents for lapatinib base crystallization include methanol, ethanol, isopropanol, ethyl acetate, and tetrahydrofuran (THF), or mixtures thereof.[4][5]

      • Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. For example, after dissolving the crude product in a good solvent like THF at an elevated temperature, a less polar solvent can be added to decrease solubility and promote crystallization upon cooling.[17]

      • Review Literature: Consult patents and publications for solvent systems that have been successfully used for lapatinib purification.[2][4][5]

  • Ineffective Impurity Removal: Certain impurities may co-crystallize with the product.

    • Troubleshooting Steps:

      • Recrystallization: A second crystallization step is often effective in further purifying the material. Dissolve the semi-pure product in a minimal amount of hot solvent and allow it to recrystallize.

      • Charcoal Treatment: If colored impurities are present, treatment with activated charcoal in the hot solution before filtration can help remove them.

      • pH Adjustment: Some impurities may be more soluble at a specific pH. Adjusting the pH of the solution before crystallization may help to keep these impurities in the mother liquor.

  • Suboptimal Crystallization Conditions: The rate of cooling and agitation can significantly impact crystal formation and purity.

    • Troubleshooting Steps:

      • Controlled Cooling: A slow and controlled cooling process generally leads to larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities within the crystal lattice.

      • Stirring: Gentle stirring during crystallization can promote homogeneity and prevent the formation of agglomerates, but vigorous stirring can lead to smaller, less pure crystals. Optimize the stirring rate for your specific vessel and scale.

      • Seeding: Introducing a small amount of pure lapatinib crystals (seeding) to a supersaturated solution can initiate crystallization and lead to a more uniform crystal size distribution.

Issue 2: Presence of a Specific, Troublesome Impurity

Symptom: A known impurity, for example, the lapatinib aldehyde intermediate, is consistently present in the final product above the acceptable limit.

Potential Causes & Solutions:

  • Incomplete Reaction: The preceding reaction step may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Use in-process controls (e.g., TLC or HPLC) to monitor the reaction progress and ensure it has reached completion before work-up.

      • Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry of reagents to drive the reaction to completion.

  • Ineffective Purification of the Preceding Intermediate: The impurity may have been carried over from a previous step.

    • Troubleshooting Steps:

      • Re-purify the Intermediate: If a key intermediate is impure, it is often more effective to purify it before proceeding to the next step.

      • Process Understanding: A thorough understanding of the reaction mechanism and potential side reactions can help identify the source of the impurity and devise a strategy for its removal.

Workflow for Troubleshooting Low Purity

The following diagram illustrates a logical workflow for addressing low purity issues in lapatinib intermediate purification.

TroubleshootingWorkflow start Low Purity Detected (e.g., by HPLC) identify_impurity Identify Impurity (e.g., by LC-MS) start->identify_impurity known_impurity Known Impurity? identify_impurity->known_impurity review_synthesis Review Synthesis Step: - Incomplete reaction? - Side reaction? known_impurity->review_synthesis Yes unknown_impurity Unknown Impurity known_impurity->unknown_impurity No optimize_reaction Optimize Reaction Conditions review_synthesis->optimize_reaction repurify_intermediate Re-purify Upstream Intermediate review_synthesis->repurify_intermediate end_pure Achieved Desired Purity optimize_reaction->end_pure repurify_intermediate->end_pure characterize_impurity Characterize Impurity (NMR, MS, etc.) unknown_impurity->characterize_impurity recrystallization Optimize Crystallization characterize_impurity->recrystallization solvent_screen Solvent System Screening recrystallization->solvent_screen condition_opt Optimize Crystallization Conditions (Cooling rate, Seeding) recrystallization->condition_opt solvent_screen->end_pure condition_opt->end_pure

Caption: A decision-making workflow for troubleshooting low purity in lapatinib intermediates.

Experimental Protocols

Protocol 1: General Recrystallization of Lapatinib Base

This protocol provides a general guideline for the recrystallization of crude lapatinib base. The specific solvent and volumes should be optimized for your particular crude material and scale.

  • Dissolution: In a suitable reaction vessel, charge the crude lapatinib base. Add a selected solvent (e.g., methanol, ethyl acetate, or a mixture) in a sufficient volume to dissolve the crude material at an elevated temperature (e.g., reflux).[5]

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly and in a controlled manner to ambient temperature. Seeding the solution with a small amount of pure lapatinib at the point of supersaturation can be beneficial.

  • Crystallization: Continue cooling the mixture, potentially to 0-5°C, to maximize the yield of the crystallized product.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified lapatinib base under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Solvent Selection for Crystallization

The following table summarizes various solvents that have been reported for the crystallization of lapatinib and its intermediates. This can serve as a starting point for your solvent screening experiments.

Solvent/Solvent SystemIntermediate/ProductReference
MethanolLapatinib Base[5]
Ethyl AcetateLapatinib Base[4]
IsopropanolLapatinib Base[4]
Tetrahydrofuran (THF)Lapatinib Amine Intermediate[17]
THF/EthanolLapatinib Amine Intermediate[17]
Dimethylformamide (DMF)/Acetonitrile (MeCN)Lapatinib Ditosylate[18]
Dimethyl Sulfoxide (DMSO)/MeCN/WaterLapatinib Ditosylate Monohydrate[18]

References

  • Veeprho. (n.d.). Lapatinib Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (2014). WO2014170910A1 - Process for the preparation of lapatinib.
  • Google Patents. (n.d.). Method for determining content of impurities in lapatinib by using lc-ms/ms.
  • Google Patents. (2013). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Patsnap. (n.d.). Lapatinib intermediate crystal form and preparation method thereof. Retrieved from [Link]

  • PubMed. (2025). The Analytical Method Development for Genotoxic Impurities of Lapatinib Ditosylate Monohydrate by Reversed Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (2014). US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
  • ResearchGate. (2021). Determination of Lapatinib in Bulk and Tablet Dosage Form using Ultraviolet Spectrophotometric and RP-HPLC Analytical Methods. Retrieved from [Link]

  • Ivaturi, P., et al. (2017). A simple, sensitive and stability indicating reverse phase high performance liquid chromatography method (RP-HPLC) was developed and validated for the estimation of Lapatinib and its related substances in bulk and finished dosage forms. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-3091.
  • Google Patents. (n.d.). EP2550269A1 - Process and intermediates for preparing lapatinib.
  • National Institutes of Health. (n.d.). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.
  • Daicel Pharma Standards. (n.d.). Lapatinib Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Natco Pharma Limited. (2014). Process for the preparation of lapatinib and it's pharmaceutically acceptable salts. U.S.
  • SynZeal. (n.d.). Lapatinib Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102453025B - Lapatinib intermediate crystal form and preparation method thereof.
  • Google Patents. (2010). WO2010017387A2 - Lapatinib intermediates.
  • Royal Society of Chemistry. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. DOI:10.1039/D2RE00267A. Retrieved from [Link]

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Technical Support Center: Navigating the Solution Stability of 4-Chloroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-chloroquinazoline derivatives. This guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to address the inherent stability challenges of these highly reactive, yet synthetically valuable, compounds in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions we receive from researchers beginning their work with 4-chloroquinazoline compounds.

Q1: I've just received my 4-chloroquinazoline compound. How should I store it?

A1: Proper storage is the first line of defense against degradation. For long-term storage, the solid (powder) form of your 4-chloroquinazoline compound should be kept at -20°C.[1] If you have prepared a solution, it is recommended to store it at -80°C.[1] These compounds are moisture-sensitive, so it is crucial to keep the container tightly closed in a dry, well-ventilated place, preferably under an inert atmosphere like nitrogen.

Q2: I need to make a stock solution of my 4-chloroquinazoline derivative. Which solvent should I use?

A2: The choice of solvent is critical to the stability of your compound. Due to their reactivity, 4-chloroquinazolines are susceptible to solvolysis, especially in protic solvents. Therefore, aprotic solvents are generally recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1] However, it's important to note that even in DMSO, some quinazoline derivatives can exhibit instability over extended periods.[2][3] For this reason, it is best practice to prepare fresh solutions for your experiments or use solutions that have been stored at -80°C for a limited time.

Q3: Why is my 4-chloroquinazoline compound unstable in aqueous solutions like buffers or cell culture media?

A3: The primary reason for the instability of 4-chloroquinazoline compounds in aqueous solutions is their high susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position of the quinazoline ring is an excellent leaving group, and water can act as a nucleophile, leading to hydrolysis of the compound to its corresponding 4-hydroxyquinazoline derivative. This degradation is often accelerated by changes in pH and temperature.

Q4: Can I expect my 4-chloroquinazoline compound to be stable when exposed to light?

A4: While specific photostability data for all 4-chloroquinazoline derivatives is not extensively documented, studies on other quinazoline-based molecules have shown that they can be susceptible to photodegradation.[4] Therefore, it is a crucial precautionary measure to protect solutions of 4-chloroquinazoline compounds from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Loss of Compound Activity in Biological Assays

Q: I'm performing a cell-based assay, and my 4-chloroquinazoline compound seems to lose its expected biological activity over the course of the experiment. What could be happening?

A: This is a classic sign of compound degradation in the aqueous environment of your assay.

  • Causality: The primary culprit is likely hydrolysis. Cell culture media and biological buffers are aqueous and are typically maintained at a physiological pH (around 7.4). Under these conditions, the 4-chloro group of your compound can be displaced by a hydroxyl group from water, forming the inactive 4-hydroxyquinazoline analog. The rate of this hydrolysis can be significant, especially during longer incubation periods.

  • Troubleshooting Steps:

    • Minimize Incubation Time: If your experimental design allows, reduce the time your compound is in the aqueous medium before analysis.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen aprotic stock solution (e.g., in DMSO) immediately before adding it to your assay.

    • Run a Time-Course Stability Study: To understand the degradation kinetics in your specific medium, incubate your compound in the cell-free medium for the same duration as your experiment. At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound. This will give you a clear picture of its stability under your assay conditions.

    • Consider a Pro-drug Approach (Advanced): In drug development, if the active form is a nucleophilic substitution product of the 4-chloroquinazoline, the 4-chloro compound can be considered a pro-drug that converts to the active molecule in situ. However, for in vitro assays where the 4-chloro compound itself is the intended active agent, its degradation is a liability.

Issue 2: Appearance of a New Peak in HPLC Analysis

Q: I'm analyzing my 4-chloroquinazoline compound by reverse-phase HPLC, and I see a new, more polar peak appearing over time, especially in my working solutions. What is this new peak?

A: The appearance of a new, more polar peak is a strong indication of degradation.

  • Likely Identity of the New Peak: In most cases, this new peak is the 4-hydroxyquinazoline hydrolysis product. The hydroxyl group makes the molecule more polar than the parent chloro-compound, resulting in an earlier elution time on a standard C18 reverse-phase column.

  • Confirmation and Analysis:

    • LC-MS Analysis: The most definitive way to identify the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak should correspond to the replacement of the chlorine atom with a hydroxyl group (a mass change of -18.98 Da).

    • Forced Degradation Study: You can intentionally degrade a sample of your compound to confirm the identity of the peak. A simple way to do this is to dissolve a small amount in a slightly basic aqueous solution (e.g., pH 8-9) and heat it gently (e.g., 40-50°C) for a few hours. The resulting solution should show a significant increase in the area of the new peak in your HPLC chromatogram.

Issue 3: Inconsistent Results Between Experiments

Q: I'm getting variable results in my experiments even though I'm using the same protocol. Could this be related to compound stability?

A: Yes, inconsistent results are often a symptom of uncontrolled compound degradation.

  • Root Causes of Inconsistency:

    • Age of Stock Solution: Using DMSO stock solutions of different ages can lead to variability, as the compound may slowly degrade even in this aprotic solvent, especially if not stored properly at -80°C.

    • Differences in Solution Preparation: Minor variations in the time between diluting the stock solution into an aqueous buffer and adding it to the experiment can lead to different levels of initial degradation.

    • Temperature Fluctuations: Exposing the compound to higher temperatures, even for short periods, can accelerate hydrolysis.

  • Ensuring Consistency:

    • Standardize Solution Handling: Implement a strict protocol for solution preparation. Always use fresh dilutions from a validated stock solution.

    • Control Temperature: Keep your solutions on ice as much as possible before adding them to your experiment, especially your aqueous working solutions.

    • Document Everything: Keep detailed records of when stock solutions were made and how they have been stored.

Experimental Protocols

To empower you to assess and manage the stability of your 4-chloroquinazoline compounds, we provide the following detailed protocols.

Protocol 1: Forced Hydrolytic Degradation Study

This protocol will help you to identify the primary hydrolytic degradants of your 4-chloroquinazoline compound.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of your 4-chloroquinazoline compound in acetonitrile.

    • Prepare three solutions for the degradation study:

      • Acidic: 0.1 M Hydrochloric Acid (HCl)

      • Neutral: Purified Water (HPLC-grade)

      • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Degradation Procedure:

    • In three separate amber glass vials, add 100 µL of your stock solution to 900 µL of each of the degradation solutions (acidic, neutral, basic). This will give a final compound concentration of 0.1 mg/mL.

    • Incubate the vials at 60°C for 24 hours.

    • After incubation, cool the vials to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.

  • Analysis:

    • Analyze all three samples, along with a control sample of the compound in acetonitrile/water (50:50), by HPLC-UV and LC-MS.

    • Compare the chromatograms to identify the degradation products formed under each condition.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate your 4-chloroquinazoline compound from its 4-hydroxyquinazoline degradant.

  • Instrumentation: HPLC with UV detector or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Over 15-20 minutes, increase to 95% Mobile Phase B.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of your compound. A wavelength around 254 nm is often a good starting point for quinazoline derivatives.

  • Injection Volume: 10 µL.

Self-Validation: A successful stability-indicating method will show baseline separation between the parent 4-chloroquinazoline peak and the 4-hydroxyquinazoline peak generated from the forced degradation study.

Data Presentation

Table 1: Influence of Solvent Type on the Stability of 4-Chloroquinazolines (Illustrative)

Solvent TypeSolvent ExampleInteraction with 4-ChloroquinazolineExpected Stability
Polar Protic Water, Methanol, EthanolCan act as a nucleophile, leading to solvolysis (hydrolysis or alcoholysis).Low
Polar Aprotic DMSO, DMF, AcetonitrileDoes not act as a nucleophile, but its polarity can still influence reaction rates if nucleophiles are present.Moderate to High
Non-Polar Aprotic Toluene, HexaneLow solubility for most quinazoline derivatives.High (if soluble)

Visualizations

Degradation Pathway of 4-Chloroquinazoline

A 4-Chloroquinazoline B 4-Hydroxyquinazoline (Hydrolysis Product) A->B H2O (Nucleophile) (e.g., in buffer, cell media)

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Workflow for Compound Instability

A Inconsistent Results or Loss of Activity Observed B Is the compound in an aqueous solution? A->B C Suspect Hydrolysis B->C Yes D Check Storage of Stock Solution B->D No E Run Time-Course Stability Study (HPLC) C->E F Prepare Fresh Solutions for Each Experiment C->F G Store Stock at -80°C in Aprotic Solvent D->G

Caption: Decision tree for troubleshooting.

References

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). American Institute of Physics. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. [Link]

Sources

Quinazoline Core Functionalization: A Technical Guide to Mastering Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline chemistry. As a cornerstone scaffold in medicinal chemistry and materials science, the quinazoline nucleus offers a versatile platform for developing novel molecular entities.[1][2][3] However, its successful functionalization hinges on a critical, and often challenging, aspect: controlling the regioselectivity of substitutions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Here, we will dissect common troubleshooting scenarios, answer frequently asked questions, and provide robust, self-validating methodologies to help you navigate the complexities of quinazoline substitution and achieve your desired regiochemical outcomes.

Understanding the Quinazoline Core: A Map of Reactivity

The quinazoline scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[4] This fusion creates distinct electronic environments, dictating the reactivity of each position. The pyrimidine ring is electron-deficient and generally resistant to electrophilic substitution, while the benzene ring is more susceptible. Conversely, the electron-deficient C-2 and C-4 positions are prime targets for nucleophilic attack, especially when equipped with a suitable leaving group.

Caption: Key reactive zones of the quinazoline scaffold.

Troubleshooting Guide: Position-Specific Challenges & Solutions

This section addresses common experimental hurdles in a question-and-answer format, focusing on achieving regioselectivity at the most frequently targeted positions.

Section 1: The C-2 vs. C-4 Substitution Dilemma

The 2- and 4-positions of the quinazoline ring are electronically distinct and highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with halogens like chlorine. However, controlling which position reacts is a frequent challenge.

Problem 1.1: "I'm reacting 2,4-dichloroquinazoline with an amine and getting a mixture of 2- and 4-substituted products. How can I favor substitution at the C-4 position?"

This is a classic regioselectivity problem rooted in the inherent electronic properties of the quinazoline core.

Expert Analysis & Causality: The C-4 position is intrinsically more electrophilic and thus more reactive toward nucleophiles than the C-2 position.[5][6] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C-4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[7][8][9] This inherent reactivity difference is the primary reason why substitution at C-4 is generally favored.

However, reaction conditions can significantly influence this selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C-2 position, leading to mixtures.

Solution & Protocol: To achieve high regioselectivity for the C-4 position, the key is to leverage its higher reactivity by using milder reaction conditions.

Step-by-Step Protocol for Selective C-4 Amination:

  • Dissolve: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable protic solvent like isopropanol or ethanol.

  • Add Nucleophile: Add the primary or secondary amine (1.0-1.2 eq) to the solution.

  • Temperature Control: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Avoid high temperatures or refluxing, which can promote C-2 substitution.[6]

  • Monitor: Track the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

  • Work-up: Upon completion, cool the reaction, and precipitate the product by adding cold water. Filter, wash with water, and dry to obtain the 2-chloro-4-aminoquinazoline product.

FeatureSelective C-4 SubstitutionC-2 Substitution (of 2-chloro-4-aminoquinazoline)
Temperature Room Temperature to ~80 °CHigh Temperature / Reflux
Reaction Time Typically 0.5 - 12 hoursOften requires >12 hours
Rationale C-4 is more electrophilic and kinetically favored.[5][7]Overcomes the higher activation energy for the less reactive C-2 position.[6]

Problem 1.2: "I've successfully made my 2-chloro-4-aminoquinazoline, but now I can't get a second nucleophile to react at the C-2 position. What's going wrong?"

Expert Analysis & Causality: Once an electron-donating amino group is installed at C-4, the electron density of the entire ring system increases. This deactivates the C-2 position towards further nucleophilic attack, making the second substitution significantly more challenging than the first.[6] To overcome this, more forcing conditions are required.

Solution & Protocol: Driving the second substitution at C-2 requires higher energy input and often a change in solvent.

Step-by-Step Protocol for C-2 Substitution:

  • Dissolve: Dissolve the 2-chloro-4-aminoquinazoline (1.0 eq) in a high-boiling point solvent like isopropanol, n-butanol, or DMF.

  • Add Nucleophile: Add the second nucleophile (often in excess, 2-3 eq).

  • Heat: Heat the reaction mixture to reflux (e.g., 100-150 °C) for an extended period (12-48 hours).

  • Monitor: Carefully monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and perform a standard aqueous work-up and purification by column chromatography or recrystallization.

G start Start: 2,4-Dichloroquinazoline c4_sub Nucleophilic Attack at C-4 (Milder Conditions) start->c4_sub 1. Kinetic Control product1 2-Chloro-4-substituted Quinazoline c4_sub->product1 c2_sub Nucleophilic Attack at C-2 (Harsher Conditions) product2 2,4-Disubstituted Quinazoline c2_sub->product2 product1->c2_sub 2. Thermodynamic Control

Caption: Sequential substitution workflow for 2,4-dichloroquinazoline.

Section 2: Navigating the Benzene Ring (C-5 to C-8)

Functionalizing the carbocyclic part of the quinazoline core requires different strategies, primarily electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM).

Problem 2.1: "My electrophilic substitution reaction (e.g., nitration) on the quinazoline ring is giving low yields and a mixture of isomers. How can I improve the regioselectivity?"

Expert Analysis & Causality: The pyrimidine portion of the quinazoline system is strongly electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack.[4] Reactions like nitration often require harsh conditions (e.g., fuming nitric acid), which can lead to side reactions and poor selectivity.[1] The inherent reactivity order for electrophilic substitution on the unsubstituted quinazoline ring is generally 8 > 6 > 5 > 7.[1][4]

Solution & Protocol: To improve selectivity, the key is to introduce a directing group onto the benzene ring prior to the electrophilic substitution step. A common strategy involves building the quinazoline core from an already substituted anthranilic acid.

Step-by-Step Protocol for Regioselective C-6 Substitution:

  • Starting Material: Begin with a commercially available substituted anthranilic acid, for example, 5-nitroanthranilic acid to target the C-6 position of the final quinazoline.

  • Benzoxazinone Formation: React the substituted anthranilic acid with an acyl chloride to form the corresponding N-acyl derivative, which is then cyclized (e.g., with acetic anhydride) to a benzoxazinone.[10]

  • Quinazolinone Formation: React the benzoxazinone with an amine or ammonia to form the 4(3H)-quinazolinone.

  • Chlorination: If desired, the 4-oxo group can be converted to a 4-chloro group using reagents like POCl₃ or SOCl₂.

  • Further Functionalization: The resulting 6-nitro-4-chloroquinazoline is now a versatile intermediate for further selective substitutions at the C-4 position.

Problem 2.2: "I am attempting a Directed ortho-Metalation (DoM) to functionalize the C-8 position, but the reaction is failing. What are the critical parameters for success?"

Expert Analysis & Causality: Directed ortho-metalation is a powerful technique for regioselective functionalization ortho to a directing metalation group (DMG).[11][12][13] In the context of quinazolines, a substituent at C-7 or N-1 can potentially direct lithiation to C-8. Success depends critically on the choice of base, temperature, and the stability of the resulting organolithium species. Common failure points include using a base that is not strong enough, temperatures that are too high (leading to decomposition), or competitive attack at other sites.

Solution & Protocol: A successful DoM protocol requires a strong, non-nucleophilic base and strict temperature control.

Step-by-Step Protocol for Directed ortho-Metalation:

  • Substrate Preparation: Ensure your quinazoline substrate has an effective DMG (e.g., an amide, sulfoxide, or methoxy group).

  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the quinazoline substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Base Addition: Slowly add a strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1-1.5 eq), dropwise via syringe.

  • Metalation: Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the ortho position.

  • Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, alkyl halide, or CO₂) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and proceed with a standard extraction and purification.

G start Quinazoline with Directing Metalation Group (DMG) step1 1. Add Strong Base (e.g., n-BuLi) at -78 °C in THF start->step1 step2 2. Coordination of Li to DMG and ortho-Deprotonation step1->step2 intermediate ortho-Lithiated Intermediate step2->intermediate step3 3. Quench with Electrophile (E+) intermediate->step3 product ortho-Functionalized Quinazoline step3->product

Caption: Workflow for a Directed ortho-Metalation (DoM) reaction.

Frequently Asked Questions (FAQs)

Q1: How can I selectively introduce a substituent at the C-6 position of an unsubstituted quinazoline? Direct electrophilic substitution on quinazoline itself is challenging and often leads to a mixture of products, with substitution at C-8 and C-6 being most likely.[1] A more reliable and regioselective method is to start your synthesis from a pre-functionalized building block, such as 5-substituted anthranilic acid (which becomes the 6-position of the quinazoline). For example, using 5-bromoanthranilic acid will yield a 6-bromoquinazoline, which can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents.

Q2: What is the most effective way to introduce an amino group at the C-4 position? The most common and effective method is the SNAr reaction on a 4-chloroquinazoline precursor.[7] This reaction is highly regioselective for the C-4 position and works with a wide range of primary and secondary amines. The protocol typically involves reacting the 4-chloroquinazoline with the desired amine in a solvent like ethanol or isopropanol at room temperature or with gentle heating.[5]

Q3: Can I perform a Suzuki coupling on a 2-chloro-4-bromoquinazoline to selectively react at the C-4 position? Yes, this is a classic example of leveraging differential reactivity in cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed Suzuki couplings. By using standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst, a base like Na₂CO₃ or K₂CO₃, and a boronic acid), you can selectively form a C-C bond at the C-4 position while leaving the C-2 chloro group intact for subsequent functionalization.

Q4: How do I confirm the regiochemistry of my final product? The definitive method for confirming regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons can provide strong evidence.

  • 2D NMR: For unambiguous assignment, 2D NMR techniques are invaluable.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy shows through-space correlations between protons that are close to each other, which is excellent for confirming which substituent is adjacent to which proton on the ring.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing you to "walk" across the molecule and definitively link substituents to specific positions on the quinazoline core.

References

Sources

Technical Support Center: Troubleshooting Incomplete Chlorination of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorinated quinazolines are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including numerous pharmaceuticals.[1][2] The conversion of a hydroxyl group in quinazolin-4-ones to a chlorine atom, typically using reagents like phosphorus oxychloride (POCl₃), is a cornerstone transformation in medicinal chemistry.[3] While seemingly straightforward, this reaction is frequently plagued by issues such as incomplete conversion, low yields, and the formation of tenacious byproducts.

This guide provides a comprehensive, field-tested framework for troubleshooting the incomplete chlorination of quinazolinones. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental challenges, ensuring reproducible and high-yielding synthetic outcomes.

Frequently Asked Questions (FAQs) - Quick Diagnosis

Q1: My chlorination reaction with POCl₃ isn't working at all. TLC shows only the starting quinazolinone. What's the most likely cause?

A: The most common culprit is wet or decomposed phosphorus oxychloride. POCl₃ is extremely sensitive to moisture and will hydrolyze to phosphoric acid and HCl, rendering it ineffective for chlorination.[4][5] Always use a fresh, unopened bottle or a properly stored and handled reagent. If you suspect your POCl₃ is old, consider careful distillation under anhydrous conditions before use.[4]

Q2: The reaction has stalled; I see both starting material and product on the TLC plate, and it's not progressing even with longer heating. Why?

A: This often points to insufficient thermal energy or an inadequate amount of reagent. The second stage of the reaction, the conversion of the phosphorylated intermediate to the chloroquinazoline, requires heating, typically between 70-110 °C.[6][7][8] Ensure your reaction is reaching and maintaining the target temperature. Also, confirm you are using a sufficient excess of POCl₃, which often serves as both reagent and solvent. A minimum of one molar equivalent is required for the chemical transformation itself, but a larger excess is standard practice.[6][7][8]

Q3: I've added a tertiary amine base (like Et₃N or DIPEA) as recommended, but the reaction seems to have formed a thick, insoluble sludge. What happened?

A: This is likely due to the precipitation of the hydrochloride salt of your tertiary amine. While a base is crucial for the initial phosphorylation step at lower temperatures (t < 25 °C), its salt can be poorly soluble in the reaction mixture, especially if you are using a co-solvent.[4][6][7][8] Using a base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can sometimes help as its hydrochloride salt is often more soluble than that of triethylamine.[4]

Q4: During the workup, when I quench the reaction with ice water, my product seems to disappear or I get a very low yield. What's going wrong?

A: Your chlorinated quinazoline product is likely hydrolyzing back to the starting quinazolinone.[5] This reversion is common, especially if the quench and neutralization process is slow or if the pH becomes strongly basic. The workup must be performed quickly and at low temperatures (0-5 °C). Always add the reaction mixture slowly to a vigorously stirred slurry of ice.[3][4][5] After extraction, ensure you minimize the product's contact time with any aqueous basic solutions used for washing.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving incomplete chlorination based on the observed symptoms.

Symptom 1: Incomplete Conversion or Stalled Reaction
Problem Statement:

The reaction mixture, after prolonged heating, shows a significant amount of unreacted quinazolinone starting material alongside the desired 4-chloroquinazoline product when analyzed by TLC or LC-MS.

Potential Causes & Diagnostic Workflow:

The underlying mechanism for chlorination with POCl₃ involves two distinct stages:

  • Phosphorylation: An initial, base-mediated reaction at lower temperatures (<25 °C) forms phosphorylated intermediates.[6][7][8]

  • Chlorination: Subsequent heating (70-110 °C) facilitates nucleophilic attack by chloride ions on the phosphorylated intermediate to yield the product.[6][7][8]

Incomplete conversion arises from failures at either of these stages. The following workflow helps pinpoint the cause.

Troubleshooting Workflow Diagram

G start Incomplete Conversion (Stalled Reaction) check_reagent 1. Verify Reagent Quality (POCl₃ & Base) start->check_reagent reagent_ok Reagents Anhydrous & Pure? check_reagent->reagent_ok  Check check_conditions 2. Assess Reaction Conditions conditions_ok Temp, Time, Stoichiometry Correct? check_conditions->conditions_ok  Check check_substrate 3. Evaluate Substrate Reactivity substrate_ok Substrate has activating groups? check_substrate->substrate_ok  Check reagent_ok->check_conditions Yes reagent_bad Action: Use fresh/distilled POCl₃. Ensure base is dry. reagent_ok->reagent_bad No conditions_ok->check_substrate Yes temp_low Action: Increase reflux temp. Ensure proper heating & stirring. conditions_ok->temp_low No (Temp) reagent_ratio_low Action: Increase excess of POCl₃. (Often used as solvent). conditions_ok->reagent_ratio_low No (Ratio) substrate_ok->temp_low Yes, Re-evaluate Conditions substrate_ok->reagent_ratio_low Yes, Re-evaluate Conditions substrate_deactivated Action: Use stronger conditions. - Add PCl₅ as co-reagent. - Increase temp/time. substrate_ok->substrate_deactivated No

Caption: Troubleshooting workflow for incomplete chlorination.

Corrective Actions & Protocols
  • Reagent Integrity is Paramount:

    • Causality: Moisture rapidly degrades POCl₃, consuming it and preventing the crucial phosphorylation step.[4]

    • Action: Always use POCl₃ from a fresh, tightly sealed bottle. If using an older bottle, consider distillation under reduced pressure and inert atmosphere. Ensure any tertiary amine or solvent used is rigorously dried.

  • Optimize Thermal Conditions:

    • Causality: The conversion of the O-phosphorylated intermediate to the chloro product is the temperature-dependent step.[6][7][8] Insufficient heat means this conversion will not proceed to completion.

    • Action: Ensure your reaction is heated to a vigorous reflux (POCl₃ b.p. ≈ 106 °C). Use an oil bath with a thermometer to monitor the external temperature and ensure it is significantly higher than the target reflux temperature. Vigorous stirring is essential to ensure uniform heat distribution.

  • Increase Reagent Stoichiometry:

    • Causality: While a minimum of one equivalent of POCl₃ is needed mechanistically, it often serves as the solvent.[6][7][8] An insufficient amount may lead to a heterogeneous mixture with poor reaction kinetics.

    • Action: A common protocol involves suspending 1 gram of the quinazolinone in 5-10 mL of POCl₃ and heating the mixture.[4] This large excess drives the reaction to completion.

  • Address Substrate Deactivation:

    • Causality: Quinazolinones with strong electron-withdrawing groups (e.g., -NO₂) can be less reactive. The lactam oxygen is less nucleophilic, hindering the initial phosphorylation.

    • Action: For deactivated substrates, consider adding phosphorus pentachloride (PCl₅) as a co-reagent.[4] PCl₅ can help form a more reactive intermediate. A typical procedure involves adding 1.5-2.0 equivalents of PCl₅ to the mixture of the quinazolinone in POCl₃ before heating.

Symptom 2: Formation of Byproducts (Pseudodimers or Tars)
Problem Statement:

The reaction produces a complex mixture of products, often including high molecular weight species or intractable tars, leading to difficult purification and low yields.[9]

Potential Causes & Corrective Actions:
  • Pseudodimer Formation:

    • Causality: This occurs when a phosphorylated intermediate reacts with a molecule of unreacted quinazolinone. This side reaction is suppressed by ensuring the system remains basic during the initial low-temperature phosphorylation step.[6][7][8]

    • Action: Implement a two-stage temperature protocol. Suspend the quinazolinone in a dry solvent (e.g., acetonitrile) with 1.5 equivalents of a base (e.g., DIPEA). Add POCl₃ dropwise at a low temperature (< 25 °C) and stir for 1-2 hours. Then, slowly heat the mixture to reflux (70-90 °C) to drive the chlorination.[6][7] This ensures the starting material is fully converted to the intermediate before the high-temperature step begins.

  • Tar Formation:

    • Causality: Tarry byproducts often result from excessively high temperatures or prolonged reaction times, especially with sensitive substrates.[9] The vigorous conditions can lead to polymerization or decomposition.

    • Action: Carefully control the reaction temperature. Do not exceed 110 °C unless absolutely necessary. Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Do not let the reaction run unnecessarily for extended periods.

Key Experimental Protocols

Protocol 1: Standard Chlorination with Excess POCl₃

This protocol is suitable for most standard quinazolinone substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the quinazolinone (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, carefully add phosphorus oxychloride (POCl₃, 10-15 mL per gram of substrate) via cannula or syringe.

  • Reaction: Heat the resulting suspension in an oil bath to 105-110 °C with vigorous stirring. Monitor the reaction progress by quenching a small aliquot with ice/ammonia and extracting with ethyl acetate for TLC analysis. The reaction is typically complete in 3-6 hours.

  • Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 100 g per 10 mL of POCl₃).

  • Neutralization & Extraction: The pH will be highly acidic. Cautiously neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated ammonium hydroxide while keeping the flask in an ice bath. The temperature must be kept below 20 °C.[5]

  • Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[9][10]

Protocol 2: Two-Stage Chlorination with a Tertiary Base

This protocol is recommended for substrates prone to byproduct formation.

  • Setup: To a flame-dried flask under nitrogen, add the quinazolinone (1.0 eq), dry N,N-diisopropylethylamine (DIPEA, 1.5 eq), and anhydrous acetonitrile (10 mL per gram of substrate).

  • Phosphorylation: Cool the suspension in an ice bath (0-5 °C). Add POCl₃ (1.2 eq) dropwise over 15 minutes. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Chlorination: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Workup & Purification: Follow steps 4-7 from Protocol 1.

Data Summary & Comparison

The choice of chlorination conditions can significantly impact the outcome. The following table summarizes typical results for a generic quinazolinone substrate.

MethodReagentsTemperature (°C)Typical Time (h)Typical Yield (%)Notes
Standard Excess POCl₃110 °C3 - 675 - 90%Simple, effective for robust substrates.[4]
Two-Stage POCl₃, DIPEA, MeCN25 °C then 85 °C1 + 2-480 - 95%Minimizes byproduct formation, good for sensitive substrates.[6][7]
With Additive POCl₃, PCl₅110 °C4 - 860 - 85%Useful for electron-deficient or deactivated quinazolinones.[4]

References

  • Source: The Journal of Organic Chemistry (via PubMed)
  • Title: Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)
  • Source: The Journal of Organic Chemistry (via Figshare)
  • Title: common impurities in 6-Chloroquinoline synthesis and their removal Source: Benchchem URL
  • Title: POCl3 Chlorination of 4-Quinazolones | Request PDF Source: ResearchGate URL
  • Title: What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Title: Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride Source: Benchchem URL
  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL
  • Title: The Strategic Use of Phosphorus Oxychloride (POCl3)
  • Title: Chlorination of 4(3H)

Sources

Technical Support Center: Optimization of Solvent Systems for Quinazoline Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of solvent systems in quinazoline chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the chromatographic analysis and purification of quinazoline derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing chromatographic methods for quinazoline-based compounds.

Q1: Why do my quinazoline peaks often show significant tailing in reversed-phase HPLC?

A: Peak tailing is a prevalent issue for quinazoline derivatives due to their fundamental chemical nature. The quinazoline scaffold contains basic nitrogen atoms, which can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns.[1] This interaction is a primary cause of asymmetrical peaks. To mitigate this, consider adjusting the mobile phase pH, using a different column, or adding a mobile phase modifier.[1]

Q2: What is a good starting point for a mobile phase in reversed-phase HPLC of quinazolines?

A: A common and effective starting point for the reversed-phase analysis of quinazoline derivatives is a gradient elution using a mixture of water and acetonitrile (MeCN) or methanol (MeOH).[2][3] Often, an acidic modifier is added to the aqueous phase to control the ionization of the analyte and the stationary phase. A typical starting mobile phase could be:

  • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: Acetonitrile or Methanol

A gradient from 5-95% Solvent B over 20-30 minutes is a robust starting point for method development. For mass spectrometry (MS) applications, formic acid is preferred over non-volatile acids like phosphoric acid.[2]

Q3: My retention times are shifting between injections. What is the likely cause?

A: Retention time instability can stem from several factors. The most common culprits include inadequate column equilibration between gradient runs, fluctuations in ambient or column temperature, and slight inconsistencies in mobile phase preparation.[1] Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection, use a column oven to maintain a constant temperature, and prepare fresh mobile phase daily with precise measurements to avoid solvent evaporation and compositional changes.[1]

Q4: Can I use normal-phase chromatography for quinazoline derivatives?

A: Yes, normal-phase chromatography (NPC) can be a valuable technique, particularly for the purification of less polar quinazoline derivatives or for separating isomers. In NPC, a polar stationary phase (like silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[4][5] The selection of the solvent system is typically guided by preliminary thin-layer chromatography (TLC) experiments to find a system that provides an Rf value of approximately 0.2-0.4 for the target compound.[4]

Q5: How does the solubility of my quinazoline derivative affect solvent system selection?

A: The solubility of your compound is a critical factor. Quinazoline derivatives exhibit a wide range of solubilities depending on their substitution patterns.[6][7] While some are soluble in water, many are only soluble in organic solvents like DMSO, DMF, or methanol.[8][9] For HPLC, the sample should be dissolved in a solvent that is compatible with, and ideally weaker than, the initial mobile phase to ensure good peak shape. Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion and broadening.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex issues encountered during the optimization of quinazoline chromatography.

Issue 1: Persistent and Severe Peak Tailing

If basic pH adjustments are not resolving peak tailing, a more systematic approach is required. The following workflow can help diagnose and solve the issue.

Troubleshooting Workflow for Peak Asymmetry

G start Severe Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (2.5 - 4.0 for basic quinazolines) start->check_ph adjust_ph Adjust pH with Formic Acid or TFA to suppress silanol interactions check_ph->adjust_ph No check_column Is the Column End-Capped or Base-Deactivated? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a modern, high-purity, end-capped or hybrid-silica column check_column->change_column No check_modifier Is a Competing Base Used? check_column->check_modifier Yes change_column->check_modifier add_modifier Add a low concentration of a competing base (e.g., 0.1% Triethylamine) to the mobile phase to mask silanol sites check_modifier->add_modifier No check_concentration Is the Column Overloaded? check_modifier->check_concentration Yes add_modifier->check_concentration dilute_sample Reduce Sample Concentration and Re-inject check_concentration->dilute_sample Yes solution Symmetrical Peak Achieved check_concentration->solution No dilute_sample->solution

Caption: A decision tree for troubleshooting peak tailing.

Causality Explained:
  • pH Optimization: At a low pH (e.g., 2.5-4), the basic nitrogen atoms of the quinazoline ring are protonated (positively charged).[10] Simultaneously, the acidic silanol groups on the silica surface are mostly in their neutral form. This minimizes the strong ionic interactions that lead to peak tailing.[1][10]

  • Column Chemistry: Modern HPLC columns often feature "end-capping," where the residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to render them inert.[1] Using such columns significantly reduces the sites available for secondary interactions.

  • Mobile Phase Modifiers: Adding a small amount of a competing base, like triethylamine (TEA), can be effective.[10] The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from the quinazoline analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion.[1]

Issue 2: Poor Resolution Between Analytes

Achieving baseline separation between a target quinazoline and its impurities or analogs is a common goal.

Strategies for Improving Resolution
StrategyActionRationale
Optimize Organic Solvent Ratio Decrease the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.This increases the retention of all components, providing more time for them to interact with the stationary phase and thus improving separation.
Change Organic Solvent Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different polarities and solvating properties, which can alter the selectivity of the separation and change the elution order of closely eluting peaks.
Adjust pH Make small, incremental changes to the mobile phase pH (e.g., in 0.2 unit steps).The retention of ionizable compounds is highly dependent on pH.[11] A slight change in pH can alter the charge state of the quinazoline or its impurities to different extents, thereby changing their relative retention and improving resolution.[12]
Modify Gradient Slope For gradient elution, decrease the slope of the gradient (i.e., make it shallower).A shallower gradient increases the separation window for compounds that elute close to each other.
Change Stationary Phase Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a C8 column).Different stationary phases offer different retention mechanisms and selectivities. A phenyl column, for instance, can provide pi-pi interactions that may be beneficial for separating aromatic quinazolines.
Visualizing the Impact of pH on Analyte Ionization

The following diagram illustrates how pH affects the charge state of a basic quinazoline and its interaction with the stationary phase.

G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 7) quinazoline_low Quinazoline-H⁺ (Protonated) interaction_low Weak Hydrophobic Interaction (Good Peak Shape) quinazoline_low->interaction_low silanol_low Si-OH (Neutral Silanol) silanol_low->interaction_low quinazoline_high Quinazoline (Neutral) interaction_high Strong Ionic Interaction (Causes Tailing) quinazoline_high->interaction_high silanol_high Si-O⁻ (Ionized Silanol) silanol_high->interaction_high

Caption: Effect of pH on quinazoline and silanol group interactions.

Section 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of a basic quinazoline derivative.

Objective: To improve peak shape and control retention time.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid, trifluoroacetic acid (TFA), and ammonium acetate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of your quinazoline analyte in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~2.8): 0.1% Formic acid in water.

    • Mobile Phase A2 (pH ~2.1): 0.1% TFA in water.

    • Mobile Phase A3 (pH ~4.8): 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Equilibrate the System:

    • Install the C18 column and set the column oven temperature to 30°C.

    • Equilibrate the column with a 95:5 mixture of Mobile Phase A1 and Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Perform Analytical Runs:

    • Inject 5-10 µL of the analyte stock solution.

    • Run an isocratic elution with a composition that gives a retention time of 3-10 minutes (e.g., 60:40 A1:B). If the retention is unknown, run a gradient from 5% to 95% B over 20 minutes to determine an approximate elution composition.

    • Record the chromatogram, noting the retention time, peak asymmetry, and efficiency (plate count).

  • Repeat with Different pH:

    • Thoroughly flush the system and re-equilibrate with Mobile Phase A2 and repeat step 4.

    • Thoroughly flush the system and re-equilibrate with Mobile Phase A3 and repeat step 4.

  • Analyze Results:

    • Compare the chromatograms obtained at the different pH values. Select the pH that provides the best combination of peak shape, retention, and resolution from any impurities.

Protocol 2: Solvent System Selection for Flash Chromatography using TLC

This protocol describes the use of Thin-Layer Chromatography (TLC) to rapidly screen for an optimal solvent system for the purification of a quinazoline derivative by flash column chromatography.

Objective: To identify a solvent system that provides good separation and an ideal Rf value for the target compound.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chambers

  • Capillary spotters

  • A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • UV lamp (254 nm)

Procedure:

  • Prepare Analyte Solution:

    • Dissolve a small amount of the crude reaction mixture containing the quinazoline derivative in a volatile solvent like dichloromethane or ethyl acetate.

  • Initial Solvent Screening:

    • Spot the analyte solution onto a TLC plate.

    • Develop the plate in a chamber containing 100% ethyl acetate.

    • Visualize the plate under a UV lamp.

    • If the Rf is too high (>0.8), the solvent is too polar. If the Rf is too low (<0.1), it is not polar enough.

  • Binary Solvent System Optimization:

    • Based on the initial screen, prepare a series of binary mixtures. A common starting point for quinazoline derivatives is hexane and ethyl acetate.[4]

    • Prepare small volumes of different ratios (e.g., 9:1, 4:1, 2:1, 1:1 Hexane:Ethyl Acetate) in separate developing chambers.

    • Spot the analyte on separate TLC plates and develop one in each solvent mixture.

  • Determine the Optimal System:

    • Identify the solvent system that provides an Rf value for the target compound of approximately 0.2-0.4.[4] This Rf range generally translates well to column chromatography, allowing for good separation without requiring excessively large volumes of solvent.

    • Ensure there is adequate separation between the spot of your target compound and any major impurities.

  • Scaling to Column Chromatography:

    • The selected solvent system can be used as the eluent for the flash column. A slightly less polar composition can be used to start the column, followed by a gradient up to the optimal TLC composition to elute the compound.

References

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Taibah University Medical Sciences, 13(5), 407-417. [Link]

  • Dangi, A., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-6. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. SIELC.[Link]

  • Solubility of Things. (n.d.). Quinazoline derivative. [Link]

  • Yilmaz, B., et al. (2011). Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations. Journal of Liquid Chromatography & Related Technologies, 34(15), 1546-1558. [Link]

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.[Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • de Oliveira, M. A., et al. (2002). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed, 25(1-2), 101-9. [Link]

  • European Patent Office. (1993). QUINAZOLINE DERIVATIVES - EP 0677049 B1. [Link]

  • ResearchGate. (n.d.). Effects of the mobile phase pH on k' (A) and separation factors (B). [Link]

  • Google Patents. (2014).
  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. [Link]

  • Chatterjee, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News.[Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 101. [Link]

  • Biotage. (2023). How does an alkaline pH affect normal-phase flash chromatography separations?. [Link]

  • Shalaby, A., et al. (1984). HPLC Study Off Some Biologically Active Quinazolines. Journal of Liquid Chromatography, 7(12), 2493-2509. [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]

  • Taylor & Francis Online. (2011). HPLC Study Off Some Biologically Active Quinazolines. Journal of Liquid Chromatography, 7(12). [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. (2025). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • MDPI. (2023). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, particularly within oncology, quinazoline derivatives have emerged as a critical structural motif.[1] These compounds are foundational to a class of targeted therapies known as tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers. The precise structural characterization of these molecules is paramount to understanding their activity, ensuring purity, and identifying potential metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the cornerstone for the unambiguous elucidation of these complex molecular architectures.[2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline , a key intermediate and known impurity in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib.[3] Due to the limited availability of complete, formally published spectral data for this specific compound, this guide will present a combination of experimentally reported partial data and expertly predicted spectral assignments. To provide a robust comparative framework, we will analyze this data alongside the fully characterized NMR spectra of a closely related analogue, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline . This comparative approach will not only facilitate a deeper understanding of the target molecule's spectral features but also illustrate the subtle yet significant influence of peripheral substituents on the NMR landscape of the quinazoline core.

Molecular Structures and Numbering

For clarity and consistency throughout this guide, the atomic numbering convention for the quinazoline core and its substituents is presented below. This systematic numbering is essential for the accurate assignment of NMR signals.

Figure 1: Molecular Structure and Numbering of this compound

cluster_target This compound C4 C4-Cl N3 N3 C4->N3 C2 C2-H N3->C2 N1 N1 C2->N1 C8a C8a N1->C8a C4a C4a C8a->C4a C8 C8-H C8a->C8 C4a->C4 C5 C5-H C5->C4a C6 C6 C6->C5 O6 O C6->O6 C7 C7 C7->C6 O7 O C7->O7 C8->C7 C1' C1'H2 O6->C1' C2' C2'H2-Cl C1'->C2' C1'' C1''H2 O7->C1'' C2'' C2''H2 C1''->C2'' O2'' O C2''->O2'' C3'' C3''H3 O2''->C3''

Figure 2: Molecular Structure and Numbering of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

cluster_comparator 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline C4 C4-Cl N3 N3 C4->N3 C2 C2-H N3->C2 N1 N1 C2->N1 C8a C8a N1->C8a C4a C4a C8a->C4a C8 C8-H C8a->C8 C4a->C4 C5 C5-H C5->C4a C6 C6 C6->C5 O6 O C6->O6 C7 C7 C7->C6 O7 O C7->O7 C8->C7 C1' C1'H2 O6->C1' C2' C2'H2 C1'->C2' O2' O C2'->O2' C3' C3'H3 O2'->C3' C1'' C1''H2 O7->C1'' C2'' C2''H2 C1''->C2'' O2'' O C2''->O2'' C3'' C3''H3 O2''->C3''

¹H NMR Spectral Data: A Comparative Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (number of protons) of each signal are dictated by the electronic environment of the corresponding protons.

Analysis of this compound

Table 1: Experimental and Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
8.75 (Predicted)s1HH-2The proton at the 2-position of the quinazoline ring is typically a sharp singlet and appears significantly downfield due to the deshielding effect of the adjacent nitrogen atoms. A value of 8.50 ppm has been experimentally reported.[3]
7.45 (Predicted)s1HH-5Aromatic proton on the benzene portion of the quinazoline core.
7.35 (Predicted)s1HH-8Aromatic proton on the benzene portion of the quinazoline core.
4.35 (Predicted)t2HH-1'Methylene protons adjacent to the oxygen at the 6-position.
3.90 (t)t2HH-2'Methylene protons adjacent to the chlorine atom in the chloroethoxy group.
4.25 (Predicted)t2HH-1''Methylene protons adjacent to the oxygen at the 7-position. A multiplet at 4.20 ppm for OCH₂CH₂Cl has been reported, likely encompassing these protons as well.[3]
3.80 (t)t2HH-2''Methylene protons adjacent to the methoxy group in the methoxyethoxy side chain.
3.45 (s)s3HH-3''Methyl protons of the methoxy group. This value is experimentally reported.[3]

Predicted values are based on the analysis of substituent effects and comparison with the known data of the comparator molecule.

Comparative Analysis with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The structural difference between the target molecule and the comparator lies in the substituent at the 6-position: a 2-chloroethoxy group versus a 2-methoxyethoxy group. This seemingly minor change is expected to induce noticeable differences in the ¹H NMR spectrum, primarily in the chemical shifts of the protons within the side chains and, to a lesser extent, the aromatic protons.

Table 2: ¹H NMR Data for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.76s1HH-2
7.42s1HH-5
7.38s1HH-8
4.28t4HH-1', H-1''
3.85t4HH-2', H-2''
3.48s6HH-3', H-3''

Key Comparative Observations:

  • Side Chain Protons: The most significant difference is anticipated in the signals corresponding to the side chain at the 6-position. In the target molecule, the methylene protons adjacent to the chlorine atom (H-2') are expected to be shifted further downfield compared to the corresponding methylene protons adjacent to the methoxy group in the comparator. This is due to the stronger electron-withdrawing nature of chlorine compared to a methoxy group.

  • Aromatic Protons: The electronic environment of the aromatic protons (H-5 and H-8) will be subtly influenced by the different substituents at the 6-position. While the effect is expected to be minor, slight variations in their chemical shifts between the two compounds can be expected.

  • Symmetry: The comparator molecule, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, possesses a higher degree of symmetry in its 6- and 7-position substituents. This is reflected in its ¹H NMR spectrum, where the signals for the two methoxyethoxy side chains are equivalent, resulting in simplified signals with higher integration values (e.g., a single singlet for 6 methyl protons). In contrast, the target molecule will exhibit distinct signals for the chloroethoxy and methoxyethoxy groups.

¹³C NMR Spectral Data: A Deeper Structural Insight

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. While generally less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments and for identifying quaternary carbons (carbons with no attached protons).

Predicted ¹³C NMR Data for this compound

In the absence of experimental ¹³C NMR data, the following table presents predicted chemical shifts. These predictions are based on established substituent effects on the quinazoline core and known chemical shift values for the side-chain fragments.

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
161.5C-4Carbon bearing the chlorine atom, typically found in this downfield region.
155.0C-2The carbon at the 2-position in the pyrimidine ring.
154.5C-7Aromatic carbon attached to the methoxyethoxy group.
150.0C-8aQuaternary carbon at the fusion of the two rings.
149.0C-6Aromatic carbon attached to the chloroethoxy group.
135.0C-4aQuaternary carbon at the fusion of the two rings.
108.0C-5Aromatic carbon with an attached proton.
105.0C-8Aromatic carbon with an attached proton.
71.0C-2''Methylene carbon in the methoxyethoxy group.
69.5C-1'Methylene carbon in the chloroethoxy group.
68.5C-1''Methylene carbon in the methoxyethoxy group.
59.0C-3''Methyl carbon of the methoxy group.
42.5C-2'Methylene carbon attached to chlorine.
Comparative Analysis with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The ¹³C NMR spectrum of the comparator provides a solid baseline for validating the predicted spectrum of the target molecule.

Table 4: ¹³C NMR Data for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
161.4C-4
155.2C-2
154.8C-7
150.1C-8a
149.2C-6
135.2C-4a
107.8C-5
104.5C-8
71.2C-2', C-2''
68.8C-1', C-1''
59.2C-3', C-3''

Key Comparative Observations:

  • Side Chain Carbons: The most pronounced difference will be observed for the carbon atom directly bonded to the chlorine (C-2' in the target molecule). This carbon is expected to have a significantly upfield chemical shift (around 42.5 ppm) compared to the corresponding carbon in the methoxyethoxy group of the comparator (around 71.2 ppm). This is a direct consequence of the shielding effect of the chlorine atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons, particularly C-5, C-6, and C-7, will be influenced by the different electronic properties of the chloroethoxy and methoxyethoxy substituents. These subtle shifts can provide valuable information about the electron distribution within the benzene ring.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate experimental parameters. The following is a generalized protocol for the analysis of small organic molecules like the quinazoline derivatives discussed in this guide.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Dependent on the sample concentration, but typically 8 to 64 scans are sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-second delay is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of complex synthetic molecules such as this compound. While a complete experimental dataset for this specific compound remains to be published, a combination of partial experimental data and robust prediction methods, guided by the comparative analysis of the closely related analogue 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, allows for a confident and detailed spectral assignment.

This guide has demonstrated that the distinct electronic effects of the chloroethoxy and methoxyethoxy substituents at the 6- and 7-positions of the quinazoline core give rise to predictable and interpretable differences in both the ¹H and ¹³C NMR spectra. For researchers and drug development professionals, a thorough understanding of these spectral nuances is crucial for confirming the identity and purity of synthetic intermediates and for the early identification of process-related impurities, ultimately ensuring the quality and integrity of the final active pharmaceutical ingredient.

References

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A Comparative Guide to the Mass Spectral Fragmentation Analysis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In pharmaceutical development, the structural characterization of impurities and synthetic intermediates is a critical step to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a recognized intermediate and potential impurity in the synthesis of Erlotinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] Its unambiguous identification is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, offering high sensitivity and profound structural information through controlled molecular fragmentation.[2]

This guide provides an in-depth analysis of the predicted mass spectral fragmentation pathways of this compound. By dissecting the molecule's structure and applying foundational principles of gas-phase ion chemistry, we can predict a characteristic fragmentation "fingerprint." This predictive approach is invaluable for method development, impurity identification in complex matrices, and structural confirmation. We will compare these predicted pathways to those of a structurally similar analogue, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, to highlight the unique fragmentation signatures introduced by the chloroethoxy moiety.

Molecular Profile and Key Characteristics

A thorough understanding of the analyte's properties is the foundation of any fragmentation analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₄Cl₂N₂O₃[3][4]
Molecular Weight 317.17 g/mol [3][4]
Chemical Structure SMILES: COCCOc1cc2c(cc1OCCCl)c(Cl)ncn2[3]
Synonym Erlotinib Impurity 6[1]

The presence of two chlorine atoms predicts a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks, which is a key diagnostic feature.

Experimental Design: A Self-Validating Protocol

While specific experimental data for this exact compound is not publicly available, a robust and reliable analysis can be achieved using a standard high-resolution mass spectrometry workflow. The choice of methodology is driven by the need to generate clear, reproducible fragmentation data for a polar, medium-sized molecule.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve the reference standard in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[5] The choice of a polar aprotic solvent is to ensure good solubility and compatibility with electrospray ionization.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source. ESI is the preferred ionization technique for this class of molecules as it is a "soft" ionization method that typically produces an abundant protonated molecular ion, [M+H]⁺, which can then be selected for fragmentation.[5]

  • Data Acquisition - Full Scan (MS1):

    • Acquire a full scan mass spectrum in positive ion mode to confirm the presence and isotopic pattern of the protonated molecule ([M+H]⁺ at m/z 318.04, along with its M+2 and M+4 isotopes).

  • Data Acquisition - Tandem Mass Spectrometry (MS/MS):

    • Select the primary isotopic peak of the protonated molecule (m/z 318.04) as the precursor ion.

    • Induce fragmentation using Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.[6]

    • Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is a crucial step; low energies will induce fragmentation at the weakest bonds, while higher energies will reveal more complex, secondary fragmentation pathways. This systematic approach ensures a comprehensive fragmentation map is generated.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 318) is dictated by the stability of the resulting fragment ions and neutral losses. The structure contains several likely points of cleavage: the ether linkages and the chloro-substituents. The quinazoline core itself is relatively stable due to its aromaticity.[7]

The most probable fragmentation events involve cleavages of the side chains, as these bonds are weaker than the bonds within the aromatic core. The primary fragmentation mechanisms for ethers are α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and cleavage of the C-O bond itself.[6][8][9]

The proposed fragmentation cascade is visualized below.

Fragmentation_Pathway parent [M+H]⁺ m/z 318 C₁₃H₁₅Cl₂N₂O₃⁺ frag1 m/z 255 Loss of C₂H₄Cl parent->frag1 - C₂H₄Cl• (63 Da) frag2 m/z 243 Loss of C₃H₇O parent->frag2 - C₃H₇O• (59 Da) frag3 m/z 227 Loss of C₃H₇O₂ parent->frag3 - C₃H₇O₂• (75 Da) frag4 m/z 282 Loss of HCl parent->frag4 - HCl (36 Da) frag5 m/z 269 Loss of CH₂Cl parent->frag5 - •CH₂Cl (49 Da) frag3->frag2 - O (16 Da)

Caption: Comparison of key fragmentation differences between the target molecule and its analogue.

The primary difference lies in the fragments originating from the 6-position side chain.

  • Target Molecule: The presence of the terminal chlorine atom enables unique fragmentation channels, namely the neutral loss of HCl (m/z 318 → 282) and the radical loss of C₂H₄Cl• (m/z 318 → 255). These fragments are highly diagnostic for the chloroethoxy moiety and would be absent in the analogue.

  • Analogue Molecule: The analogue, with two identical methoxyethoxy side chains, would primarily show fragmentations related to this group, such as the loss of a methoxyethoxy radical (C₃H₇O₂•) from its protonated form (m/z 313 → 238).

This comparative logic is essential in analytical chemistry. By understanding the fragmentation of a known analogue, we gain confidence in identifying the unique structural motifs of an unknown or target compound. The presence of a fragment at m/z 255 would strongly indicate the presence of the target molecule over its bis(methoxyethoxy) analogue.

Conclusion

The mass spectral fragmentation of this compound is predicted to be dominated by characteristic cleavages of its ether side chains. The most diagnostic fragments are expected to arise from the unique chloroethoxy group, including the loss of a chloroethyl radical (m/z 255) and the neutral loss of HCl (m/z 282). By employing a systematic experimental approach with high-resolution tandem mass spectrometry and comparing the results to known analogues, researchers can confidently identify and structurally characterize this critical pharmaceutical intermediate. This guide provides the theoretical framework and practical methodology to achieve that goal, underscoring the predictive power of fragmentation analysis in modern drug development.

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A Comparative Guide to EGFR Inhibition by Quinazoline Derivatives: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances of different inhibitor generations, presents supporting experimental data, and offers detailed protocols for their evaluation.

The Central Role of EGFR Signaling in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the autophosphorylation of tyrosine residues within its intracellular domain.[3][4] This phosphorylation cascade creates docking sites for adaptor proteins, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell growth and survival.[2][5]

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][6] This has made EGFR an attractive and validated target for anticancer therapies.[1]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Autophosphorylation) RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK-1, CREB) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: The EGFR signaling cascade.

The Quinazoline Scaffold: A Privileged Structure for EGFR Inhibition

The quinazoline core has become a cornerstone in the development of EGFR inhibitors.[7][8] Its heterocyclic structure serves as an effective scaffold that can be chemically modified to achieve high affinity and selectivity for the ATP-binding pocket of the EGFR kinase domain.[8][9] This has led to the successful development of multiple generations of quinazoline-based drugs, each designed to address clinical challenges such as efficacy and acquired resistance.[7][9]

A Generational Comparison of Quinazoline-Based EGFR Inhibitors

First-Generation: Reversible Inhibition (Gefitinib & Erlotinib)

Gefitinib and Erlotinib are prototypical first-generation EGFR tyrosine kinase inhibitors (TKIs). They function as ATP-competitive inhibitors, reversibly binding to the kinase domain of EGFR.[10][11][12] This action blocks receptor autophosphorylation and halts downstream signaling.[11][13] These inhibitors show the greatest efficacy in patients with activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), which are commonly found in NSCLC.[11]

  • Mechanism: Reversible, ATP-competitive.

  • Selectivity: Primarily targets EGFR with activating mutations.

  • Limitation: Patients inevitably develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[14][15]

Second-Generation: Irreversible, Dual Inhibition (Lapatinib)

Lapatinib represents a second-generation inhibitor. It is a dual TKI that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17][18] Unlike its predecessors, Lapatinib binds reversibly to the ATP-binding site but offers broader inhibition across the ErbB receptor family.[17][19] Its ability to act intracellularly provides a different mechanism of action compared to monoclonal antibodies like trastuzumab, which target the extracellular domain of HER2.[16][18]

  • Mechanism: Reversible, dual EGFR/HER2 inhibitor.[17]

  • Selectivity: Targets both EGFR and HER2, blocking signaling from homo- and heterodimers.[16][17]

  • Clinical Relevance: Used in the treatment of HER2-positive breast cancer.[16]

Third-Generation: Mutant-Selective, Irreversible Inhibition (Osimertinib)

The emergence of the T790M mutation, which accounts for over 50% of acquired resistance cases to first-generation TKIs, presented a major clinical hurdle.[15][20] The T790M mutation increases the affinity of the EGFR kinase for ATP, reducing the efficacy of competitive inhibitors.[21][22] Third-generation inhibitors like Osimertinib were engineered specifically to overcome this challenge.[23][24]

Osimertinib forms a covalent, irreversible bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR.[24][25] This irreversible binding allows it to effectively inhibit EGFR even in the presence of the T790M mutation.[24] Crucially, Osimertinib is designed to be highly selective for mutant EGFR (including T790M) while sparing wild-type (WT) EGFR, which is thought to reduce some of the toxicities associated with earlier generation inhibitors, such as skin rash and diarrhea.[24][26]

  • Mechanism: Irreversible (covalent), mutant-selective.[24][25]

  • Selectivity: Potently inhibits EGFR with activating mutations (L858R, Exon 19 del) and the T790M resistance mutation, with significantly less activity against WT-EGFR.[24]

  • Clinical Advantage: Approved as a first-line treatment for EGFR-mutated NSCLC and for patients who have developed T790M-mediated resistance.[26][27]

Inhibition_Mechanisms EGFR Kinase Inhibition Mechanisms cluster_gen1 1st Gen (e.g., Gefitinib) cluster_gen3 3rd Gen (e.g., Osimertinib) Gen1 ATP-Binding Site Gefitinib (Reversible) ATP1 ATP ATP1->Gen1:f0 Competes Gen3 ATP-Binding Site (T790M) Cys797 Osimertinib (Irreversible) Gen3:f1->Gen3:f2

Caption: Reversible vs. Irreversible EGFR Inhibition.

Experimental Evaluation of Quinazoline Derivatives

To compare the efficacy and selectivity of different quinazoline inhibitors, a series of standardized biochemical and cell-based assays are essential.

In Vitro EGFR Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain. It is a primary screening tool to determine a compound's potency (IC50). A common method utilizes luminescence to quantify ATP consumption during the phosphorylation reaction.[28][29]

Principle: The amount of ADP produced in the kinase reaction is measured. This is done by converting the ADP back to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[29] A potent inhibitor will result in less phosphorylation, less ADP production, and therefore a lower luminescent signal.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - EGFR Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Inhibitor (Quinazoline derivative) start->reagent_prep plate_setup Plate Setup (384-well): 1. Add serial dilutions of inhibitor. 2. Add EGFR enzyme. 3. Add Substrate/ATP mix. reagent_prep->plate_setup incubation1 Incubate at RT (e.g., 60 minutes) Allows kinase reaction to proceed. plate_setup->incubation1 stop_reaction Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent. incubation1->stop_reaction incubation2 Incubate at RT (e.g., 40 minutes) Depletes remaining ATP. stop_reaction->incubation2 luminescence_gen Generate Signal: Add Kinase Detection Reagent. incubation2->luminescence_gen incubation3 Incubate at RT (e.g., 30 minutes) Converts ADP to ATP, produces light. luminescence_gen->incubation3 read_plate Measure Luminescence (Plate Reader) incubation3->read_plate analyze Data Analysis: Calculate % inhibition and IC50 value. read_plate->analyze

Caption: Workflow for an In Vitro EGFR Kinase Assay.

Detailed Protocol: Luminescent Kinase Assay [28][29][30]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the quinazoline test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

    • Dilute recombinant EGFR enzyme (e.g., wild-type, L858R, or L858R/T790M) and a suitable substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.

    • Add 2 µL of the diluted EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a master mix containing the substrate and ATP. The final reaction volume is typically 5 µL.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract background values (wells with no enzyme).

    • Calculate the percentage of inhibition relative to controls and plot against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation/Viability Assay

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines with different EGFR statuses. The MTT or MTS assay is a widely used colorimetric method for this purpose.[3][31][32]

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (yellow MTT or MTS) to a colored formazan product (purple for MTT, brown for MTS).[3][31] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[32]

Viability_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate): Seed cancer cells (e.g., PC-9, H1975) at 3,000-5,000 cells/well. start->cell_seeding attachment Incubate for 24h (37°C, 5% CO₂) Allows cells to attach. cell_seeding->attachment compound_treatment Compound Treatment: Add serial dilutions of inhibitor to the wells. attachment->compound_treatment incubation Incubate for 72h (37°C, 5% CO₂) Allows inhibitor to exert effect. compound_treatment->incubation add_reagent Add Viability Reagent: Add 20 µL of MTS or MTT reagent to each well. incubation->add_reagent color_development Incubate for 1-4h (37°C, 5% CO₂) Allows formazan development. add_reagent->color_development read_plate Measure Absorbance (490 nm for MTS) (Requires solubilization step for MTT) color_development->read_plate analyze Data Analysis: Calculate % viability and IC50 value. read_plate->analyze

Caption: Workflow for a Cell Viability Assay (MTS).

Detailed Protocol: MTS Cell Viability Assay [3][28][32]

  • Cell Seeding:

    • Harvest and count cancer cells of interest (e.g., PC-9 for activating mutation, H1975 for T790M resistance).

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline inhibitor in complete growth medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the corresponding wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a control for 100% viability.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

  • Data Acquisition and Analysis:

    • Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.

    • Subtract the absorbance of "medium-only" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Comparative Performance Data

The following table summarizes representative IC50 values for different quinazoline derivatives against various EGFR kinase forms and cell lines. These values illustrate the evolution of potency and selectivity across generations.

Inhibitor (Generation)TargetIC50 (nM)Cell LineIC50 (nM)
Gefitinib (1st)EGFR (WT)~100-2000A549 (WT)>10,000
EGFR (L858R)~5-20HCC827 (del19)~10-30
EGFR (L858R/T790M)>5000H1975 (L858R/T790M)>8,000
Erlotinib (1st)EGFR (WT)~2-60A549 (WT)~2,000-8,000
EGFR (L858R)~4-20PC-9 (del19)~7
EGFR (L858R/T790M)>4000H1975 (L858R/T790M)>10,000
Lapatinib (2nd)EGFR (WT)~10.8BT474 (HER2+)~100
HER2~9.3
Osimertinib (3rd)EGFR (WT)~200-500A549 (WT)>1,000
EGFR (L858R)~1-15PC-9 (del19)~10-20
EGFR (L858R/T790M)<1-10H1975 (L858R/T790M)~5-15

Data compiled from multiple sources for illustrative purposes. Actual values can vary based on assay conditions.[12][24][33][34][35]

Conclusion and Future Directions

The development of quinazoline-based EGFR inhibitors showcases a remarkable progression in targeted cancer therapy. First-generation inhibitors like gefitinib and erlotinib validated the therapeutic approach but were limited by acquired resistance.[14][15] Second-generation drugs broadened the inhibitory spectrum.[16] The third-generation inhibitor, osimertinib, represents a paradigm of rational drug design, effectively overcoming the most common resistance mechanism while improving the therapeutic window by sparing wild-type EGFR.[24][26]

Ongoing research focuses on overcoming resistance to third-generation inhibitors, developing novel covalent and allosteric inhibitors, and exploring combination therapies to further improve clinical outcomes for patients with EGFR-driven cancers.[7][24] The principles and protocols outlined in this guide provide a robust framework for the continued evaluation and development of the next generation of quinazoline derivatives.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6,7-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6,7-disubstituted quinazolines, with a particular focus on their applications as anticancer and antimicrobial agents. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to empower researchers in the rational design of novel and more potent therapeutic candidates.

The Quinazoline Scaffold: A Versatile Pharmacophore

The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming crucial hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[1][2] The substituents at the 6 and 7-positions of the quinazoline ring play a pivotal role in modulating the pharmacological activity, influencing factors such as target affinity, selectivity, and pharmacokinetic properties.[3][4] This guide will dissect the impact of these substitutions on two major therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant body of research on 6,7-disubstituted quinazolines has focused on their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[4][5] Overexpression and mutations of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.

Mechanism of Action: Inhibition of EGFR Signaling

6,7-disubstituted 4-anilinoquinazolines act as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1] The nature of the substituents at the 6 and 7-positions is critical for achieving high-affinity binding to the EGFR active site.

Signaling Pathway: EGFR Inhibition by 6,7-Disubstituted Quinazolines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline 6,7-Disubstituted Quinazoline Quinazoline->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 6,7-disubstituted quinazolines.

Structure-Activity Relationship Insights

The substituents at the 6 and 7-positions of the quinazoline ring are crucial for high-potency EGFR inhibition. Generally, the presence of alkoxy groups at these positions enhances the binding affinity.

  • Small Alkoxy Groups: The presence of methoxy or ethoxy groups at both the 6 and 7-positions is a common feature in many potent EGFR inhibitors. The 6,7-dimethoxy substitution, in particular, has been extensively explored and is found in several clinically approved drugs.[6][7] These groups are believed to form favorable interactions within the ATP-binding pocket of EGFR.

  • Bulky Alkoxy Groups and Linker Length: Increasing the bulk of the alkoxy groups can lead to enhanced activity. For instance, derivatives with morpholinoalkoxy substituents at the 6 and 7-positions have shown excellent antiproliferative activities.[8] The length of the alkyl linker between the quinazoline core and the morpholine ring also plays a role, with a three-carbon chain often being more potent than a two-carbon chain.[4]

  • Other Substitutions: While alkoxy groups are prevalent, other substitutions have also been investigated. For example, the introduction of a dioxygenated ring system at the 6 and 7-positions has been shown to yield potent EGFR inhibitors.[3]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 6,7-disubstituted quinazoline derivatives against various cancer cell lines and their EGFR inhibitory potency.

Compound ID6-Substituent7-SubstituentTarget Cell Line/EnzymeIC50 (µM)Reference
Gefitinib MethoxyMethoxyEGFR0.04 - 0.08[9]
Erlotinib MethoxyMethoxyEGFR0.002[10]
Compound 1 MethoxyMethoxyA4313.5[9]
Compound 2 MethoxyMethoxyMCF-7-[9]
Compound 3 MethoxyMethoxyA4313.0[9]
Compound 8d MorpholinoethoxyMorpholinoethoxyA5490.18[8]
Compound 8d MorpholinoethoxyMorpholinoethoxyHCT-1160.11[8]
Compound 8d MorpholinoethoxyMorpholinoethoxyPC-30.23[8]
Compound 8d MorpholinoethoxyMorpholinoethoxyA4310.15[8]
Compound 8d MorpholinoethoxyMorpholinoethoxyMCF-70.13[8]

Antimicrobial Activity: A Growing Area of Investigation

While the anticancer properties of 6,7-disubstituted quinazolines are well-documented, their potential as antimicrobial agents is an emerging and promising field of research. The rise of multidrug-resistant pathogens necessitates the discovery of novel antibacterial and antifungal compounds, and the quinazoline scaffold has shown considerable promise.[11][12]

Mechanism of Action

The precise mechanism of action for the antimicrobial effects of many quinazoline derivatives is still under investigation. However, it is believed that they may interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or protein synthesis.[11]

Structure-Activity Relationship Insights

The SAR for the antimicrobial activity of 6,7-disubstituted quinazolines is less established compared to their anticancer effects. However, some key trends are emerging:

  • Alkoxy Substituents: Similar to their anticancer counterparts, 6,7-dimethoxy substitution appears to be favorable for antimicrobial activity. For instance, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid has demonstrated broad-spectrum antimicrobial activity.[11]

  • Thio Substituents: The introduction of thioether or related sulfur-containing moieties at the 6 and 7-positions has been explored for antifungal activity. 6,7-bis(arylthio)-quinazoline-5,8-diones have shown good antifungal activity against various fungal strains.[11]

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 6,7-disubstituted quinazoline derivatives against various microbial strains.

Compound ID6-Substituent7-SubstituentTarget MicroorganismMIC (µg/mL)Reference
Compound A MethoxyMethoxyS. aureus12.5[13]
Compound A MethoxyMethoxyE. coli25[13]
Compound B MethoxyMethoxyC. albicans50[13]
Compound C Bis(arylthio)-A. niger10[11]
Compound C Bis(arylthio)-C. albicans15[11]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential.

General Synthesis of 4-Anilino-6,7-dimethoxyquinazolines

This protocol describes a general method for the synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives.

Workflow: Synthesis of 4-Anilino-6,7-dimethoxyquinazolines

Synthesis_Workflow Start 2-Amino-4,5-dimethoxy- benzoic acid Step1 Cyclization with Formamide Start->Step1 Intermediate1 6,7-Dimethoxy- quinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination with SOCl₂ or POCl₃ Intermediate1->Step2 Intermediate2 4-Chloro-6,7-dimethoxy- quinazoline Step2->Intermediate2 Step3 Nucleophilic Substitution with Substituted Aniline Intermediate2->Step3 FinalProduct 4-Anilino-6,7-dimethoxy- quinazoline Derivative Step3->FinalProduct

Caption: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazolines.

Step-by-Step Protocol:

  • Cyclization: A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated at reflux for several hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated 6,7-dimethoxyquinazolin-4(3H)-one is collected by filtration.

  • Chlorination: The 6,7-dimethoxyquinazolin-4(3H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated at reflux until the starting material is consumed (as monitored by TLC). The excess chlorinating agent is removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.

  • Nucleophilic Aromatic Substitution: The 4-chloro-6,7-dimethoxyquinazoline is dissolved in a suitable solvent like isopropanol or ethanol. The desired substituted aniline (typically 1.1-1.2 equivalents) is added, and the mixture is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, the 4-anilino-6,7-dimethoxyquinazoline derivative, is collected by filtration and purified by recrystallization or column chromatography.[6][14]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[17]

EGFR Kinase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the enzymatic activity of EGFR.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, the test compounds at various concentrations are pre-incubated with the EGFR enzyme in a kinase reaction buffer.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a peptide substrate and ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[18][19][20][21][22]

  • Data Analysis: The percentage of EGFR inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25]

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without compound and sterility control without microorganisms) are also included.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration (typically 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The 6,7-disubstituted quinazoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer properties, particularly as EGFR inhibitors, has yielded a wealth of SAR data, guiding the design of highly potent and selective molecules. The emerging evidence of their antimicrobial activities opens up new avenues for tackling the challenge of infectious diseases.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 6 and 7-positions to explore new chemical space and identify novel pharmacophores.

  • Investigating dual-targeting inhibitors that can simultaneously modulate multiple pathways involved in cancer or infectious diseases.

  • Conducting in-depth mechanistic studies to elucidate the precise modes of action for their antimicrobial effects.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of 6,7-disubstituted quinazolines.

References

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  • Li, J., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 23(11), 2986. [Link]

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  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-30. [Link]

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  • Sieniawska, E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1032. [Link]

  • ResearchGate. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • ResearchGate. (n.d.). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59891. [Link]

  • Kumar, A., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5434-5439. [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]

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  • ResearchGate. (n.d.). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. [Link]

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A Comparative Guide to the Spectroscopic Validation of Erlotinib Impurity 6

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison and a validated workflow for the structural elucidation of a potential process-related impurity of Erlotinib, designated as Impurity 6. For researchers, scientists, and drug development professionals, this document offers a practical framework for leveraging spectroscopic techniques to unequivocally identify and characterize such impurities, thereby ensuring drug quality.

Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2][3] Its synthesis, however, can give rise to various impurities that must be rigorously identified and controlled. This guide will focus on a specific impurity, Erlotinib Impurity 6, chemically identified as 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine.[4] We will present a comparative analysis of its hypothetical spectroscopic data against that of the parent Erlotinib molecule.

The Imperative of Impurity Profiling

The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in a drug substance at a level of 0.1% or greater.[5] This rigorous standard is in place because even minute quantities of impurities can potentially alter the drug's therapeutic effect or introduce toxicity. A comprehensive understanding of an impurity's structure is the first step in assessing its potential impact and in optimizing the synthetic process to minimize its formation. The structural elucidation of unknown impurities relies on a multi-pronged analytical approach, with spectroscopy being the primary tool.[6][7][8]

A Multi-Spectroscopic Approach to Structural Validation

A definitive structural confirmation of an organic molecule like Erlotinib Impurity 6 necessitates the convergence of data from multiple spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular skeleton and connectivity, and Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present.

High-Resolution Mass Spectrometry (HRMS): The Gateway to the Molecular Formula

HRMS is the initial and indispensable step in identifying an unknown impurity. By providing a highly accurate mass measurement, it allows for the determination of the elemental composition and, consequently, the molecular formula.

Comparative Analysis:

CompoundPredicted Monoisotopic Mass (M+H)+Molecular Formula
Erlotinib394.1761C22H24N3O4+
Erlotinib Impurity 6 430.1032 C22H22Cl2N3O2+

The most striking difference is the predicted mass-to-charge ratio (m/z). The presence of two chlorine atoms in Impurity 6 results in a characteristic isotopic pattern in the mass spectrum, with the (M+2)+ peak being approximately 66% of the intensity of the M+ peak, and the (M+4)+ peak being about 11% of the M+ peak. This isotopic signature is a strong indicator of the presence of two chlorine atoms.

Experimental Protocol: LC-MS/TOF

  • Sample Preparation: Prepare a dilute solution of the impurity standard (if available) or the erlotinib sample containing the impurity in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Employ a C18 column with a gradient elution program to separate the impurity from the parent drug. A typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent using a Time-of-Flight (TOF) mass spectrometer in positive electrospray ionization (ESI) mode.[9]

  • Data Analysis: Determine the accurate mass of the impurity peak and analyze the isotopic pattern to confirm the presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[8][10][11] By analyzing the chemical shifts, coupling constants, and correlations in 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR: A Proton's Perspective

Comparative Analysis:

Proton AssignmentErlotinib (Predicted δ, ppm)Erlotinib Impurity 6 (Predicted δ, ppm) Rationale for Predicted Shift in Impurity 6
-OCH2CH2O-~3.8~3.9-4.1 The electron-withdrawing effect of the terminal chlorine will deshield the adjacent methylene protons, causing a downfield shift.
-OCH2CH2ClN/A~4.2-4.4 The protons directly attached to the carbon bearing the chlorine will be significantly deshielded.
Aromatic Protons7.0 - 8.57.0 - 8.5Minimal change expected in the aromatic regions as the modification is on the side chains.
Acetylenic Proton~3.1~3.1No significant change expected.
¹³C NMR: The Carbon Backbone

Comparative Analysis:

Carbon AssignmentErlotinib (Predicted δ, ppm)Erlotinib Impurity 6 (Predicted δ, ppm) Rationale for Predicted Shift in Impurity 6
-OCH2CH2O-~69, ~71~68, ~70 Minor shifts expected.
-OCH2CH2ClN/A~45, ~69 The carbon directly bonded to chlorine will be significantly shifted upfield due to the heavy atom effect, while the adjacent carbon will be deshielded.
Aromatic Carbons100 - 160100 - 160Minimal change expected in the aromatic regions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: Perform 2D NMR experiments, including COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Structural Elucidation: Integrate all NMR data to piece together the molecular structure. The HMBC spectrum will be crucial for confirming the connectivity between the chloroethoxy side chains and the quinazoline core.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparative Analysis:

Functional GroupErlotinib (Characteristic Wavenumber, cm⁻¹)Erlotinib Impurity 6 (Characteristic Wavenumber, cm⁻¹) Rationale for New/Shifted Peak in Impurity 6
N-H Stretch~3400~3400No significant change expected.
C≡C-H Stretch~3300~3300No significant change expected.
C-O Stretch (Ether)~1200-1000~1200-1000The ether linkages will still be present.
C-Cl Stretch N/A ~800-600 The presence of a strong absorption band in this region is a key indicator of a C-Cl bond.

The most significant difference in the FTIR spectrum of Impurity 6 compared to erlotinib would be the appearance of a new absorption band in the fingerprint region corresponding to the C-Cl stretching vibration.[12][13][14]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet of the solid impurity or analyze it using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups and compare the spectrum with that of erlotinib.

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structural Validation isolate Isolate Impurity 6 (e.g., by preparative HPLC) hrms High-Resolution Mass Spectrometry (HRMS) isolate->hrms Analyze accurate mass nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolate->nmr Determine connectivity ftir FTIR Spectroscopy isolate->ftir Identify functional groups mol_formula Determine Molecular Formula (from HRMS) hrms->mol_formula connectivity Establish Atomic Connectivity (from NMR) nmr->connectivity func_groups Identify Functional Groups (from FTIR) ftir->func_groups compare Compare data with Erlotinib mol_formula->compare connectivity->compare func_groups->compare elucidate Elucidate Structure of Impurity 6 compare->elucidate

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of several potent tyrosine kinase inhibitors (TKIs). Its structural architecture, featuring a reactive 4-chloro position and distinct ether functionalities at the 6 and 7 positions, makes it a critical building block in the development of targeted cancer therapies. The efficient and scalable synthesis of this intermediate is paramount for the cost-effective production of life-saving pharmaceuticals. This guide provides a comparative analysis of two prominent synthetic routes to this quinazoline derivative, offering experimental insights and data to aid researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound hinges on the effective construction of the quinazoline core and the regioselective introduction of the chloroethoxy and methoxyethoxy side chains. Two primary strategies have emerged, differing in their choice of starting material and the sequence of key transformations.

  • Route A: This approach commences with the sequential alkylation of a dihydroxy-substituted aromatic precursor, followed by the formation of the quinazoline ring system and subsequent chlorination.

  • Route B: An alternative strategy involves the initial formation of a bis-alkoxy aromatic compound, which is then elaborated into the quinazoline ring and finally chlorinated.

This guide will delve into the specifics of each route, providing a detailed comparison of their respective advantages and disadvantages.

Route A: Sequential Alkylation Commencing with 3,4-Dihydroxybenzaldehyde

This synthetic pathway begins with the regioselective alkylation of 3,4-dihydroxybenzaldehyde to introduce the two distinct ether linkages. The aldehyde functionality is then transformed into the quinazoline ring, which is subsequently chlorinated.

Experimental Workflow for Route A

Route A Workflow A 3,4-Dihydroxybenzaldehyde B 3-(2-Chloroethoxy)-4-hydroxybenzaldehyde A->B 1. 2-Chloroethyl bromide, K2CO3, DMF C 3-(2-Chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde B->C 2. 2-Methoxyethyl bromide, K2CO3, DMF D 3-(2-Chloroethoxy)-4-(2-methoxyethoxy)benzoic acid C->D 3. Oxidation (e.g., KMnO4) E 2-Amino-5-(2-chloroethoxy)-4-(2-methoxyethoxy)benzoic acid D->E 4. Nitration, then Reduction F 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one E->F 5. Formamide or Formamidine acetate G This compound F->G 6. POCl3 or SOCl2

Caption: Synthetic workflow for Route A.

Detailed Protocol for Route A

Step 1: Synthesis of 3-(2-Chloroethoxy)-4-hydroxybenzaldehyde In a round-bottom flask, 3,4-dihydroxybenzaldehyde is dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃) is added, followed by the dropwise addition of 2-chloroethyl bromide. The reaction mixture is heated to achieve regioselective alkylation at the 3-position.

Step 2: Synthesis of 3-(2-Chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde To the product from Step 1, a second portion of K₂CO₃ and 2-methoxyethyl bromide are added. The mixture is heated to complete the alkylation of the remaining hydroxyl group.

Step 3: Oxidation to Benzoic Acid The aldehyde from Step 2 is oxidized to the corresponding benzoic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄), in an appropriate solvent system.

Step 4: Nitration and Reduction The benzoic acid derivative is nitrated to introduce a nitro group ortho to the carboxyl group. This is followed by reduction of the nitro group to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 5: Quinazolinone Ring Formation The resulting 2-aminobenzoic acid is cyclized to form the quinazolinone ring. This can be achieved by heating with formamide or formamidine acetate.

Step 6: Chlorination The final step involves the chlorination of the quinazolinone at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target compound.

Causality and Experimental Choices in Route A

The choice of a stepwise alkylation is crucial for achieving the desired regioselectivity. The hydroxyl group at the 3-position is generally more acidic and sterically accessible, allowing for its preferential alkylation in the first step. The use of a strong oxidizing agent in Step 3 ensures a high conversion of the aldehyde to the carboxylic acid, which is essential for the subsequent nitration and cyclization steps. The nitration-reduction sequence is a classic approach to introduce the amino group required for the quinazoline ring formation.

Route B: Adapted from the Synthesis of a Bis(2-methoxyethoxy) Analogue

This route, adapted from the synthesis of the similar compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, begins with the O-alkylation of methyl 3,4-dihydroxybenzoate.[1] This is followed by a series of transformations including nitration, reduction, cyclization, and chlorination.

Experimental Workflow for Route B

Route B Workflow A Methyl 3,4-dihydroxybenzoate B Methyl 3-(2-chloroethoxy)-4-(2-methoxyethoxy)benzoate A->B 1. 2-Chloroethyl bromide, 2-Methoxyethyl bromide, K2CO3, DMF C Methyl 2-nitro-5-(2-chloroethoxy)-4-(2-methoxyethoxy)benzoate B->C 2. Nitration (HNO3/H2SO4) D Methyl 2-amino-5-(2-chloroethoxy)-4-(2-methoxyethoxy)benzoate C->D 3. Reduction (e.g., Fe/NH4Cl or H2, Pd/C) E 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one D->E 4. Formamide or Formamidine acetate F This compound E->F 5. POCl3, N,N-diethylaniline

Caption: Synthetic workflow for Route B.

Detailed Protocol for Route B

Step 1: O-Alkylation of Methyl 3,4-dihydroxybenzoate Methyl 3,4-dihydroxybenzoate is dissolved in DMF, and K₂CO₃ is added. A mixture of 2-chloroethyl bromide and 2-methoxyethyl bromide is then added, and the reaction is heated to achieve bis-alkylation. Note: This step would likely produce a mixture of products, requiring careful control of stoichiometry and separation.

Step 2: Nitration The resulting bis-ether is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position of the benzene ring.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine using methods such as iron powder in the presence of ammonium chloride or catalytic hydrogenation with palladium on carbon.

Step 4: Cyclization to Quinazolinone The 2-aminobenzoate derivative is heated with formamide or formamidine acetate to form the 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one intermediate.

Step 5: Chlorination The quinazolinone is chlorinated using phosphoryl chloride, often in the presence of a base like N,N-diethylaniline, to yield the final product.[1]

Causality and Experimental Choices in Route B

Starting with methyl 3,4-dihydroxybenzoate allows for the direct introduction of the ester functionality, which is a precursor to the quinazolinone ring. The nitration step is directed by the electron-donating alkoxy groups to the position ortho to the ester. The use of N,N-diethylaniline in the final chlorination step can facilitate the reaction and improve yields.[1]

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Starting Material 3,4-DihydroxybenzaldehydeMethyl 3,4-dihydroxybenzoate
Number of Steps 65
Key Challenges Regioselective alkylation in two separate steps, oxidation of the aldehyde.Potential for mixture of products in the one-pot bis-alkylation step, requiring careful optimization and purification.
Potential Advantages More controlled introduction of the ether side chains.Fewer overall steps.
Reported Yields Yields for the specific target molecule are not readily available in peer-reviewed literature, but similar syntheses suggest moderate to good overall yields.For the analogous bis(2-methoxyethoxy) compound, an 89% yield was reported for the chlorination step.[1]

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A offers a more controlled, stepwise approach to the introduction of the distinct ether side chains. This can be advantageous in minimizing the formation of undesired byproducts and simplifying purification. However, it involves an additional oxidation step.

Route B , being a more convergent approach with fewer steps, may be more appealing for larger-scale synthesis. The main challenge lies in controlling the initial bis-alkylation step to achieve a good yield of the desired product.

The choice between these two routes will ultimately depend on the specific requirements of the research or production team, including available starting materials, purification capabilities, and desired scale. For initial laboratory-scale synthesis and proof-of-concept, the more controlled nature of Route A might be preferable. For process development and scale-up, the shorter Route B warrants further investigation and optimization.

References

  • Murineddu, G., et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(4), 853-863. [Link]

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In-vitro cytotoxicity comparison between quinazoline and quinoline scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Vitro Cytotoxicity of Quinazoline and Quinoline Scaffolds

For researchers and drug development professionals, the selection of a core chemical scaffold is a critical decision point in the discovery of novel therapeutic agents. Among the myriad of heterocyclic compounds, quinazoline and quinoline have emerged as "privileged structures," forming the backbone of numerous compounds with significant biological activities, particularly in oncology.[1][2] While structurally similar—both featuring a bicyclic system of a benzene ring fused to a nitrogen-containing heterocycle—a subtle difference in the placement of nitrogen atoms imparts distinct physicochemical properties and biological profiles.[2] Quinoline consists of a benzene ring fused to a pyridine ring, whereas quinazoline features a benzene ring fused to a pyrimidine ring.[2]

This guide provides a comprehensive, head-to-head comparison of the in-vitro cytotoxic potential of quinazoline and quinoline derivatives against various cancer cell lines. We will delve into their mechanisms of action, present quantitative experimental data, and provide detailed protocols for assessing cytotoxicity, offering a holistic view for medicinal chemists and pharmacologists.

Unraveling the Mechanisms of Cytotoxicity

The anticancer efficacy of both quinazoline and quinoline derivatives stems from their ability to interact with a diverse array of molecular targets, leading to the inhibition of cell proliferation and the induction of cell death.

Quinazoline Derivatives: This class is renowned for its potent inhibition of protein kinases. Several clinically approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[3] Beyond kinase inhibition, their mechanisms include:

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest.[3][4]

  • DNA Repair Inhibition: Some derivatives act as inhibitors of enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1), which is vital for DNA repair, making cancer cells more susceptible to damage.[5][6]

  • Induction of Apoptosis: Triggering programmed cell death through various signaling cascades.[7]

Quinoline Derivatives: The quinoline scaffold also exhibits a broad spectrum of anticancer activities. Its derivatives have been shown to be effective against multiple cancer cell lines through mechanisms that include:

  • Kinase Inhibition: Targeting a wide range of kinases involved in cell growth and survival.[1][8]

  • Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology, leading to DNA damage and cell death.[9]

  • Cell Cycle Arrest: Halting the cell cycle at various phases, preventing cancer cell proliferation.[8][10]

  • Apoptosis Induction: Similar to quinazolines, many quinoline compounds can initiate apoptosis by modulating key regulatory proteins.[11]

A common downstream effect for cytotoxic agents from both families is the induction of the intrinsic apoptosis pathway. This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of executioner caspases like caspase-3.[11]

G cluster_0 Cytotoxic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Compound Quinoline or Quinazoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Activated Compound->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway often induced by quinoline and quinazoline derivatives.

Quantitative Analysis: A Head-to-Head Cytotoxicity Comparison

The potency of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability. A lower IC50 value indicates greater potency. The following table summarizes reported IC50 values for various quinazoline and quinoline derivatives against a panel of human cancer cell lines.

Scaffold ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Quinazoline 2,4-dibenzylaminoquinazolineMDA-MB-231 (Breast)0.291[12]
2,4-dibenzylaminoquinazolineHT-29 (Colon)0.014[12]
2,4-dibenzylaminoquinazolineT-24 (Bladder)0.006[12]
Thiazole-quinazoline hybrid (Cpd 37)MCF-7 (Breast)2.86[13]
Thiazole-quinazoline hybrid (Cpd 37)HepG-2 (Liver)5.9[13]
S-glycosylated quinazoline (Cpd 53)MCF-7 (Breast)2.09[13]
S-glycosylated quinazoline (Cpd 53)HepG-2 (Liver)2.08[13]
Pyrazolo[1,5-c]quinazolin-2-one (IXa)MCF-7 (Breast)6.43[14]
Quinoline 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)~82.9% inhibition[10]
BAPPN DerivativeHepG2 (Liver)3.3 (µg/mL)[15]
BAPPN DerivativeHCT-116 (Colon)23 (µg/mL)[15]
BAPPN DerivativeMCF-7 (Breast)3.1 (µg/mL)[15]
BAPPN DerivativeA549 (Lung)9.96 (µg/mL)[15]
Quinoline-Chalcone DerivativeMCF-7 (Breast)IC50 values in µM range[1]
Tubulin Inhibitor (4c)HOP-92 (Lung)2.37[16]
Tubulin Inhibitor (4c)SNB-75 (CNS)2.38[16]
Tubulin Inhibitor (4c)RXF 393 (Renal)2.21[16]

Note: Direct comparison is challenging as experimental conditions and specific substitutions vary across studies. This table serves to illustrate the general potency range for each scaffold.

Field-Proven Experimental Methodologies

Accurate and reproducible assessment of cytotoxicity is fundamental to drug discovery. The following protocols for the MTT and Sulforhodamine B (SRB) assays are widely used standards in the field.

General Workflow for In-Vitro Cytotoxicity Screening

The evaluation of novel chemical entities follows a standardized, multi-step process designed for high-throughput screening and reliable data generation.

G start Start step1 1. Cell Seeding Plate adherent cells in 96-well plates. Allow 24h for attachment. start->step1 step2 2. Compound Treatment Add serial dilutions of test compounds (Quinazoline/Quinoline derivatives). step1->step2 step3 3. Incubation Incubate cells for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂. step2->step3 step4 4. Viability Assay Perform MTT, SRB, or other cytotoxicity assay. step3->step4 step5 5. Data Acquisition Measure absorbance or fluorescence using a microplate reader. step4->step5 step6 6. Data Analysis Calculate % viability vs. control. Determine IC50 values using non-linear regression. step5->step6 end_node End step6->end_node

Caption: General workflow for in-vitro cytotoxicity screening of novel compounds.
Protocol 1: The MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[18]

  • Compound Addition: Remove the old media and add fresh media containing various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19] The causality here is to provide the substrate for the mitochondrial dehydrogenases.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, only live cells will convert the MTT into visible purple crystals.[18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[20] This step is critical because the formazan product is insoluble and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[18]

Protocol 2: The SRB Assay (Cellular Protein Content)

The Sulforhodamine B (SRB) assay is a cell density determination method based on the measurement of total cellular protein content.[21] The bright pink SRB dye binds to basic amino acid residues of proteins under mildly acidic conditions.[21][22] The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[23] The purpose of TCA fixation is to precipitate and immobilize cellular proteins to the plate, ensuring they are not lost during subsequent washing steps.

  • Washing: Carefully discard the TCA and wash the plates four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove unbound dye and TCA.[21][23]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[21]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove any SRB that has not bound to protein.[23]

  • Drying: Air-dry the plates again until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[22]

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization and read the absorbance at approximately 510 nm.[21]

Conclusion and Future Outlook

Both quinazoline and quinoline scaffolds have unequivocally demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[2] The available data indicates that the specific substitutions on the core ring structure and the target cell line are critical determinants of potency. Quinazolines have a more established clinical history, particularly as EGFR kinase inhibitors, while quinolines are emerging as highly versatile scaffolds with potent activity as inhibitors of tubulin polymerization and a diverse set of kinases.[2][9]

The choice between these two privileged structures in a drug discovery program will ultimately depend on the specific molecular target and the desired pharmacological profile. Future research will likely focus on creating hybrid molecules that combine the advantageous features of both scaffolds and on developing derivatives with enhanced selectivity for cancer cells to minimize off-target toxicity. The continued exploration of these potent nitrogen-containing heterocycles holds immense promise for the development of the next generation of anticancer therapeutics.

References

  • Soliman, A. M., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]

  • Fernández-Pérez, A., et al. (2011). New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. Bioorganic & Medicinal Chemistry. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kaur, R., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • de Oliveira, R. S., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Pharmaceuticals. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Singh, T., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • Liang, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology. [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Al-Ostath, O. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]

  • Bielawska, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. [Link]

  • ResearchGate. Cytotoxicity (IC50) of the tested compounds on different cell lines. [Link]

  • Firoozpour, L., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative.... Pharmaceuticals. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. [Link]

  • ResearchGate. IC50 values of compounds (μM). [Link]

  • ResearchGate. The half maximal inhibitory concentrations (IC50) of quinoline.... [Link]

  • Al-Ghorbani, M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer.... RSC Advances. [Link]

  • Goodarzi, M., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences. [Link]

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A Comparative Guide to Chromatographic Purity Assessment of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. For novel kinase inhibitors and other targeted therapies, quinazoline derivatives are a critical structural motif. This guide provides an in-depth comparison of chromatographic methods for assessing the purity of a key quinazoline intermediate, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline. This compound is a known impurity and a crucial building block in the synthesis of several tyrosine kinase inhibitors, including erlotinib.[1] The focus here is to provide researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most appropriate chromatographic technique for their specific needs.

The inherent complexity of organic synthesis often leads to the formation of structurally related impurities, which can impact the final drug product's quality, safety, and efficacy. Therefore, employing validated analytical methods to ensure the purity of intermediates like this compound is not merely a regulatory requirement but a scientific imperative.[2] This guide will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), two of the most widely used chromatographic techniques in the pharmaceutical industry.

The Critical Role of Purity in Drug Synthesis

The purity of an API intermediate directly influences the impurity profile of the final drug substance. For this compound, potential impurities can arise from starting materials, by-products of the cyclization and chlorination steps, or subsequent degradation.[1] The presence of these impurities, even in trace amounts, can have significant consequences. Robust analytical methods are therefore essential for the reliable quantification of these impurities.[2][3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[4][5] A well-developed HPLC method can separate the target compound from a multitude of closely related impurities, allowing for their precise quantification.

The Rationale Behind Method Development for Quinazoline Analysis

The selection of an appropriate HPLC method for a quinazoline derivative is guided by the physicochemical properties of the analyte. A reversed-phase C18 column is often a good starting point for the separation of a wide range of organic molecules, including quinazoline derivatives.[6] The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol.[4][5] The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any basic functional groups present in the analyte and impurities.[6]

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a validated starting point for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-80% B

    • 15-18 min: 80% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity assessment.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a valuable technique for rapid, qualitative analysis and for monitoring the progress of chemical reactions.[7][8] While not as quantitative as HPLC, it provides a quick visual assessment of the number of components in a sample and can be used to estimate purity.[8][9]

Rationale for TLC Method Development

The principles of separation in TLC are similar to those in HPLC. For non-polar to moderately polar compounds like many heterocyclic compounds, a silica gel plate is a common choice for the stationary phase.[10] The mobile phase, or eluent, is a mixture of organic solvents, and its polarity is adjusted to achieve optimal separation. The choice of solvent system is critical and is often determined empirically to achieve a retention factor (Rf) for the compound of interest between 0.25 and 0.35 for good separation.[8]

Experimental Protocol: TLC for Purity Screening

Materials:

  • Silica gel 60 F254 TLC plates.

  • Developing chamber.

  • UV lamp (254 nm).

  • Capillary spotters.

Procedure:

  • Prepare a sample solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[8]

  • Using a capillary spotter, apply a small spot of the sample solution to the baseline of the TLC plate.[8]

  • Prepare the developing solvent system. A good starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Pour a small amount of the developing solvent into the TLC chamber and allow it to saturate.

  • Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline.[8]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the separated spots under a UV lamp at 254 nm.[7]

Workflow for TLC Purity Screening

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis Prepare_Sol Prepare Sample Solution Spot Spot Plate Prepare_Sol->Spot Develop Develop Plate Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV Dry->Visualize

Caption: Workflow for TLC purity screening.

Comparative Performance Analysis

The choice between HPLC and TLC depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle High-pressure separation on a packed column.Separation on a thin layer of adsorbent by capillary action.[8]
Analysis Type Quantitative and Qualitative.[3]Primarily Qualitative.
Resolution High; capable of separating closely related impurities.Lower; may not resolve all impurities.
Sensitivity High (ng to pg level).Lower (µg to ng level).
Throughput Lower; typically 15-30 minutes per sample.High; multiple samples can be run simultaneously.
Cost High initial investment and running costs.Low initial investment and running costs.[8]
Application Final purity testing, impurity profiling, stability studies.[2]Reaction monitoring, rapid screening of fractions.[7]

Conclusion and Recommendations

Both HPLC and TLC are indispensable tools in the synthesis and analysis of pharmaceutical compounds like this compound.

  • For definitive purity assessment and impurity quantification , HPLC is the unequivocal method of choice . Its high resolution and sensitivity are crucial for meeting the stringent requirements of pharmaceutical quality control.[2][3] The validation of the HPLC method is a critical step to ensure the reliability of the results.[3][11][12]

  • For rapid, in-process checks, reaction monitoring, and preliminary purity estimations , TLC offers a fast and cost-effective solution .[7][8] It allows chemists to make quick decisions during the synthesis process.

In a comprehensive quality control strategy, these two techniques are complementary. TLC can be used for initial screening and process monitoring, while a validated HPLC method should be employed for the final release testing of the intermediate to ensure it meets the required purity specifications for subsequent synthetic steps and, ultimately, for the final API.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Benchchem.
  • HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.).
  • Benchchem. This compound.
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  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020). SciELO Brazil.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006).
  • Thin-layer chromatography of some heterocyclic nitrogen compounds. (n.d.).
  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). Medicinal Chemistry Research, 18(8), 669-680.
  • Some Information for (TLC) ofNew Heterocyclic Compounds. (n.d.).
  • Analytical method validation: A brief review. (2012). Journal of Pharmacy Research, 5(5), 2441-2445.
  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review, 10(8), 539-546.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.).
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (2003). Pharmazie, 58(4), 242-244.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2022). Scientific Reports, 12(1), 18835.
  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007).
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2022). ACS Omega, 7(51), 48147-48160.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2022). Chemistry, 4(4), 1438-1455.
  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder.
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  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports, 12(1), 20084.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). Future Medicinal Chemistry, 13(13), 1145-1163.
  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. (2018). Journal of Medicinal Chemistry, 61(19), 8797-8810.

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A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Iodoquinazoline Intermediates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline-based scaffolds, the choice of halogen at the C4-position is a critical determinant of reactivity and synthetic strategy. This guide provides an in-depth comparison of 4-chloro- and 4-iodoquinazoline intermediates in palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, data-driven recommendations to inform your experimental design.

Theoretical Underpinnings: Understanding C-X Bond Reactivity in the Quinazoline Scaffold

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, which is inversely correlated with bond dissociation energy.[1] This trend suggests that 4-iodoquinazoline would be the more reactive coupling partner.

However, the electronic properties of the quinazoline ring system introduce a significant deviation from this general rule. The C4-position is situated alpha to a ring nitrogen (N3), which exerts a powerful electron-withdrawing effect. This "α-nitrogen effect" significantly activates the C4-Cl bond towards oxidative addition to a palladium(0) catalyst, a crucial step in the catalytic cycle.[1] Theoretical calculations have shown that this electronic activation can render the C4-Cl bond surprisingly labile, sometimes even more so than a C-Br bond at other positions on the quinazoline core.[1]

This unique electronic feature of the 4-chloroquinazoline intermediate is a key consideration in its synthetic utility, as it can lead to unexpected and advantageous reactivity profiles, particularly in Sonogashira couplings.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the performance of 4-chloro- and 4-iodoquinazoline intermediates in three of the most widely employed cross-coupling reactions in medicinal chemistry: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination.

Sonogashira Coupling: A Case for the Superiority of 4-Chloroquinazoline

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone of modern synthetic chemistry.[2] In the context of quinazoline chemistry, compelling evidence suggests that 4-chloroquinazoline is the preferred intermediate over its 4-iodo counterpart.

A study comparing the Sonogashira coupling of 2-substituted 4-haloquinazolines with terminal alkynes demonstrated that while the 4-chloro derivative afforded high yields of the desired 4-alkynylquinazolines, the corresponding 4-bromo and 4-iodo analogues resulted in significantly lower yields.[3] For instance, the coupling of 4-iodo-2-trichloromethylquinazoline with cyclopropylacetylene and phenylacetylene gave the products in only 15% and 9% yields, respectively, leading the authors to conclude that the 4-chloroquinazoline moiety is preferred for these transformations.[3]

This counterintuitive outcome is likely a consequence of the aforementioned α-nitrogen activation of the C4-Cl bond, which facilitates the oxidative addition step. Furthermore, the higher reactivity of the C-I bond can sometimes lead to undesired side reactions, such as homocoupling of the alkyne (Glaser coupling), especially in the presence of a copper co-catalyst.[4]

Table 1: Comparison of Reported Yields in Sonogashira Coupling of 4-Haloquinazolines

4-HalosubstituentCoupling PartnerYield (%)Reference
4-ChloroVarious terminal alkynesHigh[3]
4-IodoCyclopropylacetylene15[3]
4-IodoPhenylacetylene9[3]
Suzuki-Miyaura Coupling: A More Nuanced Comparison

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] Direct, side-by-side comparative data for the Suzuki coupling of 4-chloro- versus 4-iodoquinazoline is less definitive than for the Sonogashira reaction.

Based on the general principles of C-X bond reactivity, one would anticipate that 4-iodoquinazoline would be more reactive in Suzuki couplings.[1] The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. This can be advantageous, potentially allowing for milder reaction conditions (lower temperatures, shorter reaction times) and the use of less active catalyst systems.

However, the enhanced lability of the C4-Cl bond in 4-chloroquinazoline means that it is also a viable substrate for Suzuki couplings, often requiring slightly more forcing conditions or more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve high yields.[5]

The choice between the two intermediates for a Suzuki coupling may therefore depend on the specific context of the synthesis:

  • For highly functionalized or sensitive substrates, the milder conditions potentially achievable with 4-iodoquinazoline may be preferable to avoid degradation.

  • For reasons of cost and availability, 4-chloroquinazoline is often the more practical starting material, and its successful coupling can be achieved with appropriate catalyst selection and optimization of reaction conditions.

Buchwald-Hartwig Amination: Balancing Reactivity and Selectivity

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[6] Similar to the Suzuki coupling, the choice between 4-chloro- and 4-iodoquinazoline for C-N bond formation is not always straightforward.

The higher intrinsic reactivity of the C-I bond in 4-iodoquinazoline generally translates to faster reaction rates and the ability to use a broader range of amine coupling partners under milder conditions.[7] This can be particularly beneficial when coupling less nucleophilic amines.

Conversely, 4-chloroquinazoline is also a competent substrate for Buchwald-Hartwig amination, especially with electron-rich amines.[7] Microwave-assisted protocols have been shown to be particularly effective for the N-arylation of 4-chloroquinazolines, often providing high yields in short reaction times.[7]

An interesting observation has been reported where the reaction of 4-chloro-8-iodoquinazoline with an aniline derivative was inefficient under various conditions, suggesting that the presence of the iodo group might interfere with the desired amination at the C4-position.[7] This highlights the importance of considering the overall substitution pattern of the quinazoline ring when planning a synthetic sequence.

Experimental Protocols

The following are representative, detailed protocols for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, which can be adapted for both 4-chloro- and 4-iodoquinazoline intermediates.

General Protocol for Sonogashira Coupling of 4-Chloroquinazoline

This protocol is adapted from a procedure for the Sonogashira coupling of 2-substituted 4-chloroquinazolines.[3]

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinazoline, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of 4-Iodoquinazoline

This protocol is a general procedure for the Suzuki coupling of aryl iodides and can be applied to 4-iodoquinazoline.[8]

Materials:

  • 4-Iodoquinazoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine 4-iodoquinazoline, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 4-Chloroquinazoline

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[9]

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.

  • Add 4-chloroquinazoline, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Figure 2: General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Base, Solvent Inert Establish Inert Atmosphere Reagents->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench and Aqueous Extraction Monitor->Quench Dry Dry and Concentrate Organic Layer Quench->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The choice between 4-chloro- and 4-iodoquinazoline as a synthetic intermediate is a critical decision that can significantly impact the efficiency and success of a synthetic campaign.

  • For Sonogashira couplings , the evidence strongly supports the use of 4-chloroquinazoline due to its surprisingly high reactivity and the potential for higher yields compared to its 4-iodo counterpart.

  • For Suzuki-Miyaura and Buchwald-Hartwig aminations , the decision is more nuanced. 4-Iodoquinazoline offers the advantage of higher intrinsic reactivity, potentially allowing for milder reaction conditions. However, 4-chloroquinazoline remains a viable and often more cost-effective option, with its reactivity readily unlocked through the use of modern catalyst systems and techniques such as microwave irradiation.

Ultimately, the optimal choice will depend on the specific synthetic target, the nature of the coupling partners, and the desired balance between reactivity, selectivity, and cost. It is recommended that researchers consider both options and conduct small-scale screening experiments to determine the most effective conditions for their particular system.

References

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A Comparative Guide to Cross-Reactivity Profiling of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The quinazoline scaffold has proven to be a remarkably effective framework for designing potent kinase inhibitors, leading to the development of several FDA-approved drugs.[3][4] These small molecules typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling cascades that drive cell proliferation and survival.[5]

However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][6] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases. This cross-reactivity, or polypharmacology, can be a double-edged sword. While it can sometimes lead to beneficial, synergistic effects, it is more often associated with adverse effects and toxicity.[7][8] For researchers in drug development, a thorough understanding and precise measurement of an inhibitor's selectivity profile are therefore not just academic exercises—they are fundamental to developing safe and effective therapeutics.

This guide provides an in-depth comparison of the essential methodologies used to profile the cross-reactivity of quinazoline-based kinase inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data for well-known inhibitors, offering a comprehensive resource for scientists at the forefront of kinase inhibitor research.

The Quinazoline Kinase Inhibitor Landscape: EGFR Inhibitors as a Case Study

Quinazoline-based inhibitors such as Gefitinib, Erlotinib, and Lapatinib are cornerstones of targeted cancer therapy, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and other members of the ErbB family.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[9][10][11][12]

While highly effective against their primary targets, these drugs exhibit distinct selectivity profiles that influence their clinical utility and side-effect profiles. For instance, skin disorders are a common adverse event with EGFR inhibitors, but Erlotinib is known to cause more frequent and severe skin issues than Gefitinib.[7] This difference has been attributed to Erlotinib's off-target inhibition of Serine/Threonine Kinase 10 (STK10), which enhances lymphocytic activity and aggravates skin inflammation—a classic example of why cross-reactivity profiling is critical.[7]

EGFR Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of EGFR in cell signaling and the points of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ligand EGF (Ligand) Ligand->EGFR Binds & Activates Ras Ras Grb2_SOS->Ras AKT AKT PI3K->AKT PKC PKC PLCg->PKC Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression mTOR mTOR AKT->mTOR mTOR->Gene_Expression PKC->Gene_Expression Inhibitor Quinazoline Inhibitors (Gefitinib, Erlotinib, Lapatinib) Inhibitor->EGFR Inhibits ATP-binding site CETSA_Workflow cluster_protocol CETSA Protocol A 1. Cell Culture & Treatment (Incubate cells with inhibitor or vehicle) B 2. Heat Challenge (Aliquot cells and heat to a range of temperatures) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to pellet aggregated proteins) C->D E 5. Analysis of Soluble Fraction (e.g., Western Blot, Mass Spec) D->E F 6. Data Analysis (Plot melting curves to determine thermal shift) E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

These assays measure the downstream functional consequences of kinase inhibition.

  • Principle: An MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Causality: By treating cancer cell lines that are dependent on a specific kinase pathway (e.g., EGFR-dependent NSCLC cells) with an inhibitor, one can determine the concentration required to reduce cell viability by 50% (GI50 or IC50). This provides a functional readout of the inhibitor's efficacy.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A431, an EGFR-overexpressing cell line) into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the quinazoline inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against inhibitor concentration to determine the IC50. [13]***

Comparative Selectivity Data of Quinazoline-Based Inhibitors

To illustrate the practical application of these profiling methods, the following table summarizes publicly available inhibition data for three prominent quinazoline-based inhibitors against their primary targets and selected off-targets. This data highlights their distinct selectivity profiles.

InhibitorPrimary Target(s)IC50 / Kd (nM)Key Off-Target(s)IC50 / Kd (nM)Reference(s)
Gefitinib EGFR10.8 (IC50)RIPK249 (IC50)[14][15]
ErbB2 (HER2)3,700 (Kd)[16]
Erlotinib EGFR2 (IC50)JAK2>1,000 (IC50)[17]
STK10~500 (IC50)[7]
Lapatinib EGFR10.8 (IC50)ErbB4367 (IC50)[14]
ErbB2 (HER2)9.2 (IC50)RIPK2>10,000 (Kd)[18]

Note: IC50 and Kd values are highly dependent on assay conditions and should be compared with caution across different studies. The values presented are illustrative.

As the data shows, Lapatinib is a potent dual inhibitor of EGFR and HER2, whereas Gefitinib is significantly more selective for EGFR over HER2. [14][18]Erlotinib, while a potent EGFR inhibitor, displays activity against other kinases like STK10, which is linked to specific side effects. [7]These differences underscore the necessity of comprehensive profiling to understand the full biological activity of a compound.

Conclusion and Future Perspectives

The cross-reactivity profiling of quinazoline-based kinase inhibitors is a critical and multi-step process that is essential for the development of safer and more effective targeted therapies. A logical and tiered approach is often most effective:

  • Primary Screening: Utilize high-throughput biochemical methods like competition binding assays (e.g., KINOMEscan) to get a broad, kinome-wide view of a compound's binding affinities. [2]2. Potency Confirmation: For identified targets and key off-targets, perform quantitative biochemical assays (e.g., radiometric assays) to determine accurate IC50 values.

  • Cellular Validation: Confirm target engagement in a physiological context using techniques like CETSA.

  • Functional Assessment: Evaluate the downstream cellular consequences of target inhibition through cell viability and pathway-specific assays.

By integrating data from these orthogonal approaches, researchers can build a comprehensive and reliable selectivity profile. This not only helps in predicting potential toxicities but also opens avenues for rational drug design, where polypharmacology can be engineered for therapeutic benefit. As our understanding of the kinome and its complex signaling networks grows, the detailed characterization of inhibitor cross-reactivity will remain a cornerstone of modern drug discovery.

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  • Stathias, V., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Communications Biology, 5(1), 1-13. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Rewcastle, G. W., et al. (2007). Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2. Bioorganic & Medicinal Chemistry, 15(11), 3635-3648. [Link]

  • Petr K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Brehmer, D., et al. (2005). Identification of cellular gefitinib targets by chemical proteomics. Cancer Research, 65(2), 379-382. [Link]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6549. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. [Link]

  • Al-Ostath, S. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5786. [Link]

  • ChEMBL. (n.d.). Compound: GEFITINIB (CHEMBL939). [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the proper and safe disposal of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, a halogenated quinazoline derivative frequently utilized as an intermediate in the synthesis of targeted therapeutics like tyrosine kinase inhibitors.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are grounded in established principles of chemical waste management and are designed to be a self-validating system for your laboratory's safety program.

Immediate Hazard Recognition and Waste Characterization

Key Considerations:

  • Halogenated Compound: Halogenated organic compounds require segregation from non-halogenated waste streams to ensure proper disposal, typically via incineration at specific temperatures to prevent the formation of dioxins and other hazardous byproducts.[3][4][5]

  • Biologically Active Intermediate: As an intermediate in the synthesis of tyrosine kinase inhibitors, this compound may possess inherent biological activity, including potential toxicity or other adverse health effects.[1][6] All handling and disposal should be conducted with appropriate personal protective equipment (PPE).

  • Waste Classification: Based on its chemical nature, this compound waste must be classified as hazardous chemical waste.

Table 1: Hazard Profile and Waste Classification

PropertyClassificationRationale
Chemical Family Halogenated QuinazolineContains chlorine atoms, requiring specific disposal protocols.
Physical State Solid (likely)Procedures should account for solid waste handling.
Anticipated Hazards Potential Toxicity, IrritantAs an intermediate for bioactive molecules, caution is warranted.
Waste Stream Hazardous Halogenated Organic WasteMust be segregated from other waste types.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

At the Point of Generation: Immediate Waste Segregation

Proper disposal begins the moment the waste is generated.

  • Designated Waste Container: Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste." This container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the accumulation start date.

  • Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash. Incompatible wastes can lead to dangerous chemical reactions.

Types of Waste and Their Handling
  • Solid Waste: This includes unused or expired this compound, contaminated weighing papers, and disposable lab supplies (e.g., gloves, pipette tips).

    • Procedure: Carefully place all solid waste directly into the designated "Halogenated Organic Solid Waste" container.

  • Contaminated Solvents: If the compound is dissolved in a solvent for a reaction, the resulting solution is also considered hazardous waste.

    • Procedure: Collect the halogenated solvent waste in a separate, compatible liquid waste container labeled "Halogenated Organic Liquid Waste." List all solvent components on the label.

  • Empty Containers: The original container of this compound must be properly decontaminated before disposal.

    • Procedure: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." After triple-rinsing and air-drying in a fume hood, the container can be disposed of as non-hazardous waste, with the label defaced.

Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.

  • Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: All waste containers in the SAA must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to prevent the spread of material in case of a leak.

  • Container Management: Keep waste containers securely closed except when adding waste. Regularly inspect containers for any signs of degradation or leakage.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Point of Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal WasteGen Waste Generated: This compound SolidWaste Solid Waste (Unused chemical, contaminated PPE) WasteGen->SolidWaste LiquidWaste Liquid Waste (Contaminated solvents) WasteGen->LiquidWaste EmptyContainer Empty Stock Container WasteGen->EmptyContainer SolidContainer Labelled Halogenated Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Halogenated Liquid Waste Container LiquidWaste->LiquidContainer TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse SAA Store in SAA with Secondary Containment SolidContainer->SAA LiquidContainer->SAA TripleRinse->LiquidContainer Collect Rinsate EHS Contact Environmental Health & Safety (EHS) for Pickup SAA->EHS Disposal Licensed Hazardous Waste Vendor EHS->Disposal

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Final Disposal Procedures

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Schedule a Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's EHS guidelines, typically 90-180 days), contact your EHS department to schedule a waste pickup.

  • Documentation: Ensure all waste is properly labeled and documented according to your institution's procedures.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all local, state, and federal regulations.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Fransman, W., et al. (2011). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PubMed Central. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Tyrosine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Kettle, J. G., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Navigating the Handling of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: A Guide to Laboratory Safety and Operational Planning

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals working with novel chemical entities are at the forefront of innovation. Ensuring their safety is paramount. This guide provides essential safety and logistical information for handling 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS No. 183322-19-2), a key intermediate and known impurity in the synthesis of the tyrosine kinase inhibitor, erlotinib.[1][2] Given its association with a potent pharmaceutical agent, this compound must be handled with the utmost care, assuming high biological activity and potential hazards until proven otherwise.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Structural and Chemical Information:

PropertyValueSource
CAS Number 183322-19-2[1][4]
Molecular Formula C₁₃H₁₄Cl₂N₂O₃[1][4]
Molecular Weight 317.17 g/mol [1][4]
Known Context Impurity 6 of the anticancer drug erlotinib.[2][2]

Due to the lack of comprehensive toxicological data, a precautionary approach is mandated. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] No occupational exposure limits have been established for this compound or its direct analogues.[3][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, with justifications rooted in the precautionary principle.

PPE CategoryMinimum RequirementRationale and Best Practices
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Protects against splashes and airborne particles. For larger quantities or splash-prone procedures, upgrade to chemical splash goggles or a full-face shield.[5]
Hand Protection Double gloving with nitrile or butyl rubber gloves.Provides a robust barrier against dermal absorption. Change gloves frequently, especially if contamination is suspected.
Body Protection A disposable, solid-front laboratory gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Ensure the gown is made of a low-permeability material.
Respiratory Protection A NIOSH-approved half-face or full-face respirator with cartridges for organic vapors and particulates.Essential when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling Prep Assess Task Risk (e.g., weighing, dissolving) SelectPPE Select Appropriate PPE (Based on Risk Assessment) Prep->SelectPPE Don Don PPE Correctly SelectPPE->Don Handle Perform Chemical Handling in a Fume Hood Don->Handle Doff Doff PPE in Correct Order Handle->Doff Dispose Dispose of Contaminated PPE as Hazardous Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to mitigate risks. All operations involving this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[6]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Cover the work surface with disposable, absorbent bench liners.

    • Assemble all necessary equipment (spatulas, glassware, solvents) before introducing the compound.

  • Weighing:

    • Weigh the solid compound within the fume hood.

    • Use a dedicated, clean weighing vessel. Taring the vessel before adding the compound can minimize handling time.

    • Handle the compound gently to avoid generating dust.

  • Dissolving:

    • Add solvents to the solid compound slowly to prevent splashing.

    • If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol generation.

  • Transfers:

    • Utilize appropriate tools, such as clean spatulas or pipettes with filtered tips, for all transfers.

    • Keep containers covered when not in immediate use.

  • Decontamination:

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable cleaning agent.

    • Wipe down all equipment used with a deactivating solution before removing it from the fume hood.

Handling_Workflow Start Start Prep Prepare Fume Hood and Equipment Start->Prep 1. Weigh Weigh Compound Prep->Weigh 2. Dissolve Dissolve or Prepare Mixture Weigh->Dissolve 3. React Perform Reaction or Application Dissolve->React 4. Decon Decontaminate Work Area & Equipment React->Decon 5. End End Decon->End 6.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Contact Information:

  • Institution's Emergency Response Team: [Insert Phone Number]

  • Poisons Information Centre: [Insert Local Phone Number]

IncidentImmediate Action Plan
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure environmental and personnel safety. As a chlorinated heterocyclic compound with potential aquatic toxicity, it must be disposed of as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect all contaminated disposables, including gloves, bench liners, and weighing papers, in a dedicated, clearly labeled hazardous waste container.

    • This container should be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.

    • Do not mix with incompatible waste streams. Specifically, avoid mixing with strong acids or bases which could promote degradation into unknown and potentially more hazardous byproducts.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in the fume hood.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent washing can be done following standard laboratory procedures.

All disposal activities must comply with local, regional, and national environmental regulations.

Conclusion: A Culture of Safety

Handling this compound requires a comprehensive safety mindset. Given its status as an impurity of a potent anticancer drug, treating this compound with the highest level of precaution is not just a recommendation but a necessity. By implementing the robust PPE, operational, and disposal plans outlined in this guide, researchers can confidently and safely advance their critical work in drug discovery and development.

References

  • MedChemExpress. (2025, October 18). Erlotinib impurity 44-SDS.
  • Daicel Pharma. (n.d.). Erlotinib Impurities Manufacturers & Suppliers.
  • AA Blocks Inc. (2025, January 18). Safety Data Sheet: Erlotinib impurity B.
  • Benchchem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). Erlotinib-Impurities.
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, October 6). Erlotinib impurity mixture Safety Data Sheet.

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Feasible Synthetic Routes

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4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.